6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDJNHXCPDUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406681 | |
| Record name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182181-25-5 | |
| Record name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine chemical properties and structure"
An In-Depth Technical Guide to 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine: Properties, Synthesis, and Applications
Introduction: The Imidazo[1,2-a]pyridine Scaffold and a Key Synthetic Intermediate
The imidazo[1,2-a]pyridine ring system is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These nitrogen-bridged heterocycles are foundational to several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[1] The scaffold's rigid, planar structure and its capacity for diverse functionalization make it an attractive starting point for drug discovery programs targeting a wide array of conditions, from neurological disorders to infectious diseases and cancer.[1][2][3]
Within this important class of compounds, this compound stands out as a particularly valuable and versatile synthetic intermediate.[4] Its structure combines the stable imidazo[1,2-a]pyridine core with a highly reactive chloromethyl group at the 2-position. This functional "handle" allows for straightforward chemical modification, making it a crucial building block for constructing more complex molecules with tailored biological activities.[4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in drug development.
Chapter 1: Physicochemical Properties and Structural Elucidation
This compound is a distinct chemical entity whose identity is defined by a precise arrangement of atoms and corresponding physicochemical properties.
Core Chemical Identity
A summary of the compound's key identifiers and computed properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 182181-25-5 | [6] |
| Molecular Formula | C₈H₆Cl₂N₂ | [5][6] |
| Molecular Weight | 201.05 g/mol | [5][6] |
| Monoisotopic Mass | 199.9908036 Da | [5] |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Cl)CCl | [5] |
| InChI Key | DXVDJNHXCPDUIU-UHFFFAOYSA-N | [5] |
| XlogP3 | 2.8 | [5] |
Chemical Structure
The molecule consists of a fused bicyclic system where an imidazole ring is fused to a pyridine ring. A chloro substituent is present at the 6-position of the pyridine ring, and a reactive chloromethyl group is attached to the 2-position of the imidazole moiety.
Caption: Structure of this compound.
Chapter 2: Synthesis and Mechanism
The primary method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, the synthesis logically follows this pathway using 5-chloro-2-aminopyridine and 1,3-dichloroacetone.
Synthetic Pathway
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 5-chloro-2-aminopyridine attacks one of the electrophilic carbons of 1,3-dichloroacetone, displacing a chloride ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for structurally similar compounds.[7][8][9]
Materials:
-
5-Chloro-2-aminopyridine
-
1,3-Dichloroacetone
-
Ethanol or 1,2-Dimethoxyethane (DME)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol (or DME), add 1,3-dichloroacetone (1.1 eq).
-
Cyclocondensation: Stir the reaction mixture and heat under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to over a day.[7][8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Neutralization: Dissolve the resulting residue in water and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step is crucial to deprotonate the heterocyclic nitrogen and precipitate the free base.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude solid can be further purified by chromatography on silica gel or by recrystallization to afford pure this compound.[8]
Chapter 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived almost entirely from the reactivity of the 2-(chloromethyl) substituent. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions.
Key Reactivity Pathways
The benzylic-like chloride is an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles at the C2-methyl position. This functionalization is central to its role as a versatile building block.
Caption: Key nucleophilic substitution pathways.
Causality Behind Experimental Choices:
-
Cyanation: Reaction with potassium cyanide (KCN) in a polar aprotic solvent like DMSO is a standard method to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[9]
-
Sulfone Formation: Reacting with sodium benzenesulfinate provides a route to sulfone derivatives, which are important pharmacophores in various drug molecules.[7]
-
Amination: Direct amination with primary or secondary amines is a common strategy to build analogs of drugs like Zolpidem, which features a C3-acetamide group that is often installed via intermediates derived from the C2 position.[10][11]
Chapter 4: Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine core is associated with a broad spectrum of biological activities, and this compound serves as a key starting material for exploring this chemical space.
Intermediate for Zolpidem Analogs
Zolpidem is a widely prescribed non-benzodiazepine hypnotic agent. Many synthetic routes to zolpidem and its analogs rely on the functionalization of an imidazo[1,2-a]pyridine core.[10][11][12] While zolpidem itself is a C3-substituted derivative, intermediates like this compound are crucial for creating libraries of related compounds to study structure-activity relationships (SAR) and develop new therapeutic agents for neurological disorders.[4]
Development of Novel Bioactive Agents
The versatility of this intermediate has enabled its use in the synthesis of compounds with a range of potential therapeutic applications:
-
Antifungal Agents: Derivatives of 6-chloroimidazo[1,2-a]pyridine have been synthesized and shown to possess significant antifungal activity, particularly against Candida species.[13][14] The ability to easily modify the 2-position allows for the optimization of these properties.
-
Anticancer Therapeutics: The imidazo[1,2-a]pyridine scaffold is found in molecules designed as anticancer agents.[2] The chloromethyl group provides a convenient attachment point for linking the scaffold to other pharmacophores or targeting moieties to enhance efficacy and specificity.[4]
-
Anti-inflammatory and Other Activities: The broader class of imidazo[1,2-a]pyridines has been investigated for anti-inflammatory, antiviral, and anthelmintic properties, among others.[1] This intermediate is a valuable tool for accessing novel derivatives for screening in these and other disease areas.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and highly reactive chloromethyl group make it an indispensable building block. For researchers and drug development professionals, this intermediate provides a reliable and versatile gateway to a rich chemical space, enabling the synthesis of novel imidazo[1,2-a]pyridine derivatives with the potential to become next-generation therapeutics for a wide range of human diseases. Its continued use in both academic and industrial research underscores its fundamental importance to the field.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine | Benchchem [benchchem.com]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C8H6Cl2N2 | CID 4868389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 12. Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journalajocs.com [journalajocs.com]
"spectroscopic characterization of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine"
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential spectroscopic techniques required for the definitive structural elucidation and purity assessment of this compound. As a pivotal heterocyclic scaffold, this compound serves as a versatile intermediate in the synthesis of novel therapeutic agents and bioactive molecules.[1][2] Its precise characterization is a critical prerequisite for its application in drug discovery and development, ensuring the integrity of subsequent synthetic transformations and biological evaluations.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for each analytical choice, empowering researchers to interpret their data with confidence. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Predicted Spectroscopic Signatures
A foundational understanding of the molecule's structure is paramount for anticipating and interpreting spectroscopic data.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Molecular Properties:
-
Monoisotopic Mass: 199.9908 Da[3]
Based on this structure, we can predict the following spectroscopic features:
-
¹H NMR: The spectrum should reveal signals corresponding to the three distinct aromatic protons on the pyridine ring, a singlet for the imidazole proton, and a singlet for the two protons of the chloromethyl group.
-
¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will be characterized by a molecular ion cluster exhibiting a distinctive isotopic pattern due to the presence of two chlorine atoms.
-
IR Spectroscopy: The spectrum will display characteristic absorption bands for aromatic C-H stretching, C=C and C=N bond vibrations within the heterocyclic ring system, and C-Cl bond stretching.
Spectroscopic Workflow: A Holistic Approach
The confirmation of the structure of this compound is not reliant on a single technique but on the convergence of data from multiple spectroscopic methods. The following workflow illustrates the logical sequence of analysis.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full characterization.
Expertise & Experience: The Rationale
For a molecule like this compound, ¹H NMR provides immediate information on the number and environment of protons, while ¹³C NMR confirms the carbon backbone. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[5]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm centered around 100 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Predicted Data and Interpretation
The following data are predicted based on the known structure and comparison with the closely related compound, 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine.[5]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | H-5 | The proton at position 5 is deshielded by the adjacent nitrogen and is expected to be a doublet due to coupling with H-7. |
| ~7.70 | s | 1H | H-3 | The imidazole proton typically appears as a singlet in this region. |
| ~7.45 | d | 1H | H-8 | The proton at position 8 is expected to be a doublet due to coupling with H-7. |
| ~7.10 | dd | 1H | H-7 | The proton at position 7 will be a doublet of doublets due to coupling with both H-5 and H-8. |
| ~4.75 | s | 2H | -CH₂Cl | The two protons of the chloromethyl group are equivalent and appear as a singlet, shifted downfield by the adjacent chlorine atom. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | C-2 | Carbon attached to the chloromethyl group and adjacent to a nitrogen atom. |
| ~142.5 | C-8a | Bridgehead carbon adjacent to the pyridine nitrogen. |
| ~126.0 | C-6 | Carbon bearing the chlorine atom. |
| ~125.0 | C-5 | Aromatic CH carbon. |
| ~122.0 | C-8 | Aromatic CH carbon. |
| ~118.0 | C-7 | Aromatic CH carbon. |
| ~113.5 | C-3 | Imidazole CH carbon. |
| ~39.0 | -CH₂Cl | Aliphatic carbon of the chloromethyl group, significantly deshielded by chlorine. |
Mass Spectrometry (MS)
MS is indispensable for determining the molecular weight of a compound and providing evidence of its elemental composition through isotopic patterns.
Expertise & Experience: The Rationale
Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight. The presence of two chlorine atoms in the molecule is a key feature that MS can confirm. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorines, this results in a characteristic isotopic pattern for the molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument for accurate mass measurement.[5][6]
-
Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and analyze its isotopic cluster. Calculate the exact mass and compare it to the theoretical value for C₈H₇Cl₂N₂⁺.
-
Predicted Data and Interpretation
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z [M+H]⁺ | Observed m/z | Isotopic Pattern (Relative Intensity) |
| C₈H₇³⁵Cl₂N₂⁺ | 200.9981 | ~200.998 | [M+H]⁺ (100%) |
| C₈H₇³⁵Cl³⁷ClN₂⁺ | 202.9952 | ~202.995 | [M+2+H]⁺ (~65%) |
| C₈H₇³⁷Cl₂N₂⁺ | 204.9922 | ~204.992 | [M+4+H]⁺ (~10%) |
The observation of this specific isotopic cluster provides unambiguous evidence for the presence of two chlorine atoms in the molecule. The accurate mass measurement from HRMS can be used to confirm the elemental formula, C₈H₆Cl₂N₂, with high confidence.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expertise & Experience: The Rationale
For this compound, IR spectroscopy serves as a quick quality control check to confirm the presence of the aromatic system and the C-Cl bonds, and the absence of other functional groups (like -OH or C=O) that might indicate impurities or degradation. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background scan (with no sample) and ratio the sample scan against it to generate the absorbance spectrum.
Predicted Data and Interpretation
Table 4: Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 1640-1500 | C=C and C=N Stretch | Imidazo[1,2-a]pyridine ring system |
| 1480-1400 | C-C Stretch | In-ring skeletal vibrations |
| 850-750 | C-H Bend | Aromatic out-of-plane bending |
| 800-600 | C-Cl Stretch | C-Cl bonds from the ring and methyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated π-system.
Expertise & Experience: The Rationale
The fused aromatic rings of the imidazo[1,2-a]pyridine core constitute a significant chromophore. The UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* transitions. The position and intensity of these bands (λ_max and ε_max) are characteristic of the compound and can be used for quantitative analysis and as a purity check. Acetonitrile is a common and suitable solvent as it is transparent in the relevant UV region.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., acetonitrile) to achieve an absorbance between 0.2 and 1.0 AU. A typical concentration would be around 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: Scan from 400 nm down to 200 nm.
-
Blank: Use the pure solvent as a reference blank.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Predicted Data and Interpretation
Based on similar heterocyclic systems, multiple absorption bands are expected.[5]
Table 5: Predicted UV-Vis Absorption Data (in Acetonitrile)
| Predicted λ_max (nm) | Type of Transition |
| ~300-350 | π → π |
| ~240-260 | π → π |
Conclusion: An Integrated Analysis
The structural confirmation of this compound is achieved by the synergistic interpretation of all spectroscopic data. Mass spectrometry confirms the correct molecular weight (201.05 g/mol ) and the presence of two chlorine atoms via the characteristic [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ isotopic pattern.[3][4] IR spectroscopy verifies the presence of the aromatic heterocyclic core and C-Cl bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive evidence for the atomic connectivity, confirming the specific arrangement of protons and carbons that define the imidazo[1,2-a]pyridine scaffold and its substituents. The convergence of these independent analytical techniques provides a self-validating system, ensuring the identity, structure, and purity of the target compound with the highest degree of scientific confidence.
References
"6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine CAS number and identifiers"
An In-Depth Technical Guide to 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will explore its chemical identity, physicochemical properties, synthesis, and high-value applications. The document emphasizes the compound's strategic importance as a versatile scaffold for the development of novel therapeutic agents, drawing on its unique structural features that enhance reactivity and facilitate the synthesis of diverse molecular libraries. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Core Chemical Identity & Identifiers
Precise identification is the foundation of reproducible science. This compound is a distinct chemical entity with a well-defined set of identifiers crucial for procurement, database referencing, and regulatory compliance. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in pharmacology, frequently appearing in marketed drugs.[1][2] The addition of a chloro-substituent on the pyridine ring and a reactive chloromethyl group at the 2-position of the imidazole ring creates a highly versatile building block for targeted synthesis.[3]
| Identifier | Value | Source |
| CAS Number | 182181-25-5 | [3][4][5] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₆Cl₂N₂ | [3][4][5] |
| Molecular Weight | 201.06 g/mol (also cited as 201.05 g/mol ) | [3][4][5] |
| PubChem CID | 4868389 | [3][4] |
| MDL Number | MFCD06655224 | [3][4] |
| InChI | InChI=1S/C8H6Cl2N2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 | [4] |
| InChIKey | DXVDJNHXCPDUIU-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Cl)CCl | [4] |
| Synonyms | 6-Chloro-2-chloromethyl-imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyridine, 6-chloro-2-(chloromethyl)- | [4][6] |
Physicochemical & Computed Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The properties listed below, sourced from computational models, provide valuable insights for experimental design, including reaction solvent selection and preliminary assessment of drug-likeness.
| Property | Value | Notes |
| Monoisotopic Mass | 199.9908036 Da | Computed by PubChem.[4] |
| XLogP3-AA | 2.8 | A computed measure of hydrophobicity.[4] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Storage Temperature | 0-8°C | Recommended for maintaining compound stability.[3] |
Strategic Importance in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[2][7][8] this compound capitalizes on this privileged core, serving as a key intermediate for creating novel therapeutics.[3]
Its strategic value stems from two primary features:
-
The Imidazo[1,2-a]pyridine Core : This bicyclic aromatic system provides a rigid, planar structure that can effectively interact with biological targets. The nitrogen atoms offer sites for hydrogen bonding, while the overall structure can be modified to tune electronic and steric properties.
-
The Reactive Chloromethyl Group : The C2-chloromethyl moiety (-CH₂Cl) is an electrophilic center, making it an excellent handle for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, thiols, azides), enabling the rapid synthesis of large compound libraries for screening.[1][3]
This combination makes the compound a powerful tool for developing targeted therapies. Research has demonstrated its utility in synthesizing agents for neurological disorders, cancer, and infectious diseases.[1][3][9] For instance, the presence of chlorine atoms can enhance a compound's metabolic stability or solubility, which are crucial pharmacokinetic properties.[3]
Synthesis and Reactivity
General Synthesis Protocol: Cyclocondensation
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through a cyclocondensation reaction. In the case of this compound, a common and efficient pathway involves the reaction of a substituted 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent.
A representative synthesis involves the condensation of 5-chloro-2-aminopyridine with 1,3-dichloroacetone .[10][11]
Step-by-Step Methodology:
-
Reactant Preparation : To a solution of 5-chloro-2-aminopyridine (1 equivalent) in a suitable solvent such as 1,2-dimethoxyethane (DME) or ethanol, add 1,3-dichloroacetone (1.0-1.2 equivalents).
-
Reaction Execution : The reaction mixture is heated under reflux for a period of 24-48 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Work-up and Isolation : Upon cooling, the solvent is removed under reduced pressure (in vacuo). The resulting crude product is then purified.
-
Purification : Purification is typically achieved using column chromatography on silica gel, with an eluent system such as dichloromethane/ethyl acetate or hexane/ethyl acetate to yield the pure this compound as a solid.[11]
Caption: General synthesis workflow for the target compound.
Core Reactivity
The primary site of reactivity for subsequent functionalization is the chloromethyl group. As a primary alkyl halide, it is susceptible to Sₙ2 reactions with a wide range of nucleophiles. This predictable reactivity is the cornerstone of its utility as a building block. For example, reaction with sodium benzenesulfinate leads to the corresponding sulfone, a key step in the synthesis of certain antikinetoplastid agents.[11]
Analytical & Spectroscopic Profile
Characterization of this compound relies on standard analytical techniques. While specific spectra are proprietary to individual laboratories, the expected data from mass spectrometry is well-predicted.
| Technique | Adduct | Predicted m/z |
| Mass Spectrometry | [M+H]⁺ | 200.99808 |
| [M+Na]⁺ | 222.98002 | |
| [M-H]⁻ | 198.98352 |
Data sourced from predicted values on PubChemLite.[12]
Proton and Carbon NMR (¹H-NMR, ¹³C-NMR) would be essential to confirm the structure, with characteristic shifts expected for the aromatic protons on the fused ring system and a singlet for the -CH₂Cl protons.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure stability.
-
General Handling : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14] Avoid inhalation of dust or vapors and prevent skin and eye contact.[13][15]
-
Hazard Identification : While a specific, comprehensive toxicological profile is not thoroughly established, related heterocyclic and chlorinated compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[14] Assume the compound is hazardous and handle accordingly.
-
Fire Safety : In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[15] Combustion may produce hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride.[15]
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8°C to ensure long-term stability and prevent degradation.[3]
Research Applications & Case Studies
The true value of this compound is demonstrated through its application in cutting-edge research. Its versatile structure has made it a precursor for compounds targeting a range of diseases.
Case Study 1: Development of Novel Antifungal Agents
Researchers have utilized this compound as a starting material to synthesize new derivatives with potential antifungal activity.[9][10] A study focused on combating Candida parapsilosis, an increasingly treatment-resistant pathogen, used this scaffold to create a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives. The synthesis involved functionalizing the 2-position, highlighting the core's role as a foundational piece for building more complex, biologically active molecules. Several of the synthesized compounds showed promising minimum inhibitory concentrations (MIC) against the clinical strain of the fungus.[9]
Case Study 2: Synthesis of Antikinetoplastid Agents
In the search for drugs against parasitic diseases like Leishmaniasis, a related scaffold, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, was synthesized via the cyclocondensation of 6-chloropyridazin-3-amine and 1,3-dichloroacetone.[11] This intermediate was then further modified, demonstrating a scaffold-hopping strategy where the core structure is altered to discover new active compounds. The chloromethyl group was crucial for introducing a phenylsulfonyl moiety, leading to a final compound with activity against Trypanosoma brucei brucei.[11] This illustrates how the title compound and its isomers serve as vital platforms for exploring structure-activity relationships (SAR) in drug discovery pipelines.
Caption: Role as a building block in drug discovery pipelines.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, characterized by the privileged imidazo[1,2-a]pyridine scaffold and a highly reactive chloromethyl handle, provides an efficient and versatile platform for the synthesis of novel bioactive molecules. From anticancer to antifungal and antiparasitic applications, its potential is continually being explored and validated in laboratories worldwide. For any research program focused on heterocyclic chemistry and drug discovery, this compound represents a valuable and powerful building block.
References
- 1. 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C8H6Cl2N2 | CID 4868389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalajocs.com [journalajocs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. PubChemLite - this compound hydrochloride (C8H6Cl2N2) [pubchemlite.lcsb.uni.lu]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. fishersci.fi [fishersci.fi]
- 15. capotchem.cn [capotchem.cn]
A Technical Guide to the Solubility and Stability of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine: Principles and Experimental Protocols
Introduction
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1][2] Its imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[3][4] The presence of chlorine substituents on the heterocyclic ring can influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and, critically, its solubility and chemical stability.[1][5]
This technical guide provides an in-depth exploration of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven experimental protocols to accurately assess these critical parameters. Understanding the solubility and stability profile of this compound is paramount for its successful application in drug discovery and development, impacting everything from formulation design to preclinical and clinical performance.
Part 1: Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, dissolution is often the rate-limiting step for absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of a promising therapeutic candidate. Therefore, a thorough understanding of the solubility of this compound in various aqueous and organic media is essential.
Theoretical Considerations for Solubility
The solubility of this compound is governed by its molecular structure. The imidazo[1,2-a]pyridine core, while containing nitrogen atoms capable of hydrogen bonding, is largely aromatic and thus possesses a degree of lipophilicity. The two chlorine atoms further increase its lipophilicity, which may decrease its aqueous solubility. Conversely, the nitrogen atoms in the imidazole and pyridine rings can be protonated at acidic pH, potentially increasing solubility.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.
Caption: Workflow for thermodynamic solubility determination.
-
Preparation: Accurately weigh an excess amount of this compound into screw-capped glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[6]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in various media to illustrate how results should be presented.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | ~7.0 | 25 | 45.8 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 52.3 |
| 0.1 N Hydrochloric Acid (HCl) | 1.2 | 37 | 215.7 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 68.9 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 155.2 |
Part 2: Stability Assessment
The chemical stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions. For this compound, the presence of the chloromethyl group and the fused heterocyclic ring system suggests potential susceptibility to hydrolysis and oxidation.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more aggressive conditions than accelerated stability studies to identify the likely degradation products and establish the degradation pathways.[7] These studies are crucial for developing and validating stability-indicating analytical methods.
Caption: Workflow for forced degradation studies.
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at an elevated temperature (e.g., 60°C) and collect samples at different time points. Neutralize the samples before analysis.
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Maintain at an elevated temperature (e.g., 60°C) and collect samples at various intervals. Neutralize the samples prior to analysis.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 80°C) for a specified period.
-
Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[8]
Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically RP-HPLC. This method must be able to separate the intact drug from its degradation products and any process-related impurities. Method validation should be performed according to ICH guidelines.
Illustrative Forced Degradation Data
The following table provides a hypothetical summary of forced degradation results for this compound.
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical RRT) | Remarks |
| 0.1 N HCl, 60°C, 24h | 12.5% | DP1 (RRT 0.85) | Significant degradation observed. |
| 0.1 N NaOH, 60°C, 8h | 25.8% | DP2 (RRT 0.72), DP3 (RRT 0.91) | Rapid degradation. The chloromethyl group is likely susceptible to nucleophilic substitution by hydroxide. |
| 3% H₂O₂, RT, 48h | 8.2% | DP4 (RRT 1.15) | Moderate degradation, potentially N-oxidation of the imidazo[1,2-a]pyridine ring. |
| 80°C, solid, 7 days | < 2% | - | The compound is relatively stable in the solid state at elevated temperatures. |
| Photolytic (ICH Q1B) | 18.9% | DP5 (RRT 0.95), DP6 (RRT 1.25) | Significant degradation, suggesting the need for light-protected storage and handling. Chlorinated aromatic compounds can be susceptible to photodechlorination.[9] |
RRT: Relative Retention Time
Conclusion
This technical guide has outlined the fundamental principles and detailed experimental protocols for assessing the solubility and stability of this compound. A comprehensive understanding of these properties is indispensable for the successful development of this promising scaffold into a viable drug candidate. The provided workflows and illustrative data serve as a practical resource for scientists in the pharmaceutical industry. It is imperative that these studies are conducted with scientific rigor, employing validated analytical methods to ensure the generation of reliable and accurate data. This will ultimately facilitate informed decision-making throughout the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 8. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
The Multifaceted Mechanisms of Action of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its ability to serve as a versatile template for the development of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] The unique structural and electronic properties of this scaffold have been leveraged to create a multitude of derivatives with therapeutic potential across diverse disease areas, including infectious diseases, oncology, and central nervous system disorders.[1][4] Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (for peptic ulcers) underscore the clinical significance of this chemical motif.[4][6] This guide provides an in-depth exploration of the primary mechanisms of action through which imidazo[1,2-a]pyridine derivatives exert their therapeutic effects.
Modulation of GABA-A Receptors: A Gateway to the Central Nervous System
A significant number of imidazo[1,2-a]pyridine derivatives function as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[7][8] These compounds typically act as positive allosteric modulators (PAMs), binding to a site distinct from the GABA binding site, often the benzodiazepine binding site, to enhance the receptor's response to GABA.[7][9] This potentiation of inhibitory neurotransmission underlies their utility as anxiolytics, sedatives, and potential antipsychotics.[7][10]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common subtype in the human brain consisting of two α, two β, and one γ subunit.[7] The specific subunit composition of the receptor influences its pharmacological properties. Imidazo[1,2-a]pyridine derivatives have been developed that exhibit functional selectivity for different α subunits, allowing for the fine-tuning of their therapeutic effects.[7][9] For instance, selectivity for α2/α3 subtypes is associated with anxiolytic effects with minimal sedation.[10]
Signaling Pathway: GABA-A Receptor Modulation
Caption: Allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines a standard method to determine the binding affinity of imidazo[1,2-a]pyridine derivatives to the benzodiazepine site of the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GABA-A receptor.
Materials:
-
Rat or bovine brain cortex homogenate (source of GABA-A receptors)
-
[3H]-Flunitrazepam (radioligand)
-
Test imidazo[1,2-a]pyridine compounds
-
Clonazepam (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain cortex tissue in ice-cold Tris-HCl buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Assay:
-
In a series of tubes, add the Tris-HCl buffer, a fixed concentration of [3H]-Flunitrazepam, and varying concentrations of the test compound or control.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add a high concentration of unlabeled clonazepam.
-
Add the prepared brain membrane homogenate to each tube.
-
-
Incubation: Incubate the tubes at 0-4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, demonstrating the ability to interfere with various pathways crucial for cancer cell proliferation, survival, and migration.[11][12]
Inhibition of Protein Kinases
Many derivatives target key protein kinases that are often dysregulated in cancer.[12]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of PI3Kα, with some exhibiting IC50 values in the nanomolar range and inducing apoptosis in cancer cell lines.[13][14] Inhibition of this pathway leads to cell cycle arrest and apoptosis.[13]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Imidazo[1,2-a]pyridine-based compounds have been reported to inhibit CDKs, leading to cell cycle arrest.[13]
-
Receptor Tyrosine Kinases (RTKs): Derivatives have been developed to target RTKs such as the Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[12][15] Inhibition of these receptors can block downstream signaling pathways involved in tumor growth and angiogenesis.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Induction of Apoptosis
Several imidazo[1,2-a]pyridine derivatives induce programmed cell death, or apoptosis, in cancer cells. This can occur through various mechanisms, including the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-8.[16] Some compounds have also been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[17]
Covalent Inhibition of KRAS G12C
A novel application of the imidazo[1,2-a]pyridine scaffold is in the development of covalent inhibitors targeting the KRAS G12C mutant, a key driver in many intractable cancers. These derivatives are designed to form a covalent bond with the mutant cysteine residue, irreversibly inhibiting its oncogenic signaling.[18]
Experimental Protocol: Western Blot for Apoptosis Marker Expression
Objective: To assess the effect of an imidazo[1,2-a]pyridine derivative on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line (e.g., HT-29, Caco-2)[16]
-
Test imidazo[1,2-a]pyridine compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cancer cells and treat them with the test compound at various concentrations for a specified time. Include an untreated control.
-
Protein Extraction: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to compare the protein expression levels between treated and untreated samples.
Anti-tubercular Activity: A Renewed Hope Against a Resilient Pathogen
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anti-tubercular agents, with some exhibiting potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[6][19][20]
Inhibition of QcrB
A prominent mechanism of action is the inhibition of QcrB, a subunit of the cytochrome bcc complex, which is essential for the electron transport chain and ATP synthesis in M. tuberculosis.[6] The clinical candidate telacebec (Q203) belongs to this class of compounds.[6] By disrupting the pathogen's energy metabolism, these derivatives effectively halt its growth.
Other Mycobacterial Targets
Other identified targets for anti-tubercular imidazo[1,2-a]pyridines include:
-
2-trans-enoyl-acyl carrier protein reductase (InhA): Involved in mycolic acid biosynthesis.[6][19]
-
Pantothenate synthetase (PS): Essential for coenzyme A biosynthesis.[19]
-
Glutamine synthetase (GS): Plays a role in nitrogen metabolism.[6]
Experimental Workflow: Target Identification in M. tuberculosis
Caption: Experimental workflow for identifying the molecular target of anti-tubercular imidazo[1,2-a]pyridines.
Inhibition of Phosphodiesterases (PDEs): Modulating Second Messenger Signaling
Imidazo[1,2-a]pyridine derivatives have also been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[21][22] By inhibiting PDEs, these compounds increase the intracellular levels of these second messengers, thereby modulating various downstream signaling pathways.
-
PDE10A Inhibition: Imidazo[4,5-b]pyridine derivatives have been developed as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain.[21][23] PDE10A inhibitors are being investigated for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.
-
PDE2A Inhibition: Derivatives of a related benzo[e]imidazo[2,1-c][18][19][24]triazine scaffold have shown high affinity for PDE2A, another PDE isoform abundant in the brain.[22] PDE2A inhibitors are being explored for their potential to improve cognitive function.[22]
Quantitative Data: PDE Inhibition
| Compound Class | Target PDE | IC50 Range | Reference |
| Imidazo[4,5-b]pyridines | PDE10A | 0.8 - 6.7 nM | [21] |
| Benzoimidazotriazines | PDE2A | ~3.33 nM | [22] |
Other Mechanisms of Action
The versatility of the imidazo[1,2-a]pyridine scaffold is further demonstrated by its interaction with other biological targets:
-
Anti-ulcer Activity: Some derivatives exhibit cytoprotective properties, potentially through mechanisms independent of gastric acid secretion.[24]
-
Wnt/β-catenin Signaling Inhibition: Certain imidazo[1,2-a]pyridines can inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[25]
Conclusion: A Scaffold with Enduring Therapeutic Promise
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery, yielding derivatives with a remarkable diversity of mechanisms of action. From modulating ion channels in the central nervous system to inhibiting key enzymes in pathogens and cancer cells, these compounds have demonstrated significant therapeutic potential. The ongoing exploration of structure-activity relationships and the identification of novel biological targets will undoubtedly lead to the development of new and improved imidazo[1,2-a]pyridine-based therapies for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 15. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 6-Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery
Foreword: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its prevalence in a number of clinically used drugs and its versatile biological activities.[1][2][3][4] This bicyclic structure, composed of a pyridine ring fused to an imidazole ring, serves as a rigid and planar scaffold, presenting functionalities in a well-defined three-dimensional space. This inherent structural feature allows for precise interactions with biological targets, making it a "privileged scaffold" in drug design. Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (antiulcer) underscore the therapeutic relevance of this heterocyclic core.[1][4]
While substitutions at various positions of the imidazo[1,2-a]pyridine ring have been extensively explored, modifications at the 6-position have emerged as a particularly fruitful strategy for modulating and enhancing a wide array of biological activities. This guide provides an in-depth technical overview of the diverse biological landscape of 6-substituted imidazo[1,2-a]pyridines, offering insights into their synthesis, mechanism of action, and structure-activity relationships (SAR) across different therapeutic areas.
Synthetic Strategies: Accessing the 6-Substituted Imidazo[1,2-a]pyridine Core
A variety of synthetic methodologies have been developed to construct the imidazo[1,2-a]pyridine scaffold, often allowing for the introduction of substituents at the 6-position either from the starting materials or through post-cyclization modifications.
One of the most common and versatile methods is the cyclocondensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[5] To introduce a substituent at the 6-position of the final product, a 5-substituted-2-aminopyridine is typically used as the starting material.
More recently, multicomponent reactions have gained prominence for the efficient, one-pot synthesis of these scaffolds.[5][6] For instance, a range of 6-substituted imidazo[1,2-a]pyridines have been synthesized using a multicomponent coupling reaction, highlighting the power of this approach for generating diverse libraries of compounds for biological screening.[6] Other innovative methods include catalyst-free synthesis at moderate temperatures from α-bromo/chloroketones and 2-aminopyridines.[2]
The following diagram illustrates a general synthetic scheme for accessing 6-substituted imidazo[1,2-a]pyridines.
Caption: General synthetic route to 6-substituted imidazo[1,2-a]pyridines.
Anticancer Activity: A Multifaceted Approach to Oncology
The 6-substituted imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents, exhibiting activity against a broad spectrum of cancer cell lines.[6][7][8]
Cytotoxicity against Diverse Cancer Cell Lines
Derivatives of 6-substituted imidazo[1,2-a]pyridines have shown potent cytotoxic effects against various cancer cell lines, including:
-
Colon Cancer: Excellent activity has been reported against HT-29 and Caco-2 cell lines, with minimal toxicity to normal white blood cells.[6]
-
Breast Cancer: Strong cytotoxic impact has been observed against HCC1937 cells, with some compounds showing IC50 values in the micromolar range.[8]
-
Other Cancers: Activity has also been documented against human non-small cell lung cancer (A549), rat glioma (C6), human breast carcinoma (MCF-7), and human liver carcinoma (HepG2) cells.[7]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Aryl-imidazo[1,2-a]pyridines | HT-29, Caco-2 | Varies | [6] |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 | 45 - 79.6 | [8] |
| Imidazo[1,2-a]pyridines with S-alkyl/aryl moiety | A549, C6, MCF-7, HepG2 | Varies | [7] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | Various | 0.09 - 0.43 | [9] |
Mechanisms of Anticancer Action
The anticancer effects of these compounds are often mediated through multiple mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.
-
Apoptosis Induction: Studies have shown that 6-substituted imidazo[1,2-a]pyridines can initiate the proteolytic phase of apoptosis.[6] This process involves the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[6]
-
PI3K Pathway Inhibition: A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed as potent inhibitors of PI3Kα, a key enzyme in the PI3K-AKT signaling pathway which is often dysregulated in cancer.[9] One of the most potent compounds induced cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells by inhibiting PI3Kα with a nanomolar IC50 value.[9]
The following diagram illustrates the proposed mechanism of apoptosis induction by certain 6-substituted imidazo[1,2-a]pyridines.
Caption: Apoptosis induction by 6-substituted imidazo[1,2-a]pyridines.
Antiviral Activity: Combating Viral Infections
6-Substituted imidazo[1,2-a]pyridines have also emerged as a promising class of antiviral agents, with notable activity against several human viruses.
Activity against Herpesviruses
Derivatives bearing a phenethylthiomethyl side chain at the 3-position and a substituent at the 6- or 8-position have been synthesized and evaluated for their antiviral properties.[10]
-
Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): 6-Halogeno and 6-phenylimidazo[1,2-a]pyridine derivatives have shown potent activity against both HCMV and VZV.[10] Importantly, these compounds demonstrated a mechanism of action independent of the viral thymidine kinase, suggesting they could be effective against resistant viral strains.[10]
Activity against Human Rhinovirus (HRV)
Structurally related to the known antiviral agent Enviroxime, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have been designed and synthesized as anti-rhinovirus agents.[11] Several of these compounds exhibited strong anti-rhinovirus activity with no apparent cellular toxicity.[11]
Anti-inflammatory Properties: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. 6-Substituted imidazo[1,2-a]pyridines have demonstrated significant anti-inflammatory potential.
Inhibition of Pro-inflammatory Pathways
A novel 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[12] This pathway is crucial in both inflammation and cancer progression. Molecular docking studies have suggested that this compound binds to the NF-κB p50 subunit.[12]
Furthermore, imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of Alk5, the transforming growth factor (TGFβ) type I receptor, which plays a role in inflammation and fibrosis.[13] These compounds have shown potent anti-inflammatory properties both in vitro and in vivo.[13]
Other Notable Biological Activities
Beyond the major therapeutic areas discussed above, 6-substituted imidazo[1,2-a]pyridines have shown a range of other important biological activities.
-
Antibacterial and Antifungal Activity: Various derivatives have been synthesized and shown to possess promising in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16] The nature of the substituents on the scaffold has been shown to be a key determinant of the extent of antimicrobial activity.[16]
-
Enzyme Inhibition:
-
Rab Geranylgeranyl Transferase (RGGT) Inhibitors: 6-Substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been identified as potential inhibitors of RGGT, an enzyme involved in protein prenylation, which is crucial for the function of Rab GTPases.[17][18] The nature of the substituent at the C6 position was found to be critical for the compound's activity against RGGT.[18]
-
Salt-Inducible Kinase (SIK) Inhibitors: Through structure-activity relationship (SAR) studies, a substitution pattern on a phenyl ring attached to the imidazo[1,2-a]pyridine core led to the identification of potent and selective SIK1 inhibitors.[19]
-
-
Benzodiazepine Receptor Ligands: A series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides, which are congeners of zolpidem, have been synthesized and shown to have a high affinity for the ω1-subtype of the benzodiazepine receptor.[20]
-
β-Amyloid Plaque Imaging Agents: 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its derivatives have been developed as ligands for detecting β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[21]
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridines is highly dependent on the nature and position of the substituents on the heterocyclic core. For 6-substituted derivatives, several key SAR observations have been made:
-
Anticancer Activity: The presence of specific aryl groups at the 6-position can significantly enhance cytotoxicity against colon cancer cells.[6] For PI3Kα inhibitors, the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline scaffold is a key pharmacodynamic group.[9]
-
Antiviral Activity: For activity against HCMV and VZV, 6-halogeno and 6-phenyl substitutions have been found to be particularly effective.[10]
-
RGGT Inhibition: Modifications at the C6 position are well-tolerated and can influence the activity against RGGT. Both the bulkiness and electronic properties of the substituent at this position play a role.[17]
-
Benzodiazepine Receptor Affinity: The binding affinity of 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides is significantly dependent on the molecular electrostatic potential minimum associated with the amide carbonyl oxygen atom, with lipophilicity being of lower importance.[20]
The following diagram provides a generalized overview of the structure-activity relationships for 6-substituted imidazo[1,2-a]pyridines.
Caption: Structure-activity relationship summary for 6-substituted imidazo[1,2-a]pyridines.
Experimental Protocols: A Guide to Biological Evaluation
To assess the biological activity of newly synthesized 6-substituted imidazo[1,2-a]pyridines, a variety of in vitro and in vivo assays are employed. Below are representative protocols for key biological evaluations.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the antiviral activity of compounds against plaque-forming viruses like HCMV or VZV.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion and Future Directions
The 6-substituted imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The ability to readily introduce diverse substituents at the 6-position allows for fine-tuning of their pharmacological properties, leading to the identification of potent and selective agents for various diseases.
Future research in this area should continue to focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors and receptor ligands.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro activities into in vivo efficacy in relevant animal models of disease, while also optimizing their pharmacokinetic profiles for drug development.
-
Exploration of New Therapeutic Areas: Investigating the potential of 6-substituted imidazo[1,2-a]pyridines in other disease areas where the imidazo[1,2-a]pyridine scaffold has shown promise, such as neurodegenerative diseases and metabolic disorders.
The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 14. sciensage.info [sciensage.info]
- 15. researchgate.net [researchgate.net]
- 16. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine in Medicinal Chemistry
This compound is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical sciences. Its unique structural framework, featuring a fused imidazopyridine ring system substituted with reactive chlorine atoms, positions it as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of several marketed drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and neurological agents.[1] The presence of the chloromethyl group at the 2-position and a chlorine atom at the 6-position enhances the molecule's reactivity and modulates its electronic properties, making it an ideal starting material for the development of novel therapeutic candidates. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable insights for its effective utilization in drug discovery and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses and for predicting the characteristics of its derivatives. The following table summarizes the key physicochemical parameters of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂N₂ | [2][3] |
| Molecular Weight | 201.05 g/mol | [2][3] |
| CAS Number | 182181-25-5 | [2][3] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Cl)CCl | [2] |
| XlogP3 (Computed) | 2.8 | [2][4] |
| Appearance | White to off-white solid (predicted) | |
| Storage Conditions | Store at 0-8°C | [1] |
Note: Some physical properties such as melting point, boiling point, and specific solubility values are not consistently reported in publicly available literature and may require experimental determination.
Synthesis and Structural Elucidation
The primary synthetic route to this compound involves the cyclocondensation reaction between 5-chloro-2-aminopyridine and 1,3-dichloroacetone.[5] This reaction is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.
Caption: Synthetic pathway for this compound.
The structural integrity of the synthesized compound is typically confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols for Physicochemical Characterization
The following section outlines standardized experimental protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. Impurities typically depress and broaden the melting point range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased rapidly to about 15-20°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
-
Solubility Assessment
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For ionizable compounds, solubility is pH-dependent.
Methodology (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for solubility determination using the shake-flask method.
pKa Determination
Principle: The pKa is a measure of the acidity of a compound. For a heterocyclic compound with basic nitrogen atoms, the pKa of the conjugate acid is determined. This is crucial for understanding the ionization state of the molecule at different physiological pH values, which in turn influences its solubility, permeability, and receptor binding.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the chloromethyl protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atom at the 6-position.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the carbons attached to chlorine and nitrogen atoms would be particularly informative.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 201). The isotopic pattern of the molecular ion, with contributions from the two chlorine atoms, would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the chloromethyl group and cleavage of the heterocyclic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and CH₂ groups, C=C and C=N stretching vibrations within the heterocyclic rings, and C-Cl stretching vibrations.
Safety and Handling
As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. A comprehensive Material Safety Data Sheet (MSDS) should be consulted for detailed handling and disposal information.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a gateway to a diverse range of potentially therapeutic compounds. A thorough understanding of its physicochemical properties is fundamental to its effective use in drug design and synthesis. This guide has provided a detailed overview of its known properties, along with standardized protocols for their experimental determination. Further research to experimentally validate the predicted properties and to fully characterize this versatile intermediate is highly encouraged.
References
The Imidazo[1,2-a]pyridine Scaffold: A Journey Through a Century of Synthetic Innovation
An In-depth Technical Guide for the Modern Chemist
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure have made it a cornerstone in the development of numerous therapeutic agents, including the well-known drugs Zolpidem, Alpidem, and Minodronic acid. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to this vital heterocyclic system. We will delve into the foundational classical reactions, trace the development of more sophisticated and efficient modern methodologies, and provide detailed, field-proven protocols and mechanistic insights to empower the contemporary scientist.
The Dawn of an Era: The Tschitschibabin Reaction
The story of imidazo[1,2-a]pyridine synthesis begins in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (often Germanized as Tschitschibabin). In 1925, he reported that reacting 2-aminopyridine with α-halocarbonyl compounds, such as α-haloketones or α-haloaldehydes, under heating resulted in the formation of the fused bicyclic system.[1][2] This condensation reaction, now known as the Tschitschibabin synthesis, became the foundational and most classical method for constructing the imidazo[1,2-a]pyridine skeleton.
The causality behind this reaction lies in the inherent nucleophilicity of the 2-aminopyridine molecule. It possesses two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The reaction proceeds through a well-established sequence:
-
N-Alkylation: The more nucleophilic endocyclic pyridine nitrogen attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a hemiaminal-like intermediate.
-
Dehydration: Subsequent dehydration (aromatization) of this cyclized intermediate yields the stable aromatic imidazo[1,2-a]pyridine ring system.
This straightforward approach provided the first reliable access to this scaffold, paving the way for initial explorations of its chemical and biological properties.
Visualizing the Tschitschibabin Reaction Mechanism
Caption: The Tschitschibabin reaction pathway.
Experimental Protocol: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a representative example of the Tschitschibabin reaction.
Materials:
-
2-Aminopyridine (1.0 eq)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 eq)
-
Anhydrous ethanol or DMF
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
Dissolve 2-aminopyridine (e.g., 10 mmol, 0.94 g) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add 2-bromoacetophenone (10 mmol, 1.99 g) to the solution.
-
If desired, add sodium bicarbonate (12 mmol, 1.0 g) to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, pour the reaction mixture into cold water (100 mL), which should induce precipitation of the product.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylimidazo[1,2-a]pyridine.
Expanding the Toolkit: The Ortoleva-King Reaction
While the Tschitschibabin reaction was revolutionary, its reliance on pre-functionalized and often lachrymatory α-haloketones was a significant drawback. A major advancement came with the development of the Ortoleva-King reaction. This method allows for the synthesis of the same pyridinium salt intermediate as in the Tschitschibabin reaction, but from more readily available starting materials: a pyridine, an active methylene compound (like a ketone), and an oxidant, typically iodine.[3][4]
The key insight of the Ortoleva-King reaction is the in situ generation of the reactive electrophile. The mechanism is understood to proceed as follows:
-
Enolization/Enolate Formation: The ketone, in the presence of a base (often the pyridine itself), forms an enol or enolate.
-
α-Iodination: The enol/enolate attacks molecular iodine to form an α-iodoketone.
-
N-Alkylation: The pyridine then displaces the iodide from the α-iodoketone, forming the crucial N-phenacylpyridinium iodide intermediate.
-
Cyclization: From this point, if 2-aminopyridine is used as the pyridine source, the reaction proceeds analogously to the Tschitschibabin synthesis, with the exocyclic amine performing an intramolecular cyclization followed by dehydration.
This development was a significant step forward, enhancing the practicality and accessibility of the imidazo[1,2-a]pyridine scaffold by avoiding the handling of hazardous α-haloketones.[5][6]
Visualizing the Ortoleva-King Reaction Mechanism
Caption: Key stages of the Ortoleva-King reaction.
Experimental Protocol: One-Pot Ortoleva-King Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
This one-pot protocol demonstrates the efficiency of generating the intermediate and proceeding to the final product without isolation.[3][7]
Materials:
-
Substituted 2-aminopyridine (2.3 eq)
-
Substituted acetophenone (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
Procedure:
-
Step 1: Ortoleva-King Reaction:
-
In a reaction vessel, combine the acetophenone (e.g., 5 mmol), 2-aminopyridine (11.5 mmol), and iodine (6 mmol). Note: 2-aminopyridine acts as both reactant and base.
-
Heat the neat (solvent-free) mixture to 110 °C for 4 hours with stirring. The mixture will become a dark, viscous liquid.
-
Monitor the formation of the pyridinium intermediate by TLC if desired.
-
-
Step 2: Cyclization and Aromatization:
-
After 4 hours, cool the reaction mixture slightly (to approx. 100 °C).
-
Carefully add 10% aqueous NaOH solution (15 mL) to the reaction vessel.
-
Heat the resulting mixture to 100 °C and stir vigorously for 1 hour to promote cyclization and dehydration.
-
Cool the reaction to room temperature. The product will typically precipitate from the aqueous mixture.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove salts and excess aminopyridine, and dry.
-
The crude product can be further purified by column chromatography or recrystallization as needed.
-
The Modern Era: Efficiency, Diversity, and Green Chemistry
The late 20th and early 21st centuries witnessed a paradigm shift in synthetic chemistry, driven by the demands for greater efficiency, molecular diversity, and environmental sustainability. The synthesis of imidazo[1,2-a]pyridines was no exception, with several powerful new strategies emerging.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions, where three or more starting materials are combined in a single pot to form a product that contains portions of all reactants, represent a significant leap in synthetic efficiency. Two MCRs have become particularly vital for imidazo[1,2-a]pyridine synthesis.
A. The Groebke–Blackburn–Bienaymé (GBB) Reaction:
Discovered independently by three research groups in 1998, the GBB reaction is a three-component condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[8][9][10] This reaction is exceptionally powerful for creating 3-amino-imidazo[1,2-a]pyridine derivatives, a substitution pattern that was more difficult to achieve through classical methods.
The causality of the GBB reaction is a beautiful cascade of imine formation, nucleophilic attack, and cyclization:
-
Imine Formation: The 2-aminopyridine and aldehyde condense to form an N-acyliminium ion intermediate.
-
[4+1] Cycloaddition: The isocyanide acts as a "carbon-1" synthon and undergoes a formal [4+1] cycloaddition with the iminium ion.
-
Rearomatization: A subsequent isomerization/tautomerization step leads to the formation of the aromatic 3-amino-imidazo[1,2-a]pyridine product.
The GBB reaction's main advantage is its high atom economy and the ability to rapidly generate libraries of diverse compounds by simply varying the three starting components.
B. The A³ Coupling (Aldehyde-Alkyne-Amine) Reaction:
The A³ coupling is another powerful three-component reaction that provides access to a different substitution pattern. It involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt.[11][12][13] This domino reaction sequence builds the imidazo[1,2-a]pyridine core through a propargylamine intermediate.
The mechanistic pathway involves:
-
Condensation: The 2-aminopyridine and aldehyde condense to form an imine.
-
Copper Acetylide Formation: The copper catalyst activates the terminal alkyne to form a copper acetylide species.
-
C-C Bond Formation: The copper acetylide attacks the imine, forming a propargylamine intermediate.
-
Intramolecular Hydroamination/Cyclization: The endocyclic pyridine nitrogen attacks the alkyne in a 5-exo-dig cyclization, which is catalyzed by the copper species.
-
Isomerization: A final double bond isomerization yields the aromatic product.
This method is highly valued for its operational simplicity and the use of readily available starting materials.
Visualizing the MCR Workflow
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material – ScienceOpen [scienceopen.com]
- 13. scielo.br [scielo.br]
Methodological & Application
The Versatile Intermediate: A Guide to the Synthetic Applications of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is featured in marketed drugs such as the hypnotic agent zolpidem and the anxiolytic alpidem, underscoring its therapeutic significance.[3] Within this class of compounds, 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine stands out as a pivotal synthetic intermediate, offering a reactive handle for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[4] This guide provides an in-depth exploration of the synthesis and key applications of this versatile building block, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
I. Synthesis of the Core Intermediate: this compound
The primary and most direct route to this compound involves the cyclocondensation of 5-chloro-2-aminopyridine with 1,3-dichloroacetone.[5] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Protocol 1: Synthesis of this compound
Materials:
-
5-chloro-2-aminopyridine
-
1,3-dichloroacetone
-
Ethanol or Acetonitrile
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol or acetonitrile, add 1,3-dichloroacetone (1.1 eq).
-
Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.
-
The aqueous phase is then kept refrigerated (around 4°C) to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.
Causality: The use of a slight excess of 1,3-dichloroacetone ensures the complete consumption of the starting aminopyridine. The initial reaction is an N-alkylation of the more nucleophilic pyridine nitrogen, which is then poised for an intramolecular cyclization with the enol or enolate of the ketone, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine core. Neutralization with sodium bicarbonate is crucial to quench any generated acid and facilitate the precipitation of the free base product.
II. The Cornerstone Reaction: Nucleophilic Substitution at the Chloromethyl Group
The primary utility of this compound lies in the high reactivity of the chloromethyl group towards nucleophilic substitution. This benzylic-like chloride is an excellent leaving group, readily displaced by a wide range of nucleophiles in a classic SN2 fashion. This allows for the straightforward introduction of amine, ether, thioether, and other functionalities at the 2-position of the imidazo[1,2-a]pyridine core.
Mechanism of Nucleophilic Substitution
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to a trigonal bipyramidal transition state. Simultaneously, the chloride ion, a good leaving group, departs, resulting in the formation of the new carbon-nucleophile bond with an inversion of configuration at the methylene carbon.
Caption: SN2 mechanism at the chloromethyl group.
A. Synthesis of 2-Aminomethyl Imidazo[1,2-a]pyridines
The introduction of an amino group at the 2-methyl position is a common strategy in the development of kinase inhibitors and other biologically active molecules. This is typically achieved by reacting this compound with primary or secondary amines.
Protocol 2: General Procedure for N-Alkylation with Amines
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DMF.
-
Add the desired amine (1.2-1.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80°C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 6 | ~85 |
| 4-Fluoroaniline | K₂CO₃ | DMF | 60 | 8 | ~90 |
| Morpholine | K₂CO₃ | Acetonitrile | 50 | 4 | >95 |
| Piperidine | Et₃N | Dichloromethane | RT | 12 | ~92 |
Causality: The base (e.g., K₂CO₃) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature depends on the nucleophilicity and steric hindrance of the amine. Less reactive amines may require higher temperatures and a more polar solvent like DMF.
B. Synthesis of 2-Thioether Imidazo[1,2-a]pyridines
Thioether-linked imidazo[1,2-a]pyridines have also shown interesting biological activities. The soft nature of sulfur nucleophiles makes them highly efficient in SN2 reactions with the chloromethyl group.
Protocol 3: General Procedure for S-Alkylation with Thiols
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0°C, add the desired thiol (1.1 eq) dropwise.
-
Stir the mixture at 0°C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | RT | 2 | ~95 |
| 4-Chlorothiophenol | K₂CO₃ | Acetonitrile | 50 | 4 | ~92 |
| Benzyl mercaptan | NaH | THF | RT | 3 | ~90 |
Causality: Thiols are converted to their more nucleophilic thiolate anions by a base. Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating thiols. For less sensitive substrates, a weaker base like potassium carbonate can be used. The reaction is typically fast at room temperature due to the high nucleophilicity of the thiolate.
C. Synthesis of 2-Ether Imidazo[1,2-a]pyridines
The formation of ether linkages provides another avenue for structural diversification. Phenols are common nucleophiles for this transformation.
Protocol 4: General Procedure for O-Alkylation with Phenols
Materials:
-
This compound
-
Desired phenol (e.g., phenol, 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the desired phenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.0 eq).
-
Heat the reaction mixture to 60-100°C and stir for 6-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | ~75 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 8 | ~85 |
| 4-Nitrophenol | K₂CO₃ | DMF | 100 | 18 | ~70 |
Causality: Phenols are less nucleophilic than amines or thiols, thus requiring more forcing conditions (higher temperatures). The phenoxide, generated in situ by the base, is the active nucleophile. Cesium carbonate is often more effective than potassium carbonate due to the increased solubility of the cesium phenoxide and the "cesium effect".
III. Applications in Drug Discovery: Building Blocks for Bioactive Molecules
The derivatives synthesized from this compound are valuable scaffolds for the development of novel therapeutics. A prominent application is in the synthesis of protein kinase inhibitors, which are crucial in cancer therapy.[6] The imidazo[1,2-a]pyridine core often serves as a hinge-binding motif, while the substituent introduced via the chloromethyl group can be tailored to interact with other regions of the kinase active site, thereby enhancing potency and selectivity.
Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for kinase inhibitor synthesis.
For example, the 2-aminomethyl derivatives can be further elaborated. The chlorine atom at the 6-position is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups to further modulate the biological activity and physicochemical properties of the final compound.
The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been explored, with compounds derived from this compound showing promising activity against various fungal strains.[1]
IV. Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of functionalized imidazo[1,2-a]pyridine derivatives. Its utility stems from the predictable and efficient reactivity of the 2-chloromethyl group in SN2 reactions with a wide array of nucleophiles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
V. References
-
N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41.
-
Sharma, V., et al. (2021). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed, --INVALID-LINK--.
-
Request PDF. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. --INVALID-LINK--.
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). Organic & Biomolecular Chemistry. --INVALID-LINK--.
-
PubChem. (n.d.). This compound. PubChem. --INVALID-LINK--.
-
MDPI. (2018). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. --INVALID-LINK--.
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (2021). PMC. --INVALID-LINK--.
-
Kaushik, N., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. --INVALID-LINK--.
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. --INVALID-LINK--.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). MDPI. --INVALID-LINK--.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. --INVALID-LINK--.
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience, 10(2), 2565-2571.
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583.
-
N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. --INVALID-LINK--.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Semantic Scholar. --INVALID-LINK--.
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2021). Organic & Biomolecular Chemistry. --INVALID-LINK--.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. --INVALID-LINK--.
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2020). Beilstein Journal of Organic Chemistry. --INVALID-LINK--.
References
- 1. journalajocs.com [journalajocs.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. This compound | C8H6Cl2N2 | CID 4868389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine for Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4] The rigid bicyclic structure of the imidazo[1,2-a]pyridine nucleus provides a well-defined three-dimensional orientation for appended functionalities, facilitating precise interactions with biological targets.[2] Its derivatives have demonstrated a broad spectrum of therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][5][6]
The strategic introduction of various substituents onto this scaffold is a cornerstone of medicinal chemistry efforts to modulate pharmacological activity, selectivity, and pharmacokinetic properties. A particularly versatile starting material for such endeavors is 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine . The presence of a chlorine atom at the 6-position can influence the electronic properties of the ring system and may enhance membrane permeability or metabolic stability.[7] More importantly, the 2-(chloromethyl) group serves as a highly reactive electrophilic handle, enabling the facile introduction of a wide array of functional groups through nucleophilic substitution reactions.[7] This reactivity makes it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[7]
This document provides a comprehensive guide to the derivatization of this compound, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in drug development.
Chemical Reactivity and Derivatization Strategies
The primary site of reactivity on this compound is the benzylic-like carbon of the chloromethyl group. This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent chlorine atom and the imidazo[1,2-a]pyridine ring system, which can stabilize the transition state of an SN2 reaction.
A wide variety of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility allows for the systematic exploration of chemical space around the core scaffold, a critical aspect of establishing structure-activity relationships (SAR).
Caption: General derivatization workflow for this compound.
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Derivatization with Amine Nucleophiles (N-Alkylation)
The reaction with primary and secondary amines is a common and effective way to introduce diverse side chains, which can modulate solubility, basicity, and hydrogen bonding potential of the final compounds.
Reaction Scheme:
Caption: N-Alkylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 2.2 eq).
-
Addition of Amine: Add the desired primary or secondary amine (1.2-1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Derivatization with Thiol Nucleophiles (S-Alkylation)
The introduction of thioether linkages can enhance lipophilicity and provide opportunities for further functionalization of the sulfur atom.
Reaction Scheme:
Caption: S-Alkylation of this compound.
Step-by-Step Methodology:
-
Thiolate Formation: In a sealed flask under an inert atmosphere (e.g., N₂), add sodium hydride (60% dispersion in mineral oil, 2.0 eq) to a solution of the desired thiol (2.0 eq) in anhydrous Dimethyl sulfoxide (DMSO). Stir for 30 minutes at room temperature.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in DMSO to the thiolate mixture.
-
Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into an ice-water mixture.
-
Filtration/Extraction: Collect the resulting precipitate by filtration, or if no solid forms, extract with an appropriate organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: Derivatization with Phenolic Nucleophiles (O-Alkylation)
The formation of ether linkages with phenols can introduce bulky aromatic groups, which can be crucial for interactions with hydrophobic pockets in target proteins.
Reaction Scheme:
Caption: O-Alkylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired phenol (1.1 eq), and potassium carbonate (2.0 eq) in acetone.
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the mixture and filter off the inorganic salts.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Summary of Derivatization Reactions
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature | Typical Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | DMF | 60°C | 75-90 |
| Secondary Amine | Morpholine | K₂CO₃ | Acetonitrile | Reflux | 80-95 |
| Thiol | Thiophenol | NaH | DMSO | Room Temp. | 70-85 |
| Phenol | 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 65-80 |
Characterization of Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal for successful derivatization is the disappearance of the singlet corresponding to the chloromethyl protons (typically around δ 4.8 ppm) and the appearance of a new singlet for the methylene protons adjacent to the heteroatom (N, S, or O), usually shifted upfield or downfield depending on the nucleophile.
-
¹³C NMR: The carbon signal of the chloromethyl group (around δ 36-40 ppm) will be replaced by a new signal for the methylene carbon in the product.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the synthesized derivatives, observing the [M+H]⁺ ion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently strong base- Low reaction temperature- Sterically hindered nucleophile | - Use a stronger base (e.g., NaH for thiols/phenols)- Increase reaction temperature- Increase reaction time or use a less hindered nucleophile |
| Formation of Multiple Products | - N-alkylation vs. ring-alkylation (for some N-heterocyclic nucleophiles)- Over-alkylation of primary amines | - Modify reaction conditions (solvent, temperature) to favor the desired product- Use a larger excess of the primary amine |
| Difficult Purification | - Similar polarity of starting material and product- Presence of side products | - Optimize the chromatographic mobile phase- Consider recrystallization if the product is a solid |
Case Studies in Drug Discovery: Targeting Kinases in Cancer
The derivatization of the imidazo[1,2-a]pyridine scaffold has been particularly fruitful in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
PI3K/mTOR Inhibitors
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many human cancers. Several research groups have developed potent PI3K/mTOR dual inhibitors based on the imidazo[1,2-a]pyridine scaffold.[5][7][8] For instance, derivatization at the 2-position with various amine-containing side chains has been shown to be critical for achieving high potency and selectivity.[5]
Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Nek2 Inhibitors
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that is overexpressed in various human cancers and is involved in the regulation of the cell cycle. The development of selective Nek2 inhibitors is a promising strategy for cancer treatment. Structure-based design has led to the discovery of potent Nek2 inhibitors with an imidazo[1,2-a]pyridine core.[1][9] SAR studies have revealed that modifications at the 2-position, often achieved through derivatization of a 2-(chloromethyl) intermediate, are crucial for achieving high affinity and selectivity for the Nek2 active site.[1]
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its facile derivatization through nucleophilic substitution allows for the rapid generation of diverse compound libraries, enabling the systematic exploration of structure-activity relationships. The protocols and insights provided in this document are intended to serve as a practical guide for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the privileged imidazo[1,2-a]pyridine scaffold.
References
- 1. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - East China Normal University [pure.ecnu.edu.cn:443]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine in Anticancer Drug Development
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and the Role of a Key Intermediate
The imidazo[1,2-a]pyridine heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] In the realm of oncology, derivatives of this scaffold have emerged as particularly promising candidates for therapeutic development.[2] Their anticancer effects are often attributed to the modulation of critical cellular signaling pathways involved in cell proliferation, survival, and metastasis.[1][3]
This document focuses on 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine , a pivotal chemical intermediate.[4][5] Its intrinsic reactivity, conferred by the chloromethyl group at the 2-position, makes it an exceptionally valuable building block for the synthesis of a diverse library of more complex imidazo[1,2-a]pyridine derivatives.[4][5] The presence of a chlorine atom at the 6-position further provides a site for potential modification and can influence the physicochemical properties of the final compounds.
These application notes are designed for researchers, medicinal chemists, and drug development professionals. We will provide a technical guide on the strategic use of this compound as a starting material, followed by detailed, field-proven protocols for the biological evaluation of its synthesized derivatives as potential anticancer agents.
Part 1: Synthesis of Bioactive Derivatives – A Representative Protocol
The primary utility of this compound lies in its capacity for nucleophilic substitution at the chloromethyl group. This allows for the facile introduction of various functional moieties to generate novel chemical entities.
Protocol 1: Synthesis of a Representative N-substituted Derivative
This protocol describes a general method for reacting this compound with a generic primary amine (R-NH₂). This reaction is fundamental to creating a library of compounds for structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices:
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism.
-
Base (K₂CO₃): Potassium carbonate acts as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without causing unwanted side reactions.
-
Temperature (60 °C): Moderate heating increases the reaction rate without leading to significant decomposition of the starting material or product.
Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound and dissolve it in anhydrous DMF.
-
Add the primary amine (R-NH₂) to the solution.
-
Add anhydrous potassium carbonate to the reaction mixture.
-
Stir the mixture at 60 °C under a nitrogen atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of derivatives is synthesized from this compound, a systematic evaluation of their anticancer potential is necessary. The following protocols outline key in vitro assays to determine cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[6] It measures the metabolic activity of cells, which is an indicator of cell proliferation and cytotoxicity. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[6] The intensity of this color is directly proportional to the number of living cells.
Protocol 2: MTT Cytotoxicity Assay
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized imidazo[1,2-a]pyridine derivatives in the appropriate cell culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Representative IC₅₀ Values of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[7][8] |
| IP-5 | HCC1937 (Breast) | 45.0 |
| IP-6 | HCC1937 (Breast) | 47.7 |
| IP-7 | HCC1937 (Breast) | 79.6 |
Note: The above data is for representative imidazo[1,2-a]pyridine compounds and not for this compound itself.
Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Protocol 3: Flow Cytometry for Apoptosis Detection
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[3] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis via Propidium Iodide Staining
Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol 4: Flow Cytometry for Cell Cycle Analysis
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[9][10] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases, allowing for quantification of cell cycle arrest.
Part 3: Mechanistic Insights via Protein Expression Analysis
To understand how the synthesized compounds exert their anticancer effects, it is crucial to investigate their impact on key signaling pathways. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for imidazo[1,2-a]pyridine derivatives.[3] Western blotting allows for the detection and quantification of specific proteins and their phosphorylation status, providing a snapshot of pathway activation.
Protocol 5: Western Blot Analysis of the PI3K/Akt Pathway
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., total-Akt, phospho-Akt (Ser473), total-mTOR, phospho-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Visualizing Workflows and Pathways
To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and a key signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.
Caption: Experimental workflow from synthesis to mechanistic studies.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This compound is a versatile and highly valuable starting material for the generation of novel anticancer drug candidates. Its reactive chloromethyl group allows for extensive chemical diversification, enabling the exploration of broad chemical space in the search for potent and selective inhibitors of cancer cell growth. The protocols detailed in these application notes provide a robust framework for synthesizing derivatives and subsequently evaluating their biological activity, from initial cytotoxicity screening to elucidating their mechanism of action. Future work should focus on leveraging this intermediate to develop compounds targeting specific cancer-related proteins, such as kinases or mutant oncogenes, to advance the development of next-generation targeted therapies.
References
- 1. youtube.com [youtube.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine for the Synthesis of Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), necessitates the urgent development of novel therapeutics.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic core in the design of potent antitubercular agents.[3][4] This application note provides a detailed guide on the strategic use of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine , a key building block, in the synthesis of promising antitubercular compounds. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships that underpin the design of next-generation imidazo[1,2-a]pyridine-based antitubercular drugs.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
Tuberculosis remains a leading cause of death worldwide from a single infectious agent.[1][2] The current treatment regimens are lengthy and the increasing prevalence of drug-resistant strains underscores the critical need for new drugs with novel mechanisms of action.[5] Imidazo[1,2-a]pyridines (IPs) have garnered significant attention as a promising class of antitubercular agents due to their potent activity against both drug-susceptible and drug-resistant M.tb strains.[4] Notably, several IP derivatives have shown excellent minimum inhibitory concentrations (MICs) and have been the subject of extensive medicinal chemistry campaigns.[1]
A key molecular target for many antitubercular imidazo[1,2-a]pyridines is the ubiquinol cytochrome c reductase (QcrB) , a crucial component of the electron transport chain in M.tb.[6] Inhibition of QcrB disrupts the bacterium's energy metabolism, leading to a bacteriostatic or bactericidal effect.[4] This distinct mechanism of action makes IPs attractive candidates for new combination therapies.
The strategic introduction of substituents on the imidazo[1,2-a]pyridine core is critical for modulating the potency, selectivity, and pharmacokinetic properties of these compounds. The presence of a chlorine atom at the 6-position and a reactive chloromethyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold, as in This compound , offers a versatile platform for the synthesis of diverse libraries of potential antitubercular agents.
Synthetic Strategy and Workflow
The general approach for utilizing this compound in the synthesis of antitubercular agents involves a two-stage process. First, the synthesis of the core scaffold itself, followed by its derivatization to introduce pharmacologically important moieties.
Part 1: Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through a cyclocondensation reaction between a substituted 2-aminopyridine and a suitable three-carbon electrophile. A common and effective method involves the reaction of 5-chloro-2-aminopyridine with 1,3-dichloroacetone.
Caption: Synthesis of the core scaffold.
Materials:
-
5-chloro-2-aminopyridine
-
1,3-dichloroacetone
-
Ethanol (or other suitable solvent like DME)[7]
-
Sodium bicarbonate (for workup)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to complete.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a solid.
Part 2: Derivatization of this compound for Antitubercular Activity
The chloromethyl group at the 2-position of the imidazo[1,2-a]pyridine core is a versatile handle for introducing various functionalities through nucleophilic substitution reactions. This allows for the exploration of the chemical space around the core scaffold to optimize antitubercular activity. A particularly successful strategy in the development of imidazo[1,2-a]pyridine-based antitubercular agents has been the introduction of a carboxamide group at the 3-position, often coupled with modifications at the 2-position.
A plausible and effective synthetic route starting from this compound would involve the introduction of various side chains at the 2-position via nucleophilic substitution, followed by functionalization at the 3-position. For instance, the chloromethyl group can be converted to other functional groups that can then be elaborated into carboxamides or other moieties known to enhance antitubercular potency.
A more direct approach involves nucleophilic displacement of the chloride with various nucleophiles (e.g., amines, thiols) to generate a library of 2-substituted-6-chloroimidazo[1,2-a]pyridines.
Caption: General derivatization workflow.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Potassium carbonate or other suitable base
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(aminomethyl)-6-chloroimidazo[1,2-a]pyridine derivative.
Structure-Activity Relationship (SAR) Insights
Extensive research on imidazo[1,2-a]pyridine-3-carboxamides has provided valuable insights into the structural requirements for potent antitubercular activity.[1][8] These findings can guide the design of new derivatives using this compound as a starting material.
-
Substitution at the 6-position: The presence of a chlorine atom at the 6-position is generally well-tolerated and can contribute to improved potency and pharmacokinetic properties.[4]
-
Substitution at the 2-position: Modifications at the 2-position are crucial. Small alkyl groups, such as methyl or ethyl, have been shown to be favorable.[4] The introduction of various amine-containing side chains via the chloromethyl handle allows for the exploration of this critical position to enhance target engagement and solubility.
-
The 3-Carboxamide Moiety: The N-benzyl carboxamide group at the 3-position is a common feature in many potent imidazo[1,2-a]pyridine antitubercular agents.[4] The nature of the substituent on the benzyl ring significantly impacts activity, with lipophilic and electron-withdrawing groups often leading to increased potency.[8]
Antitubercular Activity Data
The following table summarizes the antitubercular activity of representative imidazo[1,2-a]pyridine-3-carboxamides from the literature, highlighting the potent nature of this class of compounds.
| Compound ID | R1 (at C2) | R2 (at C6/C7) | Amide Side Chain | MIC (µM) against M.tb H37Rv | Reference |
| Compound A | -CH3 | 6-Cl | N-cyclooctyl | - | [1] |
| Compound B | -CH3 | 7-Cl | N-(4-fluorobenzyl) | 0.004 | [8] |
| Compound C | -CH3 | 7-CH3 | N-(4-chlorobenzyl) | 0.006 | [8] |
| Compound D | -CH3 | 7-CH3 | N-(4-fluorobenzyl) | 0.02 | [8] |
| Compound 15 | -CH3 | 6-Cl | N-((5-methylthiophen-2-yl)methyl) | 0.19 | [1][2] |
| Compound 16 | -CH3 | 6-Cl | N-((5-chlorothiophen-2-yl)methyl) | 0.10 | [1][2] |
Note: The table presents data for compounds with similar structural features to those that can be synthesized from this compound to illustrate the potential of this building block.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel antitubercular agents. Its reactive chloromethyl group at the 2-position allows for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships. The synthetic protocols outlined in this application note provide a practical guide for researchers to generate libraries of imidazo[1,2-a]pyridine derivatives for screening against Mycobacterium tuberculosis. The potent activity and novel mechanism of action of the imidazo[1,2-a]pyridine class of compounds make them a compelling area of focus in the ongoing search for new and effective treatments for tuberculosis.
References
- 1. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3-diaryl substituted pyrazole-based imidazo[1,2-a]pyridine carboxamides and evaluation of their antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Antifungal Agents from 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine: Application Notes and Protocols
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Imidazo[1,2-a]pyridines
The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including notable antifungal properties.[1][2] This document provides a comprehensive guide for the synthesis of antifungal compounds derived from the versatile starting material, 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.
The rationale for focusing on this particular scaffold lies in its potential to inhibit crucial fungal metabolic pathways. Notably, several imidazo[1,2-a]pyridine derivatives have been shown to target the fungal ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[3] Specifically, they can inhibit the action of sterol 14α-demethylase, an enzyme essential for ergosterol production.[3] This mechanism is analogous to that of the widely used azole antifungals, suggesting that the imidazo[1,2-a]pyridine core can be systematically modified to develop potent and selective antifungal agents.
These application notes are designed for researchers, scientists, and drug development professionals. They provide not only step-by-step synthetic protocols but also the underlying scientific reasoning for the experimental design, aiming to empower researchers to both replicate and innovate upon these findings.
Synthetic Workflow Overview
The synthesis of novel antifungal compounds from this compound can be strategically divided into a multi-step process. The initial phase involves the synthesis of the core imidazo[1,2-a]pyridine structure, followed by the introduction of diverse functional groups to generate a library of candidate compounds. This workflow allows for the systematic exploration of structure-activity relationships (SAR) to identify derivatives with optimal antifungal potency.
Figure 1: A generalized workflow for the synthesis and evaluation of antifungal compounds from this compound.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the foundational starting material, this compound, is achieved through a classical cyclocondensation reaction. This reaction forms the bicyclic imidazo[1,2-a]pyridine ring system.
Protocol 1: Synthesis of this compound
This protocol is adapted from the method described by N'guessan et al.[3]
Materials:
-
5-Chloro-2-aminopyridine
-
1,3-Dichloroacetone
-
Acetonitrile
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Chloro-2-aminopyridine (1 eq.) in acetonitrile.
-
Addition of Reagent: To this solution, add 1,3-dichloroacetone (1.01 eq.).
-
Reaction: Stir the mixture at room temperature for 12 hours. A precipitate will form.
-
Isolation of Intermediate: Isolate the precipitate by vacuum filtration and wash it with cold acetonitrile.
-
Neutralization: Dissolve the collected solid in water and neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃). A brown liquid will form.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with water, and dry over magnesium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
Crystallization: The resulting brown paste should crystallize upon standing at room temperature.
Expert Insights: The cyclocondensation reaction is a robust method for the formation of the imidazo[1,2-a]pyridine core. The initial reaction in acetonitrile forms the hydro-salt of the product, which precipitates out of the solution. Neutralization with a mild base like sodium bicarbonate is crucial to liberate the free base of the desired product, making it extractable into an organic solvent. The choice of dichloromethane for extraction is based on its ability to dissolve the product while being immiscible with water.
Part 2: Synthesis of Antifungal Candidate Libraries
With the core scaffold in hand, the next step is to introduce chemical diversity to explore the structure-activity relationship. The reactive chloromethyl group at the 2-position serves as an excellent handle for further functionalization. Here, we present protocols for the synthesis of two classes of derivatives that have shown promising antifungal activity: acrylonitriles and chalcones.
Protocol 2: Synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles
This protocol follows a two-step procedure involving the synthesis of an acetonitrile intermediate followed by a condensation reaction.
Step 1: Synthesis of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound (1 eq.) in DMF in a round-bottom flask.
-
Addition of Cyanide: Add potassium cyanide (1.2 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile.
Expert Insights: This is a classic nucleophilic substitution reaction where the cyanide ion displaces the chloride from the chloromethyl group. The use of a polar aprotic solvent like DMF facilitates this SN2 reaction. Careful handling of potassium cyanide is paramount due to its extreme toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 2: Condensation with Aromatic Aldehydes
Materials:
-
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile
-
Various substituted aromatic aldehydes
-
Ethanol
-
Piperidine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile (1 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol.
-
Addition of Catalyst: Add a few drops of piperidine as a basic catalyst.
-
Reaction: Reflux the reaction mixture for 12 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivative.
Expert Insights: This condensation reaction is a Knoevenagel-type condensation. The basic catalyst, piperidine, deprotonates the active methylene group of the acetonitrile derivative, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration leads to the formation of the C=C double bond of the acrylonitrile product. The choice of aromatic aldehyde allows for the introduction of various substituents on the phenyl ring, which is crucial for SAR studies.
Protocol 3: Synthesis of 6-chloroimidazo[1,2-a]pyridinyl-chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation between an appropriate acetyl-substituted imidazo[1,2-a]pyridine and an aromatic aldehyde.
Step 1: Synthesis of 3-acetyl-6-chloro-2-methylimidazo[1,2-a]pyridine
Note: The synthesis of this specific precursor was not detailed in the provided search results. A general approach would involve the acylation of a suitable 6-chloro-2-methylimidazo[1,2-a]pyridine, likely via a Friedel-Crafts type reaction. For the purpose of this guide, we will assume this intermediate is available.
Step 2: Claisen-Schmidt Condensation
This protocol is based on the methodology for synthesizing similar chalcones.[4]
Materials:
-
3-acetyl-6-chloro-2-methylimidazo[1,2-a]pyridine
-
Various substituted aromatic aldehydes
-
Ethanol or Methanol
-
Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 10%)
Procedure:
-
Reaction Setup: Dissolve 3-acetyl-6-chloro-2-methylimidazo[1,2-a]pyridine (1 eq.) and the substituted aromatic aldehyde (1 eq.) in ethanol or methanol in a round-bottom flask.
-
Addition of Base: Slowly add the aqueous KOH or NaOH solution to the mixture while stirring at room temperature.
-
Reaction: Continue stirring the reaction for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).
-
Isolation and Purification: A solid precipitate will form. Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expert Insights: The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aldehyde or another ketone.[5] In this case, the base deprotonates the α-carbon of the acetyl group, which then attacks the carbonyl of the aromatic aldehyde. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated ketone system characteristic of chalcones. The choice of base and solvent can influence the reaction rate and yield.
Part 3: Biological Evaluation
The synthesized compounds should be evaluated for their antifungal activity to determine their potential as drug candidates. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antifungal efficacy.
Protocol 4: Antifungal Susceptibility Testing (Microdilution Method)
This is a standard method for determining the MIC of antimicrobial agents.
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida parapsilosis, Aspergillus flavus)
-
Appropriate fungal growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or a visual indicator of fungal growth
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compounds in the fungal growth medium in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Prepare a standardized inoculum of the fungal strain and add it to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30-35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The results of the antifungal activity testing should be compiled in a clear and concise format to facilitate SAR analysis.
Table 1: Antifungal Activity of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives against Candida parapsilosis
| Compound | Substituent on Phenyl Ring | Yield (%) | MIC (µM)[2] |
| 1 | H | 70 | > 89.38 |
| 2 | 4-OH | 63 | 89.38 |
| 3 | 4-Cl | 85 | 19.36 |
| 4 | 4-F | 78 | 21.04 |
| 5 | 4-NO₂ | 92 | 27.24 |
Table 2: Antifungal Activity of 6-chloroimidazo[1,2-a]pyridinyl-chalcone Hybrids against Aspergillus flavus
| Compound | Substituent on Phenyl Ring | Yield (%) | MIC (µM)[4] |
| 6 | H | 65 | 160.89 |
| 7 | 2-Cl | 58 | 75.48 |
| 8 | 2-OCH₃ | 62 | 76.12 |
| 9 | 3-OCH₃ | 68 | 75.86 |
Expert Insights on SAR:
From the data presented, several key SAR insights can be drawn:
-
For the acrylonitrile series, the presence of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl ring appears to enhance the antifungal activity against Candida parapsilosis.[2]
-
In the chalcone series, substitutions at the 2- and 3-positions of the phenyl ring with chloro and methoxy groups resulted in the most potent activity against Aspergillus flavus.[4]
These findings suggest that the electronic and steric properties of the substituents on the aromatic ring play a crucial role in modulating the antifungal efficacy of these imidazo[1,2-a]pyridine derivatives. This information is invaluable for the rational design of next-generation analogs with improved potency.
Conclusion
The protocols and insights provided in this document offer a robust framework for the synthesis and evaluation of novel antifungal agents based on the this compound scaffold. The synthetic routes are versatile and allow for the generation of diverse chemical libraries. The preliminary SAR analysis highlights key structural features that contribute to antifungal activity. By leveraging this information, researchers can further explore the chemical space around the imidazo[1,2-a]pyridine core to develop potent and selective antifungal drug candidates that address the urgent need for new therapies against fungal infections.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine in Modern Kinase Inhibitor Design
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
In the landscape of modern oncology and immuno-oncology drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous cancers, making them the focus of intense therapeutic development.[1][2] The imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in this arena, forming the foundation of numerous potent and selective kinase inhibitors.[3] This heterocyclic system is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, often acting as a hinge-binder, which is a cornerstone of inhibitor affinity and selectivity.[4]
This guide focuses on a particularly valuable starting material: 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine . This compound is not merely a scaffold; it is a versatile chemical tool. The chlorine atom at the 6-position offers a site for later-stage modification to fine-tune properties like metabolic stability and target selectivity, while the highly reactive 2-(chloromethyl) group provides a direct and efficient handle for introducing a wide array of chemical diversity.[5] This allows for the rapid generation of compound libraries to probe the structure-activity relationships (SAR) of novel kinase inhibitors targeting critical pathways like PI3K/mTOR, Nek2, and receptor tyrosine kinases such as c-Met and VEGFR2.[4][6][7][8]
These notes provide experienced researchers with both the strategic rationale and detailed protocols for leveraging this powerful building block in a rational, efficient kinase inhibitor design campaign.
Logical Workflow for Inhibitor Development
The development process follows a logical progression from chemical synthesis to biological validation. Each step is designed to answer critical questions about the compound's potential as a therapeutic agent.
Caption: Kinase inhibitor development workflow using the target scaffold.
PART 1: SYNTHESIS AND DERIVATIZATION STRATEGIES
The primary advantage of this compound is its straightforward synthesis and the reactivity of the chloromethyl group, which serves as a potent electrophile for building a diverse inhibitor library.
Protocol 1.1: Synthesis of this compound Core Scaffold
This protocol describes the foundational cyclocondensation reaction to generate the core scaffold. The classical approach involves the reaction of a 2-aminopyridine derivative with a halogenated carbonyl compound.[9][10]
Rationale: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 5-chloro-2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Using a solvent like DMF or ethanol facilitates the reaction, and the choice often depends on the desired reaction temperature and solubility of the starting materials.[11]
-
Materials:
-
5-Chloro-2-aminopyridine
-
1,3-Dichloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add 5-chloro-2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol.
-
Add 1,3-dichloroacetone (1.1 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The expected mass and spectral patterns are well-documented.[12]
-
Protocol 1.2: Library Generation via Nucleophilic Substitution
The chloromethyl group at the C2 position is highly susceptible to Sₙ2 reactions. This protocol outlines a general method for displacing the chloride with various nucleophiles (amines, thiols, phenols) to generate a library of candidate inhibitors.
Caption: General scheme for derivatization at the C2 position.
-
Materials:
-
This compound (1.0 eq)
-
Desired nucleophile (e.g., substituted aniline, benzyl mercaptan) (1.1 - 1.5 eq)
-
A mild base (e.g., potassium carbonate K₂CO₃, or triethylamine Et₃N) (2.0-3.0 eq)
-
Acetonitrile (ACN) or DMF as solvent
-
Standard workup and purification reagents as in Protocol 1.1
-
-
Step-by-Step Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add the selected nucleophile and the base (e.g., K₂CO₃).
-
Stir the reaction at a suitable temperature (room temperature to 60°C) for 4-16 hours. The optimal temperature depends on the nucleophilicity of the reacting partner.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic base and concentrate the filtrate.
-
Perform a standard aqueous workup as described in Protocol 1.1.
-
Purify the final compound via column chromatography or preparative HPLC.
-
-
Expert Insight: The choice of base is critical. For amine nucleophiles, an organic base like triethylamine can be sufficient to scavenge the HCl byproduct. For less reactive nucleophiles like phenols, a stronger inorganic base like K₂CO₃ is often required to deprotonate the nucleophile and increase its reactivity.
PART 2: BIOCHEMICAL EVALUATION OF INHIBITOR POTENCY
Once a library of compounds is synthesized, the first biological evaluation step is a direct biochemical assay to measure the inhibition of the target kinase. This provides a quantitative measure of potency (IC₅₀).
Protocol 2.1: In Vitro Luminescence-Based Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method suitable for screening compound libraries.[13]
Rationale: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[13] An effective inhibitor will reduce the signal.
-
Materials:
-
Recombinant purified kinase of interest
-
Specific peptide substrate for the kinase
-
Synthesized inhibitor library (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)[13]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
-
-
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds and controls in DMSO. In a 384-well plate, add 1 µL of each compound dilution. Include "no inhibitor" (DMSO only) and positive control (staurosporine) wells.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 10 µL of this mix to each well.
-
Inhibitor Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 10 µL to each well to start the reaction. The final ATP concentration should ideally be at or near the Kₘ for the kinase to ensure sensitive detection of competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
-
Data Analysis & Presentation:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Illustrative Data Presentation
The results of a screening campaign are best summarized in a table to facilitate SAR analysis.
| Compound ID | R-Group at C2 Position | Target Kinase IC₅₀ (nM) [e.g., Nek2] | Off-Target Kinase IC₅₀ (nM) [e.g., PI3Kα] | Selectivity Index (Off-Target/Target) |
| Lead-001 | -NH-(4-methoxyphenyl) | 150 | 2500 | 16.7 |
| Lead-002 | -NH-(3,4-dichlorophenyl) | 25 | 3000 | 120 |
| MBM-55 | (Structure-specific side chain) | 1.0[6] | >10,000 | >10,000 |
| Staurosporine | (Control) | 5[13] | 10[13] | 2 |
This table contains illustrative data based on published findings for imidazo[1,2-a]pyridine inhibitors to demonstrate typical results.
PART 3: CELLULAR VALIDATION OF KINASE INHIBITORS
A potent compound in a biochemical assay must also be effective in a cellular context. Cell-based assays are crucial for confirming on-target activity, assessing cell permeability, and observing the desired physiological outcome (e.g., apoptosis or growth arrest).[14][15]
Protocol 3.1: Western Blot for Target Phosphorylation
This protocol directly assesses if the inhibitor can engage its target in a live cell and block its signaling function. It measures the phosphorylation status of a known downstream substrate of the target kinase.
Rationale: A successful kinase inhibitor should decrease the phosphorylation of its direct substrates. Western blotting uses phospho-specific antibodies to visualize this change. A decrease in the phosphorylated protein signal (normalized to the total protein) indicates effective target engagement in the cell.[16]
Caption: Workflow for a Western Blot-based phosphorylation assay.
-
Materials:
-
Cancer cell line known to have an active target kinase pathway.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Synthesized inhibitors (in DMSO).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: phospho-specific for the kinase substrate and an antibody for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Step-by-Step Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the inhibitor for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Stripping and Reprobing: To normalize, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) substrate and/or a loading control like GAPDH.
-
-
Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of the phospho-protein signal to the total protein signal for each treatment condition. A dose-dependent decrease in this ratio confirms cellular target inhibition.
References
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C8H6Cl2N2 | CID 4868389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. inits.at [inits.at]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize their reaction yields. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including the well-known hypnotic agent zolpidem.[1][2] The specific derivative, this compound, is a versatile intermediate, with its reactive chloromethyl group serving as a handle for further molecular elaboration in drug discovery programs.[3][4]
This document provides in-depth technical guidance in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the cyclocondensation reaction between 5-chloro-2-aminopyridine and 1,3-dichloroacetone.[5][6][7] This reaction, a variation of the Tschitschibabin reaction, is widely adopted for its straightforward approach to constructing the imidazo[1,2-a]pyridine core.[8]
Q2: Why is the imidazo[1,2-a]pyridine scaffold so important in medicinal chemistry?
A2: The imidazo[1,2-a]pyridine nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[9][10] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and hypnotic properties.[9][10][11]
Q3: Are there any particular safety precautions I should take when handling the reagents for this synthesis?
A3: Yes, 1,3-dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. 5-chloro-2-aminopyridine is also a hazardous substance and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Q4: What are the expected yields for this synthesis?
A4: Reported yields for the synthesis of similar imidazo[1,2-a]pyridine derivatives can vary significantly depending on the specific reaction conditions, including the solvent, temperature, and reaction time. Yields can range from moderate to good, and this guide aims to help you consistently achieve higher yields.[5][12]
Troubleshooting Guide
Low Yield
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yields can stem from several factors. Let's break them down:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration. You can also try increasing the reaction temperature, but do so cautiously as it may lead to side product formation.
-
-
Suboptimal Solvent: The choice of solvent is critical for the solubility of reactants and for facilitating the reaction.
-
Presence of Water: The cyclocondensation reaction can be sensitive to moisture.
-
Solution: Ensure all your glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.
-
Solution: Use high-purity 5-chloro-2-aminopyridine and 1,3-dichloroacetone. If necessary, consider purifying the starting materials before use.
-
-
Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.
-
Solution: Refer to the "Impurity Formation" section below for a detailed discussion on potential side reactions and how to mitigate them.
-
Impurity Formation
Q6: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I avoid them?
A6: The formation of impurities is a common challenge. Here are some likely culprits and their solutions:
-
Polymerization of 1,3-dichloroacetone: Under certain conditions, especially in the presence of base or heat, 1,3-dichloroacetone can self-condense or polymerize.
-
Solution: Add the 1,3-dichloroacetone to the reaction mixture in a controlled manner, possibly dropwise, to maintain a low instantaneous concentration. Avoid excessively high temperatures.
-
-
Formation of Bis-imidazopyridine: It's possible for the product to react further.
-
Solution: Use a stoichiometric amount of 1,3-dichloroacetone relative to 5-chloro-2-aminopyridine. An excess of the dichloroacetone should be avoided.
-
-
Incomplete Cyclization: The intermediate N-alkylated pyridine may not fully cyclize.
-
Solution: Ensure the reaction conditions (temperature and time) are sufficient for the intramolecular cyclization to occur. The presence of a mild base can sometimes facilitate this step, but it should be carefully optimized to avoid promoting side reactions.
-
Reaction Stalling
Q7: My reaction seems to start but then stalls, with starting material remaining even after an extended period. What's happening?
A7: Reaction stalling can be frustrating. Here are a few things to investigate:
-
Deactivation of Reactants: While less common in this specific reaction, prolonged exposure to harsh conditions could lead to the degradation of starting materials or the product.
-
Solution: Monitor the reaction at regular intervals. If you observe the appearance of new, unidentified spots on the TLC that are not the product, degradation may be occurring. Consider milder reaction conditions.
-
-
Change in pH: The reaction can be sensitive to the pH of the medium.
-
Solution: While this reaction is often run without an added base, the hydrohalide salt of the aminopyridine can form, changing the pH. In some imidazo[1,2-a]pyridine syntheses, a non-nucleophilic base is added to neutralize the in-situ formed acid.[14] A careful screening of mild bases could be beneficial.
-
Optimizing Reaction Parameters
To systematically improve your yield, consider optimizing the following parameters. The table below provides a starting point for your experimental design.
| Parameter | Recommendation | Rationale |
| Solvent | Screen ethanol, acetonitrile, 1,2-dimethoxyethane, and DMF. | The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reactants.[5][13] |
| Temperature | Start with reflux conditions and cautiously explore lower or slightly higher temperatures. | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. |
| Reaction Time | Monitor by TLC to determine the optimal reaction time. | Pushing the reaction for too long after completion can lead to product degradation. |
| Stoichiometry | Use a 1:1 to 1:1.1 molar ratio of 5-chloro-2-aminopyridine to 1,3-dichloroacetone. | An excess of 1,3-dichloroacetone can lead to the formation of bis-adducts and other side products.[6] |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on literature precedents.[5][6][7] Optimization may be required for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, 20 mL per gram of aminopyridine).
-
Reagent Addition: To this solution, add 1,3-dichloroacetone (1.0-1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for the optimized reaction time (typically monitored by TLC, often several hours).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
The synthesis proceeds via an initial N-alkylation of the pyridine nitrogen of 5-chloro-2-aminopyridine by 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General reaction mechanism for the synthesis.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A workflow for troubleshooting low yield issues.
References
- 1. Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2009007995A1 - Process for preparing zolpidem and its intermediate - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 11. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalajocs.com [journalajocs.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis and purification of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to the Purification Challenge
The synthesis of this compound, typically achieved through the cyclocondensation of 5-chloro-2-aminopyridine with 1,3-dichloroacetone, is a generally robust reaction. However, the purification of the crude product often presents significant challenges that can impact yield and purity. The primary obstacles arise from the formation of a regioisomeric byproduct and the presence of unreacted starting materials. Understanding the origin of these impurities is the first step toward developing an effective purification strategy.
The key impurity of concern is the 8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine isomer. Its formation is a direct consequence of the two possible cyclization pathways during the reaction, dictated by the initial nucleophilic attack of either nitrogen atom of the 2-aminopyridine ring on the electrophilic carbon of 1,3-dichloroacetone.
Below is a diagram illustrating the formation of the desired product and the primary regioisomeric byproduct.
Caption: Formation of the desired 6-chloro product and the 8-chloro regioisomeric byproduct.
Frequently Asked Questions (FAQs)
Q1: My post-reaction crude NMR shows more than one major product. What are the likely impurities?
A1: The most common byproduct in the synthesis of this compound is its regioisomer, 8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Due to their similar structures, they often exhibit close retention factors (Rf) in thin-layer chromatography (TLC) and can be challenging to separate. Other possible impurities include unreacted 5-chloro-2-aminopyridine and residual 1,3-dichloroacetone.
Q2: Why is the 8-chloro isomer formed?
A2: The formation of the 8-chloro isomer is a result of the initial alkylation occurring at the pyridine ring nitrogen (N1) of 5-chloro-2-aminopyridine, followed by cyclization. The desired 6-chloro isomer is formed when the initial alkylation occurs at the exocyclic amino group. The ratio of these isomers is influenced by reaction conditions such as solvent and temperature, although complete selectivity is difficult to achieve.
Q3: Can I use recrystallization as the sole purification method?
A3: Recrystallization can be an effective method for purification, particularly if the concentration of the regioisomeric byproduct is low. However, due to the similar polarity and structure of the 6-chloro and 8-chloro isomers, they may co-crystallize, leading to incomplete separation. It is often recommended to first perform column chromatography to significantly reduce the amount of the isomeric impurity before proceeding with recrystallization for final polishing. A suitable solvent system for recrystallization of imidazo[1,2-a]pyridine derivatives can be a mixture of ethanol and water.
Q4: My purified product is degrading over time. What could be the cause?
A4: The 2-(chloromethyl) group is a reactive functional group susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents, which would yield the corresponding hydroxymethyl derivative. It is crucial to store the purified compound under anhydrous conditions, preferably in a desiccator or under an inert atmosphere, to maintain its stability.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
This is the most reliable method for separating the 6-chloro and 8-chloro regioisomers.
Issue: Poor separation of spots on TLC.
-
Cause: The solvent system is not optimized. The similar polarity of the isomers requires a fine-tuned eluent.
-
Solution:
-
Systematic Solvent Screening: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Alternative Solvents: If hexane/ethyl acetate systems fail, explore dichloromethane/ethyl acetate or dichloromethane/methanol mixtures. A small amount of a polar solvent like methanol can sometimes significantly improve separation.
-
Target Rf: Aim for an Rf value of the desired product between 0.2 and 0.4 for optimal separation on a column.[1]
-
Issue: The compound is not eluting from the column.
-
Cause 1: Inappropriate Solvent System: The chosen eluent may not be polar enough.
-
Solution 1: Gradually increase the polarity of the eluent as described above.
-
Cause 2: Compound Instability on Silica Gel: Imidazo[1,2-a]pyridines can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.
-
Solution 2:
-
2D TLC Stability Test: Spot the crude mixture on a TLC plate, develop it in your chosen solvent system, then rotate the plate 90 degrees and re-develop it in the same solvent. If new spots appear or the original spot streaks, your compound may be degrading.
-
Use Deactivated Silica: Prepare a slurry of silica gel with your eluent containing a small percentage (e.g., 1%) of triethylamine or ammonia solution to neutralize the acidic sites.
-
Consider Alumina: Neutral or basic alumina can be a suitable alternative stationary phase for acid-sensitive compounds.
-
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the determined solvent system, starting with a less polar composition and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Workflow for column chromatography purification.
Guide 2: Recrystallization
This method is best used after an initial purification step like column chromatography or if the crude product is already of relatively high purity.
Issue: Product "oils out" instead of crystallizing.
-
Cause 1: Solvent Boiling Point vs. Solute Melting Point: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.
-
Solution 1: Choose a solvent or solvent pair with a lower boiling point.
-
Cause 2: Supersaturation not achieved properly.
-
Solution 2:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce nucleation.
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals.
-
Issue: Low recovery of the purified product.
-
Cause: The compound has significant solubility in the cold solvent.
-
Solution:
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly. Common pairs include ethanol/water or dichloromethane/hexane.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the desired compound has high solubility at elevated temperatures and low solubility at low temperatures.
-
Dissolution: Place the crude solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Summary Table
| Property | This compound | 8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (Expected) | 5-chloro-2-aminopyridine |
| Molecular Weight | 201.05 g/mol [2] | 201.05 g/mol | 128.56 g/mol |
| Polarity | Moderately Polar | Moderately Polar (Slightly different from 6-chloro isomer) | More Polar |
| TLC Elution (Hexane:EtOAc) | Higher Rf | Lower Rf | Very Low Rf (may stay at baseline) |
| Purification Method | Column Chromatography, Recrystallization | Column Chromatography | Water wash or Column Chromatography |
References
Technical Support Center: Improving Regioselectivity in Imidazo[1,2-a]Pyridine Functionalization
Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for achieving desired regiochemical outcomes in their experiments. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, found in numerous marketed drugs and clinical candidates.[1][2][3] Its functionalization is crucial for developing new therapeutic agents. However, controlling the site of functionalization can be a significant challenge. This resource provides in-depth technical guidance, troubleshooting tips, and validated protocols to help you navigate the complexities of imidazo[1,2-a]pyridine chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the imidazo[1,2-a]pyridine core for C-H functionalization, and why?
The reactivity of the imidazo[1,2-a]pyridine ring is dictated by its electronic properties. The C3 position is the most electron-rich and nucleophilic carbon, making it the most common site for electrophilic substitution and many C-H functionalization reactions.[1][4] This is due to the lone pair of electrons on the N1 nitrogen atom being delocalized into the imidazole ring. The C5 position is the next most reactive site, particularly for reactions that proceed through a radical pathway or are directed by specific catalysts.[2][3] Functionalization at other positions (C2, C6, C7, C8) is less common and typically requires specific strategies like the use of directing groups or pre-functionalized starting materials.[5][6]
Troubleshooting Guides
Problem 1: My reaction is exclusively functionalizing the C3 position, but I want to target the C5 position.
This is a common challenge due to the inherent reactivity of the C3 position. To shift the selectivity towards C5, several strategies can be employed:
-
Steric Hindrance at C3: Introducing a bulky substituent at the C3 position can sterically block it, thereby favoring functionalization at the less hindered C5 position.
-
Radical Reactions: C5 functionalization is often favored under radical conditions.[7] Visible light-induced photocatalysis is a powerful tool for generating radicals under mild conditions and has been successfully used for C5-alkylation.[2][3]
-
Directing Groups: While less common than for other heterocycles, specific directing groups can be installed on the pyridine ring to guide the reaction to a particular position.
-
Metal Catalysis: Certain transition metal catalysts, in combination with appropriate ligands, can override the intrinsic reactivity of the heterocycle and direct functionalization to the C5 position.
Problem 2: I am observing a mixture of C3 and C5 isomers. How can I improve the regioselectivity?
Obtaining a mixture of isomers indicates that the reaction conditions are not selective enough to differentiate between the two reactive sites. To improve regioselectivity, consider the following:
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regiochemical outcome. A systematic screen of solvents is recommended.
-
Temperature Optimization: Reaction temperature can play a crucial role. Lowering the temperature may increase the selectivity of the reaction.
-
Catalyst and Ligand Screening: For metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligands can dramatically influence regioselectivity. A thorough screening of these parameters is often necessary.
-
Substituent Effects: The electronic and steric nature of substituents already present on the imidazo[1,2-a]pyridine core can influence the regioselectivity. Electron-donating groups generally enhance the reactivity of the ring, while electron-withdrawing groups can deactivate it and alter the preferred site of attack.
Problem 3: My desired C-H functionalization reaction is not proceeding at all.
If you are not observing any product formation, several factors could be at play:
-
Incorrect Reaction Conditions: Double-check the reported reaction conditions from the literature, including temperature, reaction time, and atmosphere (e.g., inert vs. aerobic).
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Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents are pure and dry.
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Insufficient Reactivity: The specific C-H bond you are trying to functionalize may not be sufficiently reactive under the chosen conditions. More forcing conditions (higher temperature, stronger oxidant) or a different catalytic system may be required. However, be aware that harsher conditions can lead to reduced selectivity and decomposition.
-
Inappropriate Oxidant/Reductant: Many C-H functionalization reactions require a specific oxidant or reductant. Ensure you are using the correct one at the appropriate stoichiometry.
Key Experimental Workflows & Protocols
Workflow 1: Achieving C3-Selectivity
The inherent nucleophilicity of the C3 position makes it the default site for many functionalization reactions.
Caption: General workflow for the C3-selective functionalization of imidazo[1,2-a]pyridines.
Protocol 1: Catalyst-Free C3-Arylomethylation [1][4]
This protocol describes a three-component, catalyst-free reaction for the C3-arylomethylation of imidazo[1,2-a]pyridines.
Materials:
-
Imidazo[1,2-a]pyridine (1.0 mmol)
-
Glyoxylic acid (1.2 mmol)
-
Boronic acid (1.5 mmol)
-
Solvent (e.g., DMSO)
Procedure:
-
To a reaction vial, add imidazo[1,2-a]pyridine, glyoxylic acid, and boronic acid.
-
Add the solvent and stir the mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica gel.
Workflow 2: Shifting to C5-Selectivity
Achieving C5-selectivity often requires overcoming the intrinsic reactivity of the C3 position.
Caption: Photocatalytic workflow for achieving C5-selective functionalization.
Protocol 2: Visible-Light-Induced C5-Alkylation [2][3]
This protocol details a photocatalytic method for the C5-alkylation of imidazo[1,2-a]pyridines.
Materials:
-
Imidazo[1,2-a]pyridine (0.2 mmol)
-
Alkyl N-hydroxyphthalimide ester (0.3 mmol)
-
Eosin Y (photocatalyst, 1-5 mol%)
-
Solvent (e.g., CH3CN)
Procedure:
-
In a reaction tube, combine the imidazo[1,2-a]pyridine, alkyl N-hydroxyphthalimide ester, and photocatalyst.
-
Add the solvent and degas the mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Place the reaction tube under visible light irradiation (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Summary Tables
Table 1: Comparison of Conditions for C3 vs. C5 Functionalization
| Position | Reaction Type | Catalyst/Conditions | Typical Reagents | Reference |
| C3 | Electrophilic Substitution | Often catalyst-free or acid-catalyzed | Halogenating agents, acylating agents | [5] |
| C3 | Metal-Catalyzed C-H Arylation | Pd, Cu, Rh catalysts | Aryl halides, boronic acids | [5][8] |
| C3 | Photocatalytic Radical Addition | Ru or Ir complexes, organic dyes | Radical precursors (e.g., perfluoroalkyl iodides) | [2][3] |
| C5 | Photocatalytic Radical Alkylation | Eosin Y | Alkyl N-hydroxyphthalimide esters | [2][3] |
| C5 | Metal-Catalyzed C-H Functionalization | Specific Pd or Ru catalysts | Alkenes, alkynes | [5] |
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimizing for regioselectivity.
Electrophilic Attack at C3:
Caption: Simplified mechanism of electrophilic attack at the C3 position.
Radical Addition at C5:
Under photocatalytic conditions, a radical is generated from a precursor. The regioselectivity of the subsequent addition to the imidazo[1,2-a]pyridine ring is determined by the stability of the resulting radical intermediate. Addition at C5 often leads to a more stable intermediate compared to addition at other positions on the pyridine ring.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"common side reactions in the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridines"
This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridines. This valuable synthetic intermediate is a cornerstone for the development of a wide range of biologically active molecules. However, its synthesis can be accompanied by several side reactions that can impact yield, purity, and scalability. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important scaffold.
Troubleshooting Guide: Common Side Reactions and Solutions
This section details specific issues that may arise during the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridines, their probable causes, and actionable solutions based on established chemical principles.
Issue 1: Formation of a Dimeric Byproduct, bis(imidazo[1,2-a]pyridin-2-ylmethyl) Ether
Observation: You observe a significant amount of a higher molecular weight byproduct, which mass spectrometry suggests is a dimer of the product, specifically bis(imidazo[1,2-a]pyridin-2-ylmethyl) ether.
Probable Cause: This side reaction is often encountered when converting the precursor, 2-(hydroxymethyl)imidazo[1,2-a]pyridine, to the desired 2-(chloromethyl) derivative. The highly reactive nature of the newly formed chloromethyl group can lead to an intermolecular Williamson ether synthesis-type reaction with the starting alcohol, especially under neutral or slightly basic conditions.
Solutions:
-
Control of Stoichiometry: Ensure that the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride) is used in a slight excess to drive the conversion of the starting alcohol to completion, minimizing its availability for the side reaction.
-
Reaction Temperature: Maintain a low reaction temperature (typically 0 °C to room temperature) to reduce the rate of the competing dimerization reaction.
-
Order of Addition: Add the 2-(hydroxymethyl)imidazo[1,2-a]pyridine solution dropwise to the cooled solution of the chlorinating agent. This ensures that the alcohol is immediately converted to the chloride in the presence of an excess of the reagent.
-
Use of a Non-Nucleophilic Base: If a base is required to scavenge the generated acid (e.g., HCl), use a non-nucleophilic, sterically hindered base like 2,6-lutidine instead of pyridine. Pyridine can act as a nucleophile and may facilitate side reactions.[1][2]
Issue 2: Electrophilic Substitution at the C-3 Position
Observation: Your reaction mixture contains a significant amount of a byproduct identified as 3-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine or other C-3 substituted derivatives.
Probable Cause: The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution, with the C-3 position being the most nucleophilic.[3][4] Strong chlorinating agents or acidic conditions can generate electrophilic chlorine species, leading to unwanted chlorination of the heterocyclic core.
Solutions:
-
Choice of Chlorinating Agent: Use a milder chlorinating agent. For instance, N-chlorosuccinimide (NCS) can be a more selective reagent for the chlorination of the hydroxymethyl group under specific conditions, compared to the more aggressive thionyl chloride or phosphorus oxychloride.
-
Reaction Conditions: Avoid excessively harsh acidic conditions or high temperatures, which can promote electrophilic aromatic substitution.
-
Protecting Groups: In cases where C-3 substitution is a persistent issue, consider a synthetic route where the C-3 position is temporarily blocked with a removable protecting group.
Issue 3: Formation of bis(imidazo[1,2-a]pyridin-3-yl)methane Derivatives
Observation: You detect byproducts resulting from the reaction of two imidazo[1,2-a]pyridine molecules with a single carbon linker.
Probable Cause: The high nucleophilicity of the C-3 position of the imidazo[1,2-a]pyridine ring makes it susceptible to reacting with electrophilic carbon sources.[5] The 2-(chloromethyl)imidazo[1,2-a]pyridine product itself is a potent electrophile and can react with another molecule of the starting material or product at the C-3 position, especially if the reaction is prolonged or heated.
Solutions:
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the accumulation of this byproduct. Lowering the reaction temperature can also help to control this side reaction.
-
Control of Stoichiometry: Using a slight excess of the chlorinating agent can help to ensure that the more nucleophilic starting materials are consumed quickly, reducing the chance of them reacting with the product.
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the precursor, 2-(hydroxymethyl)imidazo[1,2-a]pyridine?
A1: A common and effective method is the reaction of 2-aminopyridine with 1,3-dichloroacetone to form 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, which can then be hydrolyzed to 2-(hydroxymethyl)imidazo[1,2-a]pyridine.[6] Alternatively, direct synthesis from 2-aminopyridine and a suitable three-carbon building block with a protected hydroxyl group can be employed.
Q2: How can I purify the final 2-(chloromethyl)imidazo[1,2-a]pyridine product?
A2: The product is often isolated as its hydrochloride salt, which can be purified by recrystallization from a suitable solvent system like acetonitrile-methanol.[6] For the free base, column chromatography on silica gel using a mixture of hexanes and ethyl acetate is a common purification method.[7] Given the reactivity of the chloromethyl group, it is advisable to perform chromatography at lower temperatures and to use the purified product immediately in the next step.
Q3: My 2-(chloromethyl)imidazo[1,2-a]pyridine product seems to decompose upon storage. How can I improve its stability?
A3: The 2-(chloromethyl) group is inherently reactive. For long-term storage, it is best to keep the compound as its hydrochloride salt in a desiccator at low temperatures. The free base is less stable and can be prone to self-reaction or hydrolysis. If the free base is required for a subsequent reaction, it should be freshly prepared and used without delay.
Q4: Can I use thionyl chloride with pyridine for the chlorination of 2-(hydroxymethyl)imidazo[1,2-a]pyridine?
A4: While thionyl chloride is a common reagent for converting alcohols to chlorides, the addition of pyridine can alter the reaction mechanism from an SNi (retention of configuration) to an SN2 (inversion of configuration) pathway.[1][2] In the context of imidazo[1,2-a]pyridines, pyridine can also act as a nucleophile and may lead to the formation of undesired pyridinium salt byproducts. It is generally recommended to use thionyl chloride alone or with a non-nucleophilic base.[8]
Experimental Protocol: Synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine Hydrochloride
This protocol is adapted from established literature procedures.[6]
Materials:
-
2-Aminopyridine
-
1,3-Dichloroacetone
-
Ethanol
-
Acetonitrile
-
Methanol
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.0 eq) at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with acetonitrile.
-
Collect the solid precipitate by filtration.
-
Recrystallize the crude product from an acetonitrile-methanol mixture to afford pure 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride.
Visualization of Reaction Pathways
Desired Synthetic Pathway
Caption: Desired synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridineHCl.
Common Side Reaction Pathways
Caption: Common side reaction pathways.
Quantitative Data Summary
| Parameter | Desired Product Formation | Dimerization Side Reaction | C-3 Substitution |
| Typical Yield | 60-85% | 5-20% (if not controlled) | 0-15% (depending on conditions) |
| Optimal Temperature | 0 °C to RT | Increases with temperature | Increases with temperature |
| Effect of Base | Pyridine can lead to byproducts | Favored by some bases | Can be promoted by acidic conditions |
| Reagent Choice | Milder is often better | More likely with unreacted alcohol | More likely with harsh reagents |
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-Catalyzed Aqueous Methylenation of Imidazo[1,2- a]pyridines with Glyoxylic Acid: Synthesis of Bis(imidazo[1,2- a]pyridin-3-yl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 8. quora.com [quora.com]
"troubleshooting guide for nucleophilic substitution on the chloromethyl group"
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for nucleophilic substitution reactions involving the chloromethyl group. Instead of a rigid manual, this center is structured as a series of questions and answers that address common and complex issues encountered in the lab, providing not just solutions but the underlying chemical reasoning.
Section 1: Foundational Concepts & Mechanism Selection
Question: My reaction on a benzyl chloride derivative is unpredictable. Is it an Sₙ1 or Sₙ2 reaction?
This is a critical first question, as the chloromethyl group on an aromatic ring (a benzylic chloride) occupies a unique mechanistic space. While it is a primary halide, which typically favors the Sₙ2 pathway, it can also form a resonance-stabilized benzylic carbocation, making the Sₙ1 pathway accessible.[1][2] The predominant mechanism is highly dependent on your specific reaction conditions.[3][4]
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time the chlorine leaving group departs.[5] The reaction rate depends on the concentration of both your substrate and the nucleophile.[6] This pathway is favored by:
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism. First, the C-Cl bond breaks to form a stable benzylic carbocation intermediate. This is the slow, rate-determining step.[6] The nucleophile then rapidly attacks the carbocation. The rate depends only on the concentration of the substrate.[9] This pathway is favored by:
The choice between these pathways is not always absolute; mixed-mechanism scenarios are common, especially in intermediate solvents like ethanol.[3][4] Understanding which pathway your conditions favor is the first step in troubleshooting.
Caption: Decision workflow for predicting the dominant reaction mechanism.
Section 2: Troubleshooting Common Experimental Failures
Question: I see little to no product formation. What are the likely causes?
Several factors can lead to a stalled reaction. Let's diagnose them systematically.
-
Inadequate Leaving Group Ability: Chloride (Cl⁻) is a good leaving group, but it is inferior to bromide (Br⁻) and iodide (I⁻). The general principle is that weaker bases are better leaving groups.[11] For particularly unreactive systems or with very weak nucleophiles, the C-Cl bond cleavage can be the bottleneck.
-
Solution: Consider an in-situ Finkelstein reaction. Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) in a solvent like acetone can transiently convert the more inert chloromethyl group to a highly reactive iodomethyl intermediate, which then undergoes substitution much more rapidly.
-
-
Poor Nucleophile Strength: The nucleophile's ability to donate its electron pair is paramount, especially in an Sₙ2 reaction.[12] Neutral nucleophiles are significantly less reactive than their anionic conjugate bases (e.g., H₂O << OH⁻).
-
Solution: If using a neutral nucleophile (like an alcohol or amine), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to deprotonate a portion of it in solution, generating the more potent anionic nucleophile. For Sₙ1 reactions, while nucleophile strength doesn't affect the rate, a stronger nucleophile can more effectively compete for the carbocation, potentially improving yields against side reactions.
-
-
Solvent Mismatch: The wrong solvent can halt your reaction. Using a polar protic solvent (like methanol) in an Sₙ2 reaction with an anionic nucleophile is a common error. The solvent molecules form a "cage" around the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[13]
-
Solution: Ensure your solvent choice aligns with your intended mechanism. Switch to a polar aprotic solvent (DMF, acetonitrile) for Sₙ2 reactions to maximize nucleophile reactivity.
-
| Solvent Type | Examples | Sₙ1 Effect | Sₙ2 Effect | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Promotes | Hinders | Stabilizes carbocation and leaving group (Sₙ1); solvates and deactivates nucleophile (Sₙ2).[9] |
| Polar Aprotic | DMF, DMSO, Acetone | Hinders | Promotes | Poorly solvates anions, leaving the nucleophile "naked" and highly reactive.[8] |
| Non-Polar | Toluene, Hexane | Strongly Hinders | Strongly Hinders | Reactants often have poor solubility, and charged intermediates/transition states are not stabilized. |
-
Phase & Solubility Issues: Many valuable nucleophiles are inorganic salts (e.g., NaN₃, KCN) that are soluble in water but insoluble in the organic solvents where the chloromethyl substrate resides. This lack of contact between reactants is a frequent cause of reaction failure.
-
Solution: Employ Phase-Transfer Catalysis (PTC). A catalyst like tetrabutylammonium bromide (TBAB) can transport the nucleophile anion from the aqueous phase into the organic phase, enabling the reaction to proceed.[14][15] This technique is exceptionally effective for substitutions on benzyl chloride derivatives.[16]
-
Question: My reaction is messy, and I'm getting multiple unwanted products. What side reactions are occurring?
Side product formation often points to a competition between reaction pathways or subsequent reactions of your desired product.
-
Friedel-Crafts Alkylation (Sₙ1 Pathway): If your reaction conditions favor the Sₙ1 mechanism, the benzylic carbocation intermediate is a potent electrophile. It can be intercepted not only by your nucleophile but also by another molecule of your starting material or product (if it's an electron-rich aromatic), leading to polymers or dimers. This is especially problematic with electron-donating groups on the aromatic ring.
-
Troubleshooting: Switch to Sₙ2 conditions (polar aprotic solvent, stronger nucleophile) to avoid generating the carbocation intermediate altogether. If Sₙ1 is unavoidable, run the reaction at a lower temperature and under high dilution to disfavor intermolecular side reactions.
-
-
Over-alkylation: If your nucleophile is an amine (R-NH₂) or ammonia (NH₃), the resulting product (e.g., a benzylamine) is also a nucleophile. It can compete with the starting nucleophile and react with another molecule of the chloromethyl starting material, leading to secondary, tertiary, and even quaternary ammonium salts.
-
Troubleshooting: Use a large excess of the initial nucleophile (e.g., 5-10 equivalents of ammonia/amine). This ensures that the chloromethyl starting material is more likely to encounter the intended reactant rather than the product.
-
-
Reaction at Other Functional Groups: If your substrate contains other sensitive functional groups (e.g., hydroxyl, carbonyl), they may need to be protected.[17] A strong nucleophile intended for the chloromethyl group might react elsewhere in the molecule.
Section 3: Key Experimental Protocols
Protocol 1: General Sₙ2 Substitution using a Polar Aprotic Solvent
This protocol is suitable for reacting a benzyl chloride derivative with a strong, soluble nucleophile.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chloromethyl substrate (1.0 eq) in anhydrous DMF (to make a 0.2 - 0.5 M solution).
-
Reagent Addition: Add the nucleophile (e.g., sodium azide, 1.2 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nucleophilic Substitution using Phase-Transfer Catalysis (PTC)
This protocol is ideal for reacting an organic-soluble substrate with an aqueous-soluble nucleophilic salt.[14][16]
-
Setup: In a round-bottom flask, combine the chloromethyl substrate (1.0 eq) with an organic solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: Add an aqueous solution of the nucleophilic salt (e.g., KCN, 1.5 - 3.0 eq).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05 - 0.1 eq).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 60-80 °C). Vigorous stirring is essential to maximize the surface area between the two phases. Monitor the reaction by analyzing the organic layer via TLC or GC-MS.
-
Workup: After completion, cool the mixture and separate the organic and aqueous layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue as required.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) for cyanation.
Section 4: FAQs
-
Q: Can I use a strong base like NaOH as my nucleophile?
-
A: Yes, but with caution. Hydroxide (OH⁻) is a strong nucleophile but also a strong base. While elimination is not typically a concern for benzyl chlorides[4], if your substrate has other base-labile groups (like esters), they may be hydrolyzed. Using a weaker base like K₂CO₃ in the presence of water can be a milder alternative for generating the hydroxide nucleophile.
-
-
Q: My product is racemizing. Why is this happening?
-
A: If your starting material is chiral at the carbon bearing the chloromethyl group, racemization is a classic sign of an Sₙ1 mechanism.[10] The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a mixture of enantiomers. To retain stereochemical control, you must use Sₙ2 conditions, which proceed with a predictable inversion of configuration.
-
-
Q: Why is my reaction faster with NaBr than NaCl?
-
A: This relates to both leaving group ability and nucleophilicity. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[11] In polar aprotic solvents, bromide is also often a better nucleophile than chloride. Therefore, substituting with bromide is kinetically more favorable.
-
References
- 1. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ochem.as.uky.edu [ochem.as.uky.edu]
- 11. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gacariyalur.ac.in [gacariyalur.ac.in]
- 14. Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijirset.com [ijirset.com]
- 16. phasetransfer.com [phasetransfer.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. Protective Groups [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
"stability issues of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine in various solvents"
Welcome to the dedicated technical support center for 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this highly reactive, yet versatile, intermediate. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Inherent Reactivity
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis, primarily due to the reactive chloromethyl group at the C2 position of the imidazo[1,2-a]pyridine scaffold. This reactivity, however, is also the principal source of its stability issues. The electron-withdrawing nature of the chloro substituent and the fused aromatic rings enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack.
This guide will delve into the common stability problems encountered with this compound, focusing on its behavior in various solvents, and will provide troubleshooting strategies and frequently asked questions to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of this compound degrading in protic solvents like methanol or water?
A1: The primary degradation pathway for this compound in protic solvents is solvolysis . Protic solvents, such as water, methanol, and ethanol, are nucleophilic and can attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives. This reaction is a classic example of nucleophilic substitution.
The rate of this degradation is significantly influenced by the solvent's polarity and its ability to stabilize the transition state of the reaction. Polar protic solvents are particularly effective at stabilizing the developing carbocation-like character in an SN1-type mechanism and solvating the leaving group, thereby accelerating the degradation.[1][2][3]
Q2: I observe rapid degradation of the compound in my reaction mixture, even in an aprotic solvent. What could be the cause?
A2: Even in aprotic solvents like DMSO, DMF, or acetonitrile, degradation can occur if nucleophiles are present. Common sources of nucleophiles in a reaction mixture include:
-
Trace amounts of water: Many aprotic solvents are hygroscopic and can absorb moisture from the atmosphere.
-
Reagents: Amines, thiols, or other nucleophilic reagents in your reaction will readily react with the chloromethyl group.
-
Basic conditions: The presence of a base can deprotonate other species in the reaction mixture, generating more potent nucleophiles.
It is crucial to use anhydrous solvents and ensure the compatibility of all reagents with the reactive chloromethyl group.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can significantly impact the stability of the compound. While specific studies on this molecule are limited, general principles of organic chemistry suggest the following:
-
Neutral to slightly acidic pH: Hydrolysis will likely proceed at a baseline rate.
-
Basic pH: The presence of hydroxide ions (OH-), a strong nucleophile, will accelerate the hydrolysis of the chloromethyl group.
-
Strongly acidic pH: While acid-catalyzed hydrolysis is a possibility, the protonation of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system could also influence the electronic properties and reactivity of the chloromethyl group.
For optimal stability in aqueous media for short durations, maintaining a slightly acidic to neutral pH is generally advisable.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
-
Light: Protect from light to prevent potential photodegradation, a common issue for chlorinated aromatic compounds.[4]
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Q5: Are there any solvents in which this compound is relatively stable?
A5: Non-polar, aprotic solvents are the best choice for dissolving and handling this compound when stability is a primary concern. Examples include:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Tetrahydrofuran (THF) (anhydrous)
However, it is crucial to use high-purity, anhydrous grades of these solvents, as even trace amounts of water or other nucleophilic impurities can lead to degradation over time.
Troubleshooting Guides
Guide 1: Unexpected Product Formation or Low Yield in Reactions
Issue: Your reaction is producing a significant amount of a byproduct where the chlorine of the chloromethyl group has been substituted by a solvent molecule or another nucleophile from the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected product formation.
Explanation of Causality:
-
Protic Solvents: As established, these solvents are inherently reactive towards the chloromethyl group. The lone pair of electrons on the oxygen atom acts as a nucleophile, leading to substitution.
-
Nucleophilic Reagents: Common reagents like amines, thiols, and even some carboxylates can be more nucleophilic than the intended reactant, leading to competitive side reactions.
-
Water Contamination: Water is a potent nucleophile that can lead to the formation of the hydroxymethyl analog, which may complicate purification and reduce the yield of the desired product.
Guide 2: Monitoring Compound Stability in Solution
Issue: You need to prepare a stock solution of this compound for screening or other assays and are concerned about its stability over the course of the experiment.
Experimental Protocol: Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of your compound in a chosen solvent.
Materials:
-
This compound
-
High-purity solvent of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of approximately 1 mg/mL.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Develop a suitable gradient elution method (e.g., a gradient of water/ACN with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradants.
-
Record the peak area of the parent compound at T=0.
-
-
Incubation:
-
Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial peak area at T=0.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Data Presentation: Expected Stability Trends
The following table summarizes the expected relative stability of this compound in various solvents based on general principles of chemical reactivity.
| Solvent Class | Example Solvents | Expected Stability | Primary Degradation Pathway |
| Polar Protic | Water, Methanol, Ethanol | Very Low | Solvolysis (Hydrolysis/Alcoholysis) |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Reaction with trace water or other nucleophiles |
| Non-Polar Aprotic | Dichloromethane, Toluene | High | Minimal degradation if anhydrous |
In-Depth Scientific Discussion: The Mechanism of Degradation
The degradation of this compound in the presence of nucleophiles, including solvent molecules, can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, or a combination of both.
Caption: SN1 and SN2 degradation pathways.
-
SN1 Mechanism: This pathway involves a two-step process. First, the chloride ion departs, forming a relatively stable benzylic-like carbocation. This step is slow and rate-determining. In the second, fast step, a nucleophile (e.g., a solvent molecule) attacks the carbocation to form the product. Polar protic solvents strongly favor the SN1 mechanism because they can stabilize the carbocation intermediate and the leaving group through solvation.[2][5]
-
SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the chloride ion leaves. This pathway is favored by strong nucleophiles and polar aprotic solvents. Polar aprotic solvents can solvate the counter-ion of the nucleophile, increasing its nucleophilicity.[1][6]
Given the structure of this compound, which can form a stabilized carbocation, it is likely that the degradation in polar protic solvents has significant SN1 character. In the presence of strong nucleophiles in aprotic solvents, the SN2 pathway will be more dominant.
Thermal and Photochemical Stability Considerations
-
Thermal Stability: Many heterocyclic compounds are thermally stable to a certain degree, but the presence of the chloromethyl group may lower the decomposition temperature.[7][8][9] High temperatures could potentially lead to elimination reactions or more complex degradation pathways. It is advisable to avoid prolonged exposure to elevated temperatures.
-
Photostability: Chlorinated aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light.[4][10] This can involve the homolytic cleavage of the carbon-chlorine bond, leading to radical intermediates and subsequent reactions. Therefore, it is recommended to handle and store the compound and its solutions with protection from light.
By understanding the inherent reactivity of this compound and implementing the appropriate handling and experimental design strategies outlined in this guide, researchers can minimize degradation and ensure the successful application of this important chemical intermediate.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. users.wfu.edu [users.wfu.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Imidazo[1,2-a]pyridine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] While classical methods often rely on specific catalysts, the field has evolved to embrace a diverse array of alternatives to improve yields, reduce environmental impact, and enhance substrate scope.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to address the "why" behind common experimental challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) organized by catalyst type, helping you navigate the intricacies of your synthetic routes.
Section 1: Metal-Free Catalysis
Metal-free synthetic routes are increasingly popular due to their cost-effectiveness, lower toxicity, and simplified purification processes.[3] Catalysts in this category often include molecular iodine, Brønsted acids, and even catalyst-free systems under specific conditions.[1][4]
Frequently Asked Questions (FAQs) - Metal-Free Systems
Q1: I'm using molecular iodine as a catalyst, but my yields are inconsistent. What are the critical parameters to control?
A: Molecular iodine is a versatile and mild catalyst for this synthesis, often used in one-pot, multi-component reactions.[5][6] Inconsistent yields can typically be traced to a few key factors:
-
Reaction Medium: Iodine's effectiveness can be highly dependent on the solvent. "On-water" procedures or the use of micellar media (like sodium dodecyl sulfate - SDS) can dramatically accelerate the reaction compared to traditional organic solvents.[4]
-
In Situ Intermediate Generation: In many iodine-catalyzed reactions, an intermediate like a phenylglyoxal is formed in situ from a precursor such as acetophenone.[7][8] The efficiency of this initial oxidation step is critical. Ensure your starting materials are pure and the reaction conditions (e.g., temperature, atmosphere) are consistent.
-
Aerobic Conditions: Many of these reactions are oxidative cyclizations that use oxygen from the air as the terminal oxidant.[7] Ensure the reaction is not running under an inert atmosphere unless the protocol explicitly requires it.
Q2: My reaction with 2-aminopyridine and an α-halocarbonyl compound is sluggish without a metal catalyst. How can I improve the reaction rate?
A: This is a classic approach to forming the imidazo[1,2-a]pyridine core.[4] While traditionally catalyzed, catalyst-free versions are achievable. The key is understanding the mechanism: the reaction proceeds via initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular condensation.[4] To accelerate this:
-
Solvent Choice: A high-boiling, polar aprotic solvent like DMF can facilitate the reaction even at room temperature.[4]
-
Base: The presence of a mild inorganic base, such as potassium carbonate, is crucial to neutralize the HBr or HCl formed during the reaction, driving the equilibrium towards the product.[4]
Troubleshooting Guide: Metal-Free Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Ineffective Imine Formation: In multi-component reactions involving an aldehyde, the initial formation of the imine intermediate can be the rate-limiting step.[4] 2. Poor Catalyst Activity: For iodine-catalyzed reactions, the catalyst might not be effectively promoting the necessary oxidation or cyclization steps. | 1. Add a Brønsted Acid Co-catalyst: A small amount of an acid like NH₄Cl can promote imine formation.[9] 2. Consider Ultrasonication: For iodine-catalyzed systems, ultrasound has been shown to significantly reduce reaction times and improve yields by enhancing mass transfer and activating the catalyst.[7][8] |
| Formation of Unidentified Side Products | 1. Knoevenagel Condensation: In reactions involving active methylene compounds (like dimedone), a competing Knoevenagel condensation can occur.[10] 2. Michael Addition Issues: When using nitroalkenes, undesired side reactions can compete with the desired tandem Michael addition-cyclization sequence.[4] | 1. Control Stoichiometry and Temperature: Carefully control the molar ratios of your reactants. Lowering the temperature may favor the desired thermodynamic product. 2. Stepwise Addition: Consider a two-step, one-pot approach. For instance, form the initial adduct between 2-aminopyridine and the nitroalkene before introducing the next component or reagent. |
| Reaction Stalls Before Completion | 1. Reversible Intermediate Formation: An intermediate, such as an iodo-imine adduct, might be in equilibrium with a non-productive species (e.g., through reaction with water).[4] 2. Insufficient Base: In base-promoted reactions, the base may be consumed or not strong enough to drive the final aromatization step. | 1. Alter the Workup: Adding a mild base like sodium bicarbonate during the reaction or workup can shift the equilibrium towards the desired cyclized product.[4] 2. Switch to a Stronger Base: For base-promoted cycloisomerizations, switching from K₂CO₃ to NaOH in an aqueous medium can lead to quantitative yields in minutes.[1][3] |
Section 2: Transition Metal Catalysis (Cu, Fe, Gd)
Transition metals, particularly copper and iron, are powerful catalysts for imidazo[1,2-a]pyridine synthesis, enabling a wide range of transformations, including multi-component reactions and C-H functionalization.[2][11] They offer different reactivity profiles compared to metal-free systems.
Frequently Asked Questions (FAQs) - Transition Metal Systems
Q1: I am performing a copper-catalyzed three-component reaction of an aminopyridine, aldehyde, and alkyne. Why is the yield poor with just CuI?
A: This is a common observation. While Cu(I) is the active catalytic species, its efficacy is often dramatically enhanced by a co-catalyst. Using CuI alone may result in only moderate yields.[12] The addition of a solid acid support like NaHSO₄·SiO₂ can significantly boost the catalytic activity, leading to excellent yields. The solid acid likely assists in the formation of the initial imine intermediate, which is a key step in the catalytic cycle.[12]
Q2: My iron-catalyzed reaction is giving a complex mixture of products. Is the choice of iron salt important?
A: Absolutely. The oxidation state and counter-ion of the iron catalyst can be critical. For instance, in tandem coupling reactions, FeCl₂ has been shown to be more effective than other ferric salts.[13] In contrast, for C-H functionalization reactions with diazoacetonitrile, FeCl₃ is the catalyst of choice.[14] It is crucial to use the specific iron salt and oxidation state reported in a validated protocol, as they are not always interchangeable.
Q3: Can I use air as the oxidant for my copper-catalyzed reaction?
A: Yes, many modern copper-catalyzed protocols for imidazo[1,2-a]pyridine synthesis are aerobic oxidative reactions that advantageously use air as the terminal oxidant.[15] This is a key feature of green chemistry, as it avoids the need for stoichiometric, often toxic, chemical oxidants.[15] If your reaction is sluggish, ensure there is adequate headspace and stirring to facilitate contact with air. In some cases, bubbling air through the reaction mixture may be beneficial.
Troubleshooting Decision Workflow: Copper-Catalyzed Reactions
Here is a visual workflow to guide your troubleshooting process for a common copper-catalyzed synthesis from aminopyridines and nitroolefins.
Caption: Troubleshooting workflow for low yields in copper-catalyzed reactions.
Comparative Data: Alternative Lewis Acid Catalysts in Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[16][17] While Scandium(III) triflate (Sc(OTf)₃) is a common catalyst, other rare earth triflates can be effective and more affordable alternatives.[18]
| Catalyst (5 mol%) | Aldehyde | Isocyanide | Yield (%)[18][19] |
| Sc(OTf)₃ | Benzaldehyde | tert-Butyl isocyanide | 98 |
| Gd(OTf)₃ | Benzaldehyde | tert-Butyl isocyanide | 98 |
| La(OTf)₃ | Benzaldehyde | tert-Butyl isocyanide | 97 |
| Yb(OTf)₃ | Benzaldehyde | tert-Butyl isocyanide | 92 |
| In(OTf)₃ | Benzaldehyde | tert-Butyl isocyanide | 85 |
| Bi(OTf)₃ | Benzaldehyde | tert-Butyl isocyanide | 78 |
Conditions: 2-aminopyridine (0.5 mmol), aldehyde (0.5 mmol), isocyanide (0.5 mmol), catalyst (5.0 mol%), MeOH (1.5 mL), 150 °C, 0.5 h (microwave).[18] As shown, Gadolinium(III) triflate provides an identical yield to the more expensive Scandium(III) triflate under these conditions, making it an excellent alternative catalyst.[18][19]
Section 3: Photocatalysis
Visible-light photocatalysis represents a modern, green approach, utilizing light energy to drive reactions under mild, metal-free conditions.[20]
Frequently Asked Questions (FAQs) - Photocatalysis
Q1: What is the general principle behind the photocatalytic synthesis of imidazo[1,2-a]pyridines?
A: In a typical system, a photocatalyst like Eosin Y is excited by visible light (e.g., from a blue LED).[20] The excited catalyst can then activate a substrate, for example, by oxidizing the C-H bond of an ethylarene to generate a reactive intermediate. This intermediate can then be halogenated (e.g., by NBS) and subsequently coupled with 2-aminopyridine to form the final product. This method avoids the need to start with pre-functionalized acetophenones.[20]
Troubleshooting Guide: Photocatalytic Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | 1. Insufficient Light Source: The wavelength or intensity of the light is not sufficient to excite the photocatalyst. 2. Opaque Reaction Mixture: The solution may be too concentrated or contain solids that block light penetration. | 1. Ensure your light source matches the absorption spectrum of your photocatalyst (e.g., blue or green LEDs for Eosin Y). Check the manufacturer's specifications for the lamp. 2. Dilute the reaction mixture. Ensure all components are fully dissolved before irradiation. |
| Low Quantum Yield | 1. Catalyst Degradation: The photocatalyst may be bleaching or degrading over the course of the reaction. 2. Quenching: Undesired quenching of the excited state catalyst by solvent or impurities. | 1. Reduce the light intensity or reaction temperature. Add the catalyst in portions if necessary. 2. Degas the solvent prior to use. Ensure all reagents are of high purity. |
Representative Experimental Protocol
Iodine-Catalyzed, Ultrasonic-Assisted One-Pot Synthesis
This protocol describes a green, efficient synthesis of a 2-phenylimidazo[1,2-a]pyridin-3-yl derivative using molecular iodine as a catalyst with the assistance of ultrasonication.[7]
Reaction Scheme: 2-Aminopyridine + Acetophenone + Dimedone --(I₂, H₂O, Ultrasonic)--> 2,3-disubstituted Imidazo[1,2-a]pyridine
Step-by-Step Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask, combine the substituted acetophenone (1.0 mmol), 2-aminopyridine (1.0 mmol), and dimedone (1.0 mmol).
-
Catalyst and Solvent: Add molecular iodine (I₂) (20 mol %) and distilled water (4.0 mL).
-
Reaction Execution: Place the flask in an ultrasonic bath. Irradiate the mixture at a frequency of 40 kHz at room temperature.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mixture as the eluent. The reaction is typically complete within 30-40 minutes.
-
Workup and Isolation: Upon completion, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The solid product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. If necessary, the crude product can be further purified by recrystallization from ethanol to afford the pure product.
General Workflow Diagram
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 16. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"managing reaction temperature for optimal imidazo[1,2-a]pyridine formation"
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address the most common and critical challenges encountered during synthesis, with a specific focus on the pivotal role of reaction temperature. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) on Reaction Temperature
This section addresses common initial queries regarding temperature management in imidazo[1,2-a]pyridine synthesis.
Q1: What is the typical temperature range for synthesizing imidazo[1,2-a]pyridines?
A: There is no single "correct" temperature; the optimal range is highly dependent on the specific synthetic route employed.
-
Classical Tschitschibabin-type reactions (2-aminopyridine and α-haloketones) historically used very high temperatures, sometimes between 150-200 °C.[1][2] Modern variations using catalysts or microwave irradiation can proceed at much lower temperatures, such as 60 °C.[1]
-
Ortoleva-King reactions often require elevated temperatures, typically in the range of 100-110 °C, to facilitate the formation of the key pyridinium salt intermediate.[3][4]
-
Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions are remarkably versatile, with successful examples ranging from room temperature to 100 °C.[5][6] Microwave-assisted GBB reactions are often run around 75-80 °C to accelerate the reaction.[5][7]
-
Copper-catalyzed syntheses , such as those involving nitroolefins or acetophenones, are frequently optimized around 80 °C.[8][9]
Q2: How does an incorrect reaction temperature manifest in the reaction outcome?
A: Suboptimal temperature control typically presents in three ways:
-
Low or No Yield: The reaction appears sluggish or fails to proceed. On a Thin Layer Chromatography (TLC) plate, you will primarily see unreacted starting materials.
-
Complex Mixture of Products: The TLC plate shows multiple new spots, often close together, indicating the formation of side products and isomers. This complicates purification and significantly reduces the yield of the desired product.
-
Product Decomposition: A dark, tar-like reaction mixture is a common sign of decomposition. The TLC may show a baseline streak and very little of the desired product, suggesting that either the starting materials, intermediates, or the final product are not stable at the temperature used.[10]
Q3: My specific substrates are sterically hindered or electronically deactivated. How should this influence my temperature strategy?
A: Steric hindrance and electron-withdrawing groups on the starting materials can significantly slow down the reaction rate.
-
Electron-deficient substrates generally require more thermal energy to overcome the activation barrier for the initial nucleophilic attack and subsequent cyclization. A moderate increase in temperature is a logical first step.
-
Sterically hindered substrates may also require higher temperatures to achieve a reasonable reaction rate. However, be cautious, as high temperatures can also favor elimination or other side reactions. In these cases, screening a range of temperatures is crucial to find a balance between reaction rate and selectivity.[8]
Q4: Is it better to run the reaction at a lower temperature for a longer time or a higher temperature for a shorter time?
A: This is a classic question of kinetic versus thermodynamic control.
-
Lower Temperature, Longer Time (Thermodynamic Control): This often favors the formation of the most stable product, leading to higher selectivity and fewer side products. It is the preferred starting point for a new reaction.
-
Higher Temperature, Shorter Time (Kinetic Control): This can accelerate the reaction but may lead to the formation of less stable, kinetically favored byproducts. Excessively high temperatures can also lead to decomposition.[10] For novel syntheses, it is always advisable to start at a moderate temperature and monitor the reaction's progress before resorting to higher temperatures.
Section 2: Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems where temperature is a likely root cause.
Issue 1: Low or No Product Yield with Starting Material Unconsumed
-
Question: I ran my reaction for the recommended time, but TLC/LC-MS analysis shows mostly starting materials. What temperature adjustment should I make?
-
Answer & Rationale: This is a classic sign that the reaction lacks sufficient activation energy to proceed at a practical rate. The thermal energy is inadequate for the reactants to overcome the energy barrier of the rate-determining step, which is often the initial nucleophilic attack of the aminopyridine or the subsequent intramolecular cyclization.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature by 10-20 °C and continue to monitor the reaction every 30-60 minutes.
-
Solvent Change: If you are limited by the boiling point of your solvent, consider switching to a higher-boiling solvent (e.g., from ethanol to DMF or toluene). Be aware that solvent polarity can also impact the reaction.[10]
-
Consider Microwave Irradiation: For reactions that are slow even at high conventional temperatures, microwave heating can be highly effective. It provides rapid and uniform heating, often significantly reducing reaction times and improving yields.[1][11]
-
-
Issue 2: Significant Formation of Side Products
-
Question: My reaction produces the desired product, but I'm also getting multiple other spots on the TLC, making purification a nightmare. Could temperature be the cause?
-
Answer & Rationale: Yes, excessive temperature is a very common cause of poor selectivity. While higher temperatures increase the rate of the desired reaction, they can increase the rates of competing, undesired reaction pathways even more. This can lead to side reactions like polymerization, elimination, or the formation of isomeric products.
-
Troubleshooting Steps:
-
Reduce the Temperature: Run the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C) and allow it to proceed for a longer duration. This often favors the formation of the more stable, desired product.
-
Screen a Temperature Gradient: Set up several small-scale parallel reactions at different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C) to empirically determine the optimal point of conversion versus selectivity.
-
Verify Reagent Stoichiometry: High temperatures can sometimes exacerbate issues caused by incorrect stoichiometry. Ensure your reactants are added in the correct molar ratios, as an excess of one component might be prone to side reactions at elevated temperatures.[10]
-
-
Issue 3: Reaction Mixture Darkens and Yield is Poor
-
Question: My reaction mixture turned dark brown/black, and the final yield was extremely low. What happened?
-
Answer & Rationale: The formation of a dark, tarry mixture is a strong indicator of thermal decomposition. Either your starting materials, key intermediates (like the N-phenacylpyridinium salt in an Ortoleva-King reaction), or the final imidazo[1,2-a]pyridine product itself may be unstable at the reaction temperature. The furan ring, if present in a substrate, can also be sensitive to degradation under harsh conditions.[12]
-
Troubleshooting Steps:
-
Drastically Reduce Temperature: Immediately attempt the reaction at a significantly lower temperature. If refluxing in toluene (~110 °C), try heating at 80 °C or even 60 °C.
-
Check Stability of Starting Materials: Before running the full reaction, heat a small sample of each starting material separately in the reaction solvent at the target temperature to see if any of them decompose on their own.
-
Use Milder Conditions: Explore synthetic routes that are known to proceed under milder conditions. For example, some modern iodine-catalyzed or multicomponent reactions can be performed at or near room temperature, avoiding thermal degradation entirely.[13][14]
-
-
Section 3: Visual Workflows and Data
General Mechanism and Temperature-Sensitive Steps
The following diagram illustrates a generalized pathway for the formation of imidazo[1,2-a]pyridines from a 2-aminopyridine and an α-haloketone, highlighting the critical influence of temperature.
Caption: Key steps in imidazo[1,2-a]pyridine formation and their sensitivity to temperature.
Troubleshooting Flowchart for Temperature Optimization
Use this flowchart to systematically diagnose and resolve temperature-related issues in your synthesis.
Caption: A systematic workflow for troubleshooting temperature issues in synthesis.
Table 1: Recommended Starting Temperatures for Common Synthetic Routes
This table provides empirically derived starting points for temperature optimization based on the named reaction. Always perform small-scale trials before committing to a large-scale reaction.
| Synthetic Route | Key Reactants | Typical Catalyst/Conditions | Recommended Starting Temperature (°C) | Key References |
| Ortoleva-King | 2-Aminopyridine, Acetophenone | Iodine (I₂) | 100-110 °C | [3][4][15] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., Sc(OTf)₃, TFA) | 25-60 °C | [5][6][16] |
| Copper-Catalyzed Aerobic | 2-Aminopyridine, Ketone/Nitroolefin | Cu(I) salt (e.g., CuI, CuBr), Air | 80 °C | [8][9] |
| Microwave-Assisted GBB | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst, PEG-400 | 75 °C | [7] |
| Modern Tschitschibabin | 2-Aminopyridine, α-Haloketone | Catalyst-free or Base-mediated | 60 °C (or Room Temp) | [1] |
Section 4: Experimental Protocol for Temperature Screening
This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of a novel imidazo[1,2-a]pyridine derivative.
Objective: To determine the optimal reaction temperature that maximizes product yield while minimizing side product formation.
Materials:
-
Reactants (e.g., substituted 2-aminopyridine, substituted α-bromoacetophenone)
-
Solvent (e.g., Ethanol, DMF)
-
Reaction vials suitable for heating (e.g., microwave vials or sealed tubes)
-
Heating block or oil bath with precise temperature control
-
TLC plates, developing chamber, and appropriate mobile phase
-
LC-MS for accurate analysis
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere if required, prepare a stock solution of your limiting reagent in the chosen solvent.
-
Reaction Setup:
-
Arrange five reaction vials, labeling them with the target temperatures: T1 (e.g., 60°C), T2 (70°C), T3 (80°C), T4 (90°C), and T5 (100°C).
-
To each vial, add the non-limiting reagent(s) and a magnetic stir bar.
-
Add an identical volume of the limiting reagent stock solution to each vial to initiate the reactions simultaneously. Seal the vials.
-
-
Heating and Monitoring:
-
Place each vial in a pre-heated block at its designated temperature.
-
Begin stirring at a consistent rate.
-
After a set time interval (e.g., 1 hour), carefully take a small aliquot from each reaction mixture for analysis.
-
Spot each aliquot on a single TLC plate to directly compare the reaction progress. Note the consumption of starting materials and the formation of the product spot and any new spots (impurities).
-
Repeat the monitoring process at regular intervals (e.g., every 2-4 hours) until the reaction at the optimal temperature appears complete.
-
-
Analysis:
-
Compare the final TLC plates from all temperatures. The optimal temperature will be the one that shows the highest conversion of starting material to a clean product spot with minimal side products.
-
For a more quantitative assessment, analyze the final reaction mixtures by LC-MS to determine the relative percentage of product versus impurities at each temperature.
-
-
Validation:
-
Once the optimal temperature is identified, run a larger scale reaction under these conditions to confirm the result and isolate the product for yield determination and characterization.
-
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
"workup procedures to remove impurities from imidazo[1,2-a]pyridine reactions"
Welcome to the technical support center for the synthesis and purification of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating pure compounds from their reaction mixtures. Here, we address common purification issues in a practical, question-and-answer format, grounded in chemical principles and supported by established literature.
Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a significant amount of unreacted 2-aminopyridine. What is the quickest way to remove it?
A: The most efficient method is an acidic aqueous wash. Unreacted 2-aminopyridine is basic and will be protonated by a dilute acid (e.g., 1M HCl or 5% citric acid solution), forming a water-soluble salt. This salt will partition into the aqueous layer during liquid-liquid extraction, while your typically less basic imidazo[1,2-a]pyridine product remains in the organic phase.[1] For larger scale operations, cation-exchange chromatography can also be highly effective.[2]
Q2: After my workup, I still see starting materials. Should I proceed directly to column chromatography?
A: While column chromatography is a powerful tool, it is often more efficient to remove bulk impurities first.[3][4][5] A simple, well-designed extraction or precipitation step can save significant time and resources. For instance, if the product is a solid, attempting to precipitate or crystallize it from the crude mixture can dramatically increase its purity before chromatography. In some cases, the product precipitates directly from the reaction upon cooling or addition of water, simplifying the workup to a mere filtration.[4][6]
Q3: What are the most common impurities I should expect in my imidazo[1,2-a]pyridine synthesis?
A: Besides unreacted starting materials (e.g., 2-aminopyridines and α-haloketones), common impurities include side-products from the self-condensation of the ketone, polymeric materials, and residual catalyst if one was used (e.g., Iodine, Copper).[7][8] The nature and quantity of these impurities depend heavily on the specific reaction conditions, such as temperature, reaction time, and stoichiometry.
Q4: My product seems to be water-soluble, making extraction difficult. What are my options?
A: If your product has significant water solubility, repeated extractions with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM:isopropanol mixture may be necessary. Alternatively, you can saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your organic product in the aqueous phase (salting-out effect) and improve partitioning into the organic layer. If these methods fail, evaporation of the aqueous solvent followed by purification of the solid residue by chromatography or recrystallization is a viable strategy.
Troubleshooting Guide: Common Workup & Purification Scenarios
This section provides a deeper dive into specific purification challenges.
Scenario 1: Persistent 2-Aminopyridine Contamination
Question: I've performed a single acidic wash, but TLC and NMR analysis still show the presence of 2-aminopyridine. What went wrong and how do I fix it?
Answer: A single wash may be insufficient if the concentration of the basic impurity is high or if the pH of the aqueous layer was not low enough.
Causality: The efficiency of an acid-base extraction depends on the pKa difference between the compounds to be separated and the pH of the aqueous solution. To ensure complete protonation and transfer of the 2-aminopyridine into the aqueous phase, the pH should be at least 2 units below its pKa (~6.8).
Troubleshooting Steps:
-
Verify pH: After adding the acidic solution and shaking the separatory funnel, check the pH of the aqueous layer using pH paper. It should be distinctly acidic (pH 1-3).
-
Repeat the Wash: Perform one or two additional washes with fresh dilute acid solution.[1]
-
Back-Extraction (Optional but Recommended): To recover any product that may have been inadvertently protonated and pulled into the acidic aqueous layer, you can basify the combined acidic washes with NaOH or NaHCO₃ to pH > 8 and extract back into an organic solvent (e.g., ethyl acetate). This is particularly important for imidazo[1,2-a]pyridines bearing basic functional groups.
-
Alternative Acid: If your product is sensitive to strong acids like HCl, consider using a milder organic acid such as a 5-10% aqueous citric acid solution.
Scenario 2: Removal of Unreacted α-Haloketones or Aldehydes
Question: My main impurity is the starting α-bromoacetophenone. It co-elutes with my product on the TLC plate. How can I remove it?
Answer: Since α-haloketones are generally neutral and can have polarities similar to the imidazo[1,2-a]pyridine product, simple extraction is often ineffective. The primary method for removal is silica gel chromatography.[3][4] However, optimizing the chromatographic conditions is key.
Causality: The separation on silica gel depends on differential adsorption, which is influenced by the polarity of the compounds and the eluent. If the polarities are very close, a standard solvent system may not provide adequate separation.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: Carefully screen different solvent systems. Transitioning from a standard hexane/ethyl acetate system to one using dichloromethane/methanol or toluene/acetone can alter the selectivity and improve separation.
-
Gradient Elution: Employ a shallow gradient elution on your column chromatography system, which can resolve closely eluting spots more effectively than an isocratic elution.
-
-
Chemical Quenching (Advanced): In some cases, a reactive quenching step can be designed. Unreacted electrophilic α-haloketones can be reacted with a nucleophile to form a more polar, water-soluble adduct that is easily removed.[9] For example, adding a small amount of a water-soluble thiol or amine to the crude mixture before workup could achieve this, but this must be carefully tested to ensure it does not react with the desired product.
-
Recrystallization: If your product is crystalline, recrystallization is an excellent method for rejecting impurities. Experiment with various solvent/anti-solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions that yield high-purity crystals.[5]
Visual Workflow Guides
General Purification Strategy
The following diagram outlines a general decision-making workflow for the purification of imidazo[1,2-a]pyridines.
Caption: Decision tree for a general imidazo[1,2-a]pyridine workup.
Acid-Base Extraction Workflow
This diagram illustrates the separation of a basic impurity from a neutral product.
Caption: Workflow for removing basic 2-aminopyridine (2-AP) impurity.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is a general procedure for quenching the reaction and performing an initial extraction.
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] The volume should be 5-10 times the reaction volume.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers. Wash the combined organic extracts sequentially with water and then with a saturated brine solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Targeted Acidic Wash for Basic Impurity Removal
This protocol should be integrated into the standard workup after the initial extraction from the quenched mixture.
-
Dissolution: Ensure the crude product or initial organic extract is dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Cap the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the protonated basic impurity.[1]
-
Repeat: Repeat the acid wash (Step 2 & 3) one to two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a brine wash.
-
Final Steps: Proceed with the drying and concentration steps as described in Protocol 1.
Protocol 3: Purification by Silica Gel Column Chromatography
This is the final step to obtain a highly pure product.
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (e.g., DCM, acetone), adding the silica, and then removing the solvent under reduced pressure. This "dry loading" method generally results in better separation.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). A typical rule of thumb is to use 50-100 g of silica per 1 g of crude product.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting the column with the solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified imidazo[1,2-a]pyridine.
Impurity Quick Reference Table
| Impurity Type | Chemical Property | Recommended Removal Method(s) | Rationale |
| 2-Aminopyridine | Basic (pKa ≈ 6.8) | Acidic Wash (1M HCl, Citric Acid)[1]; Cation-Exchange Chromatography[2] | Protonates to form a water-soluble salt. |
| α-Haloketone | Neutral, Electrophilic | Silica Gel Chromatography[3][4]; Recrystallization | Separation based on polarity differences. |
| Aldehydes/Ketones | Neutral | Silica Gel Chromatography; Bisulfite wash (for aldehydes) | Separation based on polarity; forms a water-soluble adduct. |
| Catalyst (Iodine) | Oxidizing Agent | Wash with aq. Na₂S₂O₃ solution | Reduces I₂ to colorless, water-soluble I⁻. |
| High-Polarity Byproducts | Polar | Silica Gel Chromatography | Strongly adsorbs to silica, allowing product to elute first. |
| Solvent (DMF/DMSO) | High-boiling, Polar | Repeated aqueous washes; High-vacuum evaporation | Partitions into the aqueous phase. |
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemmethod.com [chemmethod.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Derivatives
Authored for Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of novel 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine derivatives as potential anticancer agents. The imidazo[1,2-a]pyridine (IP) scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant promise by targeting various cellular pathways crucial for cancer progression.[1][2] The strategic validation of these compounds is paramount to identify candidates with high potency and minimal toxicity for further development.[1] This document outlines a logical, multi-step process, comparing the performance of a hypothetical derivative, hereafter referred to as IP-Val-6C , against a standard-of-care chemotherapeutic agent, Doxorubicin.
Part 1: The Validation Workflow: A Strategic Overview
The journey from a promising chemical entity to a potential clinical candidate is a rigorous process of elimination and characterization.[3] A step-wise procedure, beginning with broad in vitro screening and progressing to targeted mechanistic studies and finally in vivo models, is essential to manage resources effectively and build a robust data package.[3][4] This workflow ensures that only the most promising compounds, those that demonstrate not only potency but also a favorable mechanism of action, advance to more complex and costly animal studies.[5]
The following diagram illustrates the logical flow of the validation process described in this guide.
Caption: A streamlined workflow for anticancer drug validation.
Part 2: Comprehensive In Vitro Comparative Analysis
In vitro assays serve as the foundational step in drug discovery, allowing for the rapid screening of compounds to identify promising candidates and gain initial insights into their mechanisms of action.[6] The use of established cancer cell lines provides a cost-effective and reproducible platform for these initial evaluations.[5][7]
Foundational Cytotoxicity Screening
The Causality Behind the Choice: The primary goal is to determine if IP-Val-6C can effectively kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is directly proportional to the number of living cells.[4] By comparing the IC₅₀ value (the concentration required to inhibit 50% of cell growth) of IP-Val-6C to that of Doxorubicin across multiple cancer cell lines and a non-cancerous line, we can establish its potency and preliminary therapeutic index.
-
Cell Seeding: Plate cells (e.g., A549 lung cancer, MCF-7 breast cancer, and non-cancerous NIH/3T3 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of IP-Val-6C and Doxorubicin (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
| Compound | A549 (Lung Cancer) IC₅₀ [µM] | MCF-7 (Breast Cancer) IC₅₀ [µM] | NIH/3T3 (Normal Fibroblast) IC₅₀ [µM] |
| IP-Val-6C | 0.85 | 1.20 | 25.5 |
| Doxorubicin | 0.45 | 0.98 | 3.1 |
| Hypothetical data presented for illustrative purposes. |
Insight: This data suggests IP-Val-6C is potent against cancer cells and, crucially, shows significantly lower toxicity towards normal cells compared to Doxorubicin, indicating a potentially wider therapeutic window.
Elucidating the Mechanism of Cell Death: Apoptosis
The Causality Behind the Choice: Potent cytotoxicity is desired, but the way a compound kills cells is critical. Apoptosis, or programmed cell death, is a clean, controlled process that avoids the inflammatory response associated with necrosis.[8] The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).
-
Treatment: Treat A549 cells with the IC₅₀ concentration of IP-Val-6C and Doxorubicin for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Healthy: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
| Treatment (IC₅₀ Conc.) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 3.1 | 1.5 |
| IP-Val-6C | 35.8 | 10.2 |
| Doxorubicin | 28.5 | 15.7 |
| Hypothetical data presented for illustrative purposes. |
Insight: IP-Val-6C appears to be a strong inducer of early apoptosis, a favorable characteristic for an anticancer agent.
Impact on Cell Proliferation: Cell Cycle Analysis
The Causality Behind the Choice: Uncontrolled proliferation is a hallmark of cancer.[7] Many chemotherapeutics function by halting the cell cycle at specific checkpoints, preventing DNA replication or mitosis and subsequently triggering apoptosis.[8][9] Propidium Iodide staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry. An accumulation of cells in a particular phase indicates cell cycle arrest.
Caption: Cell cycle progression and potential arrest point.
-
Treatment: Treat A549 cells with the IC₅₀ concentration of IP-Val-6C for 24 hours.
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the cells and resuspend in PBS containing RNase A (to remove RNA) and Propidium Iodide (to stain DNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer and model the cell cycle distribution.
| Treatment (IC₅₀ Conc.) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 | 24.1 | 20.7 |
| IP-Val-6C | 20.1 | 15.3 | 64.6 |
| Doxorubicin | 30.5 | 18.9 | 50.6 |
| Hypothetical data presented for illustrative purposes. |
Insight: IP-Val-6C strongly induces G2/M phase arrest, suggesting it may interfere with mitotic processes. This is a common mechanism for potent anticancer drugs.[8]
Identifying Molecular Targets: PI3K/Akt/mTOR Pathway
The Causality Behind the Choice: Imidazo[1,2-a]pyridine derivatives are frequently reported to inhibit key survival pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[8][10][11][12] This pathway is hyperactivated in many cancers and promotes cell proliferation, growth, and survival. Western blotting allows for the direct visualization and quantification of key proteins and their phosphorylation (activation) status within this pathway. A reduction in phosphorylated Akt (p-Akt) or mTOR (p-mTOR) following treatment with IP-Val-6C would provide strong evidence for its mechanism of action.
Caption: The PI3K/Akt/mTOR signaling pathway.
-
Treatment & Lysis: Treat A549 cells with IP-Val-6C for 6-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate with primary antibodies overnight (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin).
-
Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcome: A significant decrease in the ratio of p-Akt/Akt and p-mTOR/mTOR in IP-Val-6C treated cells compared to the control would validate its inhibitory effect on the PI3K/Akt pathway.
Part 3: Preclinical In Vivo Evaluation
While in vitro data is crucial for initial selection, it cannot predict a drug's behavior in a complex biological system.[3] In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a whole organism.[13][14]
Human Tumor Xenograft Model
The Causality Behind the Choice: The subcutaneous human tumor xenograft model, where human cancer cells (e.g., A549) are implanted into immunodeficient mice (e.g., nude mice), is a standard and widely accepted model for preclinical efficacy testing.[3][13] It allows for the direct measurement of a drug's effect on human tumor growth in a living system.
-
Cell Implantation: Subcutaneously inject 2-5 million A549 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle, IP-Val-6C at a specific dose, Doxorubicin). Administer treatment via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Change in Body Weight (%) |
| Vehicle | 1500 ± 210 | - | +5 |
| IP-Val-6C (20 mg/kg) | 450 ± 95 | 70% | +2 |
| Doxorubicin (5 mg/kg) | 600 ± 110 | 60% | -10 |
| Hypothetical data presented for illustrative purposes. |
Insight: This hypothetical data demonstrates that IP-Val-6C achieves superior tumor growth inhibition compared to Doxorubicin at the tested doses, and critically, does so without causing the weight loss indicative of systemic toxicity observed with Doxorubicin.
Conclusion
This guide outlines a systematic, evidence-based approach to validating the anticancer activity of this compound derivatives. By employing a logical sequence of in vitro and in vivo experiments, researchers can effectively compare novel compounds like IP-Val-6C against established standards. The integration of cytotoxicity screening, mechanistic assays for apoptosis and cell cycle arrest, molecular target identification, and final confirmation in xenograft models provides the comprehensive data package required for advancing a promising candidate in the drug development pipeline. The favorable profile of IP-Val-6C in this illustrative guide—high potency, apoptosis induction, G2/M arrest, PI3K pathway inhibition, and strong in vivo efficacy with low toxicity—highlights the characteristics of a successful lead compound.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. noblelifesci.com [noblelifesci.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpbs.com [ijpbs.com]
- 14. cris.tau.ac.il [cris.tau.ac.il]
"comparative analysis of imidazo[1,2-a]pyridine analogs as kinase inhibitors"
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a "privileged" heterocyclic core in the design of kinase inhibitors. Its unique structural and electronic properties have enabled the development of potent and selective inhibitors for a range of critical kinase targets implicated in cancer and other diseases. This guide provides an in-depth comparative analysis of imidazo[1,2-a]pyridine analogs targeting key kinase families—PI3K, Aurora, and CDKs—offering a technical synthesis of their performance, supported by experimental data and detailed protocols.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Kinase Inhibition
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[2] Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the imidazo[1,2-a]pyridine core can significantly influence potency and selectivity, allowing for the fine-tuning of inhibitory profiles against specific kinase targets.[3]
Comparative Analysis of Imidazo[1,2-a]pyridine Analogs and Benchmark Inhibitors
To illustrate the versatility and potential of the imidazo[1,2-a]pyridine scaffold, we will compare the performance of representative analogs against well-characterized inhibitors targeting the PI3K, Aurora, and CDK families.
Representative Kinase Inhibitors for Comparison:
| Compound | Scaffold | Primary Target(s) |
| PIK-75 | Imidazo[1,2-a]pyridine | PI3Kα |
| Compound 13k | Imidazo[1,2-a]pyridine-quinazoline | PI3Kα |
| Compound 12d | Imidazo[1,2-a]pyridine-quinazolinone | Aurora A/B |
| LB-1 | Imidazo[1,2-a]pyridine | CDK9 |
| AZD1152-HQPA | Pyrazoloquinazoline | Aurora B |
| AT7519 | Pyrazole | Multiple CDKs |
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values of our selected compounds against their primary kinase targets.
| Compound | Target Kinase | IC50 (nM) | Reference |
| PIK-75 | PI3Kα | 5.8 | [4] |
| PI3Kβ | 1300 | [4] | |
| PI3Kγ | 76 | [4] | |
| PI3Kδ | 510 | [4] | |
| DNA-PK | 2 | [5] | |
| Compound 13k | PI3Kα | 1.94 | [6] |
| Compound 12d | Aurora A | 84.41 | [7] |
| Aurora B | 14.09 | [7] | |
| LB-1 | CDK9 | 9.22 | [8] |
| AZD1152-HQPA | Aurora A | 1368 | [9] |
| Aurora B | 0.37 | [9] | |
| AT7519 | CDK1 | 210 | [10][11] |
| CDK2 | 47 | [10][11] | |
| CDK4 | 100 | [10][11] | |
| CDK5 | 13 | [12] | |
| CDK6 | 170 | [10][11] | |
| CDK9 | <10 | [10][11] |
Analysis: This data highlights the ability of the imidazo[1,2-a]pyridine scaffold to generate highly potent and selective inhibitors. For instance, PIK-75 demonstrates impressive selectivity for PI3Kα over the β isoform.[4] Furthermore, Compound 13k, a more complex imidazo[1,2-a]pyridine derivative, exhibits even greater potency for PI3Kα.[6] In the realm of Aurora kinases, the imidazo[1,2-a]pyridine-based compound 12d shows potent dual inhibition of Aurora A and B, while the benchmark inhibitor AZD1152-HQPA is highly selective for Aurora B.[7][9] For CDKs, the imidazo[1,2-a]pyridine analog LB-1 is a potent and selective CDK9 inhibitor, whereas AT7519 is a multi-CDK inhibitor.[8][10][11]
Cellular Activity: From Enzyme Inhibition to Cellular Phenotypes
The ultimate goal of a kinase inhibitor is to elicit a desired biological response in a cellular context. The following table showcases the cellular potency of the selected inhibitors in various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Imidazo[1,2-a]pyridine analog | A375 (Melanoma) | MTT | 9.7 - 44.6 | [13] |
| Compound 13k | HCC827 (NSCLC) | MTT | 0.09 | [6] |
| Compound 12d | SH-SY5Y (Neuroblastoma) | MTT | Submicromolar-nanomolar | [7] |
| AZD1152 | Leukemia cell lines | Thymidine uptake | 0.003 - 0.04 | [14] |
| AT7519 | MM.1S (Multiple Myeloma) | MTT | 0.5 | [14] |
Analysis: The potent biochemical activity of these imidazo[1,2-a]pyridine analogs translates into significant anti-proliferative effects in cancer cell lines. The nanomolar to sub-micromolar IC50 values observed in cellular assays underscore the therapeutic potential of this scaffold.[6][7][13]
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Analogs
Understanding the signaling pathways affected by these inhibitors is crucial for rational drug design and predicting therapeutic outcomes.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine-based PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of AKT and its downstream effectors.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.
The Aurora Kinase Pathway in Mitosis
Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Their inhibition by imidazo[1,2-a]pyridine analogs leads to mitotic arrest and apoptosis.
Caption: The role of Aurora kinases in mitosis and their inhibition by imidazo[1,2-a]pyridine analogs.
The CDK Pathway in Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are the master regulators of the cell cycle. Their sequential activation drives the progression through different phases of the cell cycle. Imidazo[1,2-a]pyridine-based CDK inhibitors can induce cell cycle arrest and apoptosis.
Caption: The role of CDKs in cell cycle progression and their inhibition by imidazo[1,2-a]pyridine analogs.
Experimental Protocols for Inhibitor Characterization
The following section provides detailed methodologies for key experiments used in the evaluation of imidazo[1,2-a]pyridine kinase inhibitors.
Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Novel Imidazo[1,2-a]pyridine Compounds
Introduction: The Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This fused heterocyclic system is a structural motif found in numerous commercially available drugs, including Zolpidem (for insomnia) and Alpidem (an anxiolytic).[3][4] Its versatility extends far beyond neuroscience, with derivatives demonstrating a remarkable breadth of biological activities, including potent anticancer, anti-tuberculosis, and anti-inflammatory properties.[2][3][5] This wide therapeutic spectrum underscores the scaffold's potential in drug discovery.[1]
However, the true potential of any novel compound derived from this scaffold can only be unlocked through a deep and precise understanding of its mechanism of action (MoA). Elucidating the MoA—identifying the specific molecular target(s) and characterizing the subsequent cellular consequences of their modulation—is the critical step that transforms a promising chemical entity into a viable therapeutic candidate.
This guide provides a comprehensive, phased framework for researchers to systematically unravel the MoA of novel imidazo[1,2-a]pyridine compounds. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, compare key technologies, and provide validated, step-by-step methodologies to ensure robust and reproducible results.
Known Mechanistic Space of Imidazo[1,2-a]pyridines
Decades of research have revealed that the imidazo[1,2-a]pyridine scaffold can be tailored to interact with a diverse array of biological targets. A foundational understanding of this known "target space" is essential for generating initial hypotheses for a novel analogue.
| Therapeutic Area | Primary Molecular Targets / Mechanisms | Key References |
| Oncology | Kinase Inhibition: PI3K/Akt/mTOR pathway, Insulin-like Growth Factor-1 Receptor (IGF-1R), Cyclin-Dependent Kinases (CDKs), Platelet-Derived Growth Factor Receptor (PDGFR) | [6][7][8][9][10] |
| Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest. | [5] | |
| Covalent Inhibition: Targeting specific residues, such as in KRAS G12C mutants. | [11][12] | |
| Other: Aldehyde Dehydrogenase (ALDH) inhibition, Topoisomerase IIα inhibition. | [5][13] | |
| Infectious Disease | Anti-Tuberculosis (Mtb): Inhibition of QcrB (part of the electron transport chain), ATP synthesis. | [3][14][15][16] |
| CNS Disorders | GABAA Receptor Modulation: Positive allosteric modulation for sedative/anxiolytic effects. | [4] |
| Other | Phosphodiesterase (PDE) Inhibition: Targeting enzymes like PDE10A and PDE3. | [17][18] |
A Phased, Logic-Driven Workflow for MoA Elucidation
We advocate for a systematic, multi-phase approach that begins with broad, phenotypic observations and progressively narrows the focus to a specific molecular target and pathway.
Caption: A logical workflow for elucidating the Mechanism of Action (MoA).
Phase 1: Phenotypic Screening & Hypothesis Generation
The first step is to understand what your compound does at a cellular level. High-throughput phenotypic screens provide this initial characterization and help generate a data-driven hypothesis.
Causality: We begin with broad functional assays rather than specific target-based assays because we do not yet know the target. A robust phenotypic response (e.g., potent anti-proliferative activity against a cancer cell line) provides the necessary justification and biological context to invest in more resource-intensive target identification studies.
Key Experiment: Cell Viability Assay (MTT) This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in the metabolic conversion of MTT to formazan indicates cytotoxicity or cytostatic effects.
Detailed Protocol: MTT Assay for Anti-Proliferative Activity
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of the novel imidazo[1,2-a]pyridine compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient for multiple cell doublings in the control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the GI₅₀ (concentration causing 50% growth inhibition).
Phase 2: Unmasking the Direct Target
With a confirmed cellular phenotype, the next crucial phase is to identify the direct molecular binding partner of your compound.
Given that a significant number of imidazo[1,2-a]pyridines are kinase inhibitors, kinome profiling is a logical and high-yield starting point for anticancer leads.[5][8] This involves screening the compound against a large panel of purified kinases to identify potential targets.[19][20]
Causality: An unbiased screen against hundreds of kinases provides a comprehensive view of both on-target potency and off-target liabilities.[20] This selectivity profile is a critical determinant of a drug's therapeutic window. Comparing service providers is essential, as methodologies differ in ways that can impact data interpretation.
| Platform | Methodology | Key Advantages | Considerations |
| Reaction Biology (HotSpot™) | Radiometric assay using ³³P-ATP. Measures direct phosphate incorporation. | Gold-standard sensitivity. Largest commercially available kinase panel. | Involves handling of radioactivity. |
| PamGene (KinomePro™) | Lysate-based functional kinomics. Measures kinase activity from cell/tissue lysates on peptide arrays. | Provides activity data in a more physiologically relevant context (full-length kinases from lysates).[21] | Indirect measurement; may require deconvolution to identify specific kinases. |
| AssayQuant (KinSight™) | Continuous, real-time fluorescence-based assay. | Provides kinetic data (on/off rates), not just an endpoint measurement. Useful for identifying time-dependent inhibitors.[22] | Panel size may be smaller than radiometric services. |
Identifying a hit in a biochemical screen is not sufficient. It is imperative to confirm that the compound binds its intended target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this validation.[23][24]
Causality (The Principle of CETSA): The binding of a ligand (your compound) to its target protein stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[25] By heating intact cells treated with your compound and then quantifying the amount of soluble (non-denatured) target protein that remains, you can directly observe target engagement. An increase in the protein's melting temperature (Tₘ) is a direct indicator of binding.[24]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the novel compound at a relevant concentration (e.g., 10x GI₅₀) or vehicle (DMSO) for 1-2 hours in culture medium.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 10 different temperatures from 40°C to 64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[25]
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.
-
Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine protein concentration using a BCA assay and normalize all samples to the same concentration.
-
Immunoblotting: Analyze the soluble fractions by SDS-PAGE and Western Blot using a specific antibody against the putative target protein.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Phase 3: Validating the Pathway and Functional Consequences
Confirming direct target binding is a milestone, but the story is incomplete. You must now demonstrate that this binding event leads to the expected downstream biological effects.
Causality: If your compound inhibits a kinase, you must show that the phosphorylation of its known substrates is reduced. This step causally links target engagement to the modulation of the signaling pathway, which in turn explains the initial phenotypic observation.
Caption: The PI3K/Akt/mTOR pathway, a common target for imidazo[1,2-a]pyridines.
Key Experiment: Western Blot for Phospho-Proteins This technique allows for the specific detection and quantification of the phosphorylated (active or inactive) forms of proteins within a signaling cascade.
Detailed Protocol: Western Blot for p-Akt (Ser473)
-
Cell Treatment and Lysis: Treat cells with your compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load 20-30 µg per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt Ser473). Use a separate blot for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. The reduction in the p-Akt/Total Akt ratio will confirm pathway inhibition.[6]
Comparative Analysis: Novel vs. Alternative Compounds
The ultimate validation of a novel compound lies in its performance relative to existing standards. This comparison should be quantitative and multi-faceted, assessing not only potency but also selectivity and cellular efficacy.
Let's consider a hypothetical scenario: Our screening cascade has identified a novel compound, IP-X , as a potent inhibitor of the PI3Kα kinase. We now compare it to Alpelisib , an FDA-approved PI3Kα inhibitor.
| Parameter | Assay | IP-X (Hypothetical Data) | Alpelisib (Reference Data) | Rationale for Comparison |
| Biochemical Potency | PI3Kα Enzymatic Assay | IC₅₀ = 2 nM | IC₅₀ = 5 nM | Measures direct inhibitory activity against the purified target enzyme. A lower IC₅₀ indicates higher potency. |
| Kinase Selectivity | Kinome-wide Panel (400 kinases) | S-Score (10) = 0.015 | S-Score (10) = 0.02 | Quantifies selectivity. A lower score indicates fewer off-targets are inhibited at 10x the IC₅₀, suggesting a cleaner profile. |
| Cellular Potency | MTT Assay (MCF-7 cells) | GI₅₀ = 25 nM | GI₅₀ = 30 nM | Measures the compound's ability to inhibit cell proliferation, integrating cell permeability and target engagement. |
| Target Engagement | CETSA (MCF-7 cells) | ΔTₘ = +5.2 °C @ 250 nM | ΔTₘ = +4.8 °C @ 300 nM | Confirms and quantifies target binding in intact cells. A larger thermal shift indicates stronger/more stable binding. |
| Pathway Inhibition | Western Blot (MCF-7 cells) | p-Akt EC₅₀ = 30 nM | p-Akt EC₅₀ = 35 nM | Measures the functional downstream consequence of target engagement. Correlates well with cellular potency. |
This comparative data provides a holistic view. In this hypothetical case, IP-X is not only more potent biochemically but also more selective and shows slightly better cellular efficacy and target engagement, marking it as a highly promising lead for further development.
Conclusion
Elucidating the mechanism of action of a novel imidazo[1,2-a]pyridine compound is a systematic process of discovery and validation. By employing a logical, multi-phased workflow that progresses from broad phenotypic screening to specific target identification, in-cell engagement confirmation, and downstream pathway analysis, researchers can build a robust, data-driven case for their compound's MoA. Comparing these empirical results against established alternatives provides the critical context needed to evaluate its true therapeutic potential. This rigorous, evidence-based approach is fundamental to translating the promise of a privileged scaffold into a next-generation therapeutic.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 5. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine and Other Alkylating Agents in Cancer Research
For researchers, scientists, and drug development professionals, the quest for more effective and selective cancer therapeutics is a continuous endeavor. Alkylating agents, a cornerstone of chemotherapy, have a long history of clinical use, but their efficacy is often tempered by significant off-target toxicities. This guide provides an in-depth technical comparison of a novel investigational compound, 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, with established and other emerging alkylating agents. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for preclinical cancer research.
Introduction: The Enduring Role and Evolution of Alkylating Agents
Alkylating agents exert their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on biomolecules, with DNA being the primary target. This modification disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Historically, nitrogen mustards like cyclophosphamide and chlorambucil were among the first non-hormonal agents to demonstrate significant antitumor activity.[2] However, their non-specific reactivity contributes to a narrow therapeutic index and a range of adverse effects.[3]
The field is evolving towards the development of "soft alkylation" agents, which aim for greater target selectivity.[3] This can be achieved by targeting unique tumor microenvironments or by designing molecules that covalently bind to specific overexpressed proteins in cancer cells.[3] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer properties.[4]
This guide focuses on This compound , a derivative of this versatile scaffold. While specific preclinical data on this exact molecule is limited, its structure, particularly the reactive chloromethyl group, strongly suggests a mechanism of action rooted in DNA alkylation. This compound serves as a key intermediate in the synthesis of more complex therapeutic agents, highlighting its potential as a foundational structure in the development of novel anticancer drugs.[5] We will therefore use it as a representative of a promising class of targeted alkylating agents and compare its projected properties with those of well-established alkylators.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between classical alkylating agents and a targeted molecule like this compound lies in their approach to inducing DNA damage.
Classical Alkylating Agents: The Nitrogen Mustard Paradigm
Cyclophosphamide and Chlorambucil are archetypal nitrogen mustards. Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, phosphoramide mustard and acrolein.[5][6][7] The phosphoramide mustard is the primary cytotoxic agent, forming inter- and intrastrand cross-links in DNA, primarily at the N7 position of guanine.[5][6][7] This irreversible DNA damage triggers apoptosis.[6][7] Chlorambucil acts through a similar mechanism, interfering with DNA replication and inducing apoptosis by forming DNA cross-links.[8][9]
Temozolomide , another widely used alkylating agent, exerts its effect by methylating DNA, with the O6 position of guanine being a critical target.
-
DOT Diagram: Mechanism of Classical Alkylating Agents
Caption: Mechanism of Cyclophosphamide Activation and Action.
This compound: A Scaffold for Targeted Alkylation
The imidazo[1,2-a]pyridine core offers a versatile platform for designing molecules with specific biological targets. The anticancer effects of various derivatives stem from their ability to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, or to induce apoptosis through caspase activation.[10][11][12]
The defining feature of This compound is the chloromethyl group at the 2-position. This group is a reactive electrophile, poised to alkylate nucleophilic residues. The hypothesis is that the imidazo[1,2-a]pyridine scaffold can guide the molecule to specific sites within the cancer cell, potentially through interactions with particular proteins or by accumulating in the tumor microenvironment. Once localized, the chloromethyl group can then execute a targeted alkylation of DNA or other critical biomolecules, leading to a more focused cytotoxic effect compared to the indiscriminate reactivity of classical alkylating agents.
-
DOT Diagram: Proposed Mechanism of this compound
Caption: Proposed Targeted Alkylation by Imidazo[1,2-a]pyridine Derivative.
Comparative Cytotoxicity: A Data-Driven Analysis
While direct comparative studies of this compound against classical alkylating agents are not yet published, we can infer its potential potency by examining the cytotoxicity of other imidazo[1,2-a]pyridine derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against various cancer cell lines, alongside representative data for classical alkylating agents.
| Compound/Agent | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Imidazo[1,2-a]pyridine Derivatives | ||||
| Compound 12b | MCF-7 | Breast Cancer | 11 | [13] |
| HepG2 | Liver Cancer | 13 | [13] | |
| A549 | Lung Cancer | - | ||
| Compound 6c (Thiazoline-Tetralin Hybrid) | A549 | Lung Cancer | 15.69 | [11] |
| MCF-7 | Breast Cancer | 19.13 | [11] | |
| HepG2 | Liver Cancer | 13.68 | [11] | |
| Compound IP-5 | HCC1937 | Breast Cancer | 45 | [14] |
| Compound IP-6 | HCC1937 | Breast Cancer | 47.7 | [14] |
| Compound HB9 | A549 | Lung Cancer | 50.56 | [15] |
| Compound HB10 | HepG2 | Liver Cancer | 51.52 | [15] |
| Classical Alkylating Agents | ||||
| Cyclophosphamide | A549 | Lung Cancer | >5000 (inactive in vitro) | [16] |
| Acrolein (Cyclophosphamide metabolite) | A549 | Lung Cancer | 4 | [16] |
| Chlorambucil | - | - | - | |
| Temozolomide (MGMT-proficient) | U87 | Glioblastoma | 230 | |
| Temozolomide (MGMT-deficient) | A172 | Glioblastoma | 14.1 |
Note: The cytotoxicity of imidazo[1,2-a]pyridine derivatives varies significantly with their substitutions, with some exhibiting potent, sub-micromolar to low micromolar activity. Cyclophosphamide itself is not cytotoxic in vitro as it requires metabolic activation. The data for its active metabolite, acrolein, is provided for a more relevant comparison.
Experimental Protocols for Evaluation
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key assays used to evaluate the efficacy and mechanism of action of alkylating agents.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, cyclophosphamide, chlorambucil) in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
DOT Diagram: MTT Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. Differential toxicities of cyclophosphamide and its glutathione metabolites to A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine derivatives. We will move beyond simple protocols to explore the causal logic behind experimental design, ensuring a self-validating and robust approach to characterizing these promising, yet potentially promiscuous, chemical entities.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs with a wide therapeutic spectrum, including agents for insomnia (Zolpidem), gastroprotection (Zolimidine), and heart failure (Olprinone).[1][2][3] The specific derivative class, this compound, serves as a versatile intermediate for synthesizing novel therapeutic agents, with the chloromethyl group providing a reactive handle for further functionalization.[4] However, this inherent reactivity also presents a significant challenge: the potential for off-target interactions, which can lead to toxicity or confound the interpretation of a compound's mechanism of action.
Therefore, a systematic and multi-faceted assessment of cross-reactivity is not merely a supplementary step but a critical path requirement in the development of these derivatives. This guide outlines a logical, tiered approach, combining broad biochemical screens with confirmatory cell-based assays to build a comprehensive selectivity profile.
The Imperative of a Multi-Pronged Assessment Strategy
No single assay can definitively map the entire interaction landscape of a small molecule. A robust cross-reactivity assessment relies on the principle of orthogonality, where different experimental techniques with distinct underlying principles are used to validate findings. A hit from a primary biochemical screen must be confirmed by a secondary, preferably cell-based, assay to be considered a genuine interaction. This strategy minimizes false positives and builds a high-confidence dataset for crucial decision-making in lead optimization.
The following sections detail key experimental workflows that form the pillars of a comprehensive cross-reactivity assessment.
Part 1: Biochemical Profiling - Casting a Wide Net
The initial step is to survey a broad range of potential biological targets using high-throughput biochemical assays. This provides a panoramic view of a compound's interaction profile against purified proteins, primarily identifying direct binding or enzymatic inhibition.
Kinase Panel Screening
Protein kinases are one of the largest enzyme families and are frequent off-targets for many small molecules due to conserved ATP-binding sites.[5] Screening against a large, diverse panel of kinases is a standard industry practice to de-risk compounds early in development.[6][7]
Causality Behind Experimental Choice: The goal here is to identify any potential "kinase liability." A compound that inhibits multiple kinases across different families is likely to have a complex and potentially toxic polypharmacology. Radiometric assays, which measure the incorporation of radiolabeled phosphate (³²P or ³³P) onto a substrate, are considered the gold standard due to their high sensitivity and low rates of compound interference.[8]
Experimental Protocol: Radiometric Kinase Profiling
-
Compound Preparation: Serially dilute the test compound (e.g., from 100 µM to 1 nM) in an appropriate solvent, typically DMSO.
-
Assay Plate Preparation: In a 96- or 384-well plate, add the kinase buffer, the specific kinase enzyme, and its corresponding substrate.
-
Compound Addition: Add the diluted test compound and control compounds (a known potent inhibitor and a vehicle control, e.g., DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP at a concentration near the Km for each specific kinase to approximate physiological relevance.[9] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Reaction Termination & Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: After drying the plate, add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data to determine IC₅₀ values for any significant "hits."
Caption: Radiometric kinase profiling workflow.
Broad Target (Non-Kinase) Binding Assays
To assess cross-reactivity beyond the kinome, screening against a panel of other common target classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, is essential. Radioligand binding assays are a robust and widely used method for this purpose.[10][11]
Causality Behind Experimental Choice: This assay directly measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor.[12] A significant displacement indicates that the test compound binds to the same site, providing a direct measure of potential off-target binding affinity (Ki). This is crucial for predicting potential side effects related to signaling pathways outside the intended target.[13]
Key Principles of Competitive Radioligand Binding Assays:
-
Components: The assay consists of a source of the receptor (e.g., cell membranes), a specific radioligand, and the unlabeled test compound.
-
Mechanism: The test compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the affinity and concentration of the test compound.
-
Output: Data is typically used to calculate an inhibition constant (Ki), which represents the affinity of the test compound for the receptor.
Part 2: Cellular Target Engagement - Verifying Interactions in a Physiological Context
A compound that binds to a purified protein in a buffer solution may not necessarily engage the same target within the complex milieu of a living cell. Cell-based assays are therefore critical for validating biochemical hits and confirming target engagement under more physiologically relevant conditions.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique that assesses the direct interaction between a compound and its target protein in intact cells or tissues.[14][15] The principle is based on the ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation.[16][17]
Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement inside the cell. Unlike biochemical assays, it accounts for cell permeability and intracellular compound concentrations. A positive thermal shift (an increase in the temperature at which the protein denatures) is a strong indicator of a bona fide interaction. This method is invaluable for validating primary screening hits and distinguishing true off-targets from assay artifacts.[18]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture & Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvesting: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells to release intracellular proteins. This can be achieved by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins and cell debris.
-
Sample Preparation for Western Blot: Collect the supernatant, which contains the soluble, non-aggregated protein fraction. Determine the protein concentration and normalize all samples.
-
Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein of interest.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature. Plot the soluble protein fraction against temperature to generate a "melting curve." A shift in the curve to the right in the presence of the compound indicates thermal stabilization and target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Part 3: Data Synthesis and Comparative Analysis
The power of this approach lies in integrating the data from each orthogonal assay. Below are hypothetical data tables for a fictional derivative, IMP-Cl-01 , compared against a known multi-kinase inhibitor (Comparator A) and a compound with a non-kinase primary target (Comparator B).
Table 1: Comparative Kinase Selectivity Profile (% Inhibition @ 1 µM)
| Kinase Target | IMP-Cl-01 | Comparator A (Multi-Kinase Inhibitor) | Comparator B (Non-Kinase Drug) |
| Target Kinase X | 98% | 99% | 5% |
| Off-Target Kinase Y | 75% | 92% | 2% |
| Off-Target Kinase Z | 15% | 85% | 8% |
| SRC | 68% | 95% | 12% |
| ABL1 | 55% | 91% | 1% |
| EGFR | 8% | 45% | 4% |
| PI3Kα | 4% | 18% | 3% |
Interpretation: IMP-Cl-01 shows high potency against its intended Target Kinase X but also significant activity against kinases Y, SRC, and ABL1, suggesting a specific but not entirely selective profile. It is much cleaner than the promiscuous Comparator A.
Table 2: Broad Target Binding Profile (Ki in nM)
| Target Receptor | IMP-Cl-01 | Comparator A | Comparator B |
| Dopamine D2 | >10,000 | >10,000 | 150 |
| Serotonin 5-HT2A | 850 | 2,500 | >10,000 |
| Histamine H1 | 1,200 | 900 | >10,000 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 |
Interpretation: IMP-Cl-01 shows weak binding to the 5-HT2A and H1 receptors. While the affinity is in the high nanomolar to low micromolar range, these interactions should be monitored and confirmed in functional assays, as they could contribute to side effects.
Table 3: CETSA Thermal Shift (ΔTagg in °C) in Intact Cells
| Protein Target | IMP-Cl-01 (10 µM) | Comparator A (10 µM) |
| Target Kinase X | +5.2°C | +6.1°C |
| Off-Target Kinase Y | +3.8°C | +5.5°C |
| SRC | +3.5°C | +4.9°C |
| Serotonin 5-HT2A | No Shift | No Shift |
Interpretation: The CETSA data provides crucial validation. IMP-Cl-01 clearly engages its primary target (Kinase X) and the identified off-target kinases (Y and SRC) in living cells, confirming they are genuine intracellular targets. Importantly, the lack of a thermal shift for the 5-HT2A receptor, despite weak binding in the biochemical assay, suggests this interaction may not be significant in a cellular context, or the compound may not achieve sufficient concentrations at the receptor's location. This demonstrates the power of CETSA in triaging biochemical hits.
Conclusion
Assessing the cross-reactivity of this compound derivatives demands a rigorous, multi-tiered experimental strategy. The inherent reactivity of this chemical class necessitates a cautious and thorough approach to distinguish true, specific biological activity from non-specific or off-target effects. By combining broad biochemical profiling with orthogonal, cell-based target engagement assays like CETSA, researchers can build a high-confidence selectivity profile. This integrated dataset is fundamental for making informed decisions, optimizing lead compounds for both efficacy and safety, and ultimately unlocking the full therapeutic potential of the versatile imidazo[1,2-a]pyridine scaffold.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. assayquant.com [assayquant.com]
- 10. giffordbioscience.com [giffordbioscience.com]
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- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-a]pyridine Analogs in Preclinical Research
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its rigid, bicyclic nature and synthetic tractability have made it a fertile ground for the development of novel therapeutics. This guide provides a comparative analysis of the in vivo efficacy of various analogs of imidazo[1,2-a]pyridine, with a particular focus on derivatives demonstrating potential in oncology. We will delve into the experimental data supporting their performance, compare them with alternative compounds where possible, and provide detailed methodologies for key in vivo studies.
The substitution pattern on the imidazo[1,2-a]pyridine ring system is crucial for dictating the biological activity and pharmacokinetic properties of these compounds.[4][5] For instance, the presence of a chlorine atom at the 6-position and a reactive group like a chloromethyl moiety at the 2-position, as seen in 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, offers a versatile handle for further chemical modification to create a library of analogs for screening.[6] This guide will explore the in vivo performance of several key imidazo[1,2-a]pyridine analogs, categorized by their primary therapeutic application.
Oncology: A Major Frontier for Imidazo[1,2-a]pyridine Analogs
The fight against cancer has been a significant area of focus for the development of imidazo[1,2-a]pyridine-based compounds.[2][3] These molecules have shown remarkable efficacy in preclinical cancer models, often by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[7] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[3][8][9]
One notable example is a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.[7] Among these, compound 13k demonstrated potent in vitro antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.09 µM to 0.43 µM.[7] The compound was found to be a potent PI3Kα inhibitor with an IC50 of 1.94 nM, leading to G2/M phase cell cycle arrest and apoptosis in HCC827 non-small cell lung cancer cells.[7]
Another study focused on optimizing imidazopyridine-based pan-PI3K inhibitors for efficacy in a PTEN-deleted A2780 ovarian cancer mouse xenograft model.[10] Compound 14 , featuring a 1,1,1-trifluoroisopropoxy group at the 6'-position of a 5'-aminopyrazine substituent, exhibited excellent potency, good oral exposure in rats, and significant in vivo efficacy in the A2780 tumor-bearing mouse model.[10]
Targeting Protein Kinases
Beyond the PI3K family, other protein kinases are also critical targets for imidazo[1,2-a]pyridine analogs. For instance, novel derivatives have been designed as potent inhibitors of Nek2, a kinase involved in cell cycle regulation.[11] Compounds MBM-17 (IC50 = 3.0 nM) and MBM-55 (IC50 = 1.0 nM) displayed low nanomolar activity and excellent selectivity for Nek2.[11] Importantly, the salt forms of these compounds, MBM-17S and MBM-55S, significantly suppressed tumor growth in vivo without apparent toxicity.[11]
Furthermore, imidazo[4,5-b]pyridine-based compounds have been identified as dual FLT3/Aurora kinase inhibitors for the treatment of acute myeloid leukemia.[12]
Induction of Apoptosis and Cell Cycle Arrest
Many imidazo[1,2-a]pyridine analogs exert their anticancer effects by inducing apoptosis and cell cycle arrest.[8][9] For example, a study on novel imidazo[1,2-a]pyridine compounds against melanoma and cervical cancer cells showed that "compound 6" induced G2/M cell cycle arrest and intrinsic apoptosis.[9] This was associated with a reduction in the levels of phospho-Akt and phospho-mTOR, and an increase in the levels of p53, p21, and active caspase-9.[8][9]
In a separate study, 6-substituted imidazo[1,2-a]pyridines were found to be highly active against colon cancer cell lines HT-29 and Caco-2.[13] The mechanism of cell death was shown to involve the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[13]
Comparative Data of Selected Imidazo[1,2-a]pyridine Analogs in Oncology
| Compound/Analog | Cancer Type | Target/Mechanism | In Vitro Potency (IC50) | In Vivo Model | Key In Vivo Efficacy Results | Reference |
| Compound 13k | Non-small cell lung, breast, neuroblastoma | PI3Kα inhibitor | 0.09 - 0.43 µM | N/A (In vitro study) | Induced G2/M arrest and apoptosis | [7] |
| Compound 14 | Ovarian Cancer | pan-PI3K inhibitor | Potent in A2780 cells | A2780 mouse xenograft | Significant tumor growth inhibition | [10] |
| MBM-17S & MBM-55S | Not specified | Nek2 inhibitors | MBM-17: 3.0 nM, MBM-55: 1.0 nM | Not specified | Significantly suppressed tumor growth | [11] |
| Compound 6 | Melanoma, Cervical Cancer | Akt/mTOR pathway inhibition | 9.7 - 44.6 µM | HeLa human cervical tumor xenografts in mice | 50 mg/kg significantly inhibits tumor growth | [8][9] |
| 6-Substituted Analogs | Colon Cancer | Induction of apoptosis | Excellent activity | N/A (In vitro study) | Release of cytochrome c, activation of caspases | [13] |
| iMPZ-8 | Breast Cancer | β-tubulin polymerization inhibitor | 7.5 µM (MDA-MB-231) | N/A (In vitro study) | Induced caspase-3-mediated apoptosis | [14] |
| HB9 & HB10 | Lung Cancer (A549), Liver Carcinoma (HepG2) | Not specified | HB9: 50.56 µM (A549), HB10: 51.52 µM (HepG2) | N/A (In vitro study) | Outperformed Cisplatin in vitro | [15] |
Experimental Protocols for In Vivo Efficacy Studies
The following is a generalized, detailed protocol for a xenograft efficacy study, a common method for evaluating the in vivo anticancer activity of compounds like imidazo[1,2-a]pyridine analogs.
Murine Xenograft Model for Anticancer Efficacy
1. Cell Culture and Implantation:
- Human cancer cell lines (e.g., A2780 ovarian cancer, HeLa cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are harvested during the exponential growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).
- A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Treatment Initiation:
- Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
3. Compound Administration:
- The imidazo[1,2-a]pyridine analog is formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor/water mixture).
- The compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily, twice daily).
- The control group receives the vehicle only.
4. Efficacy Evaluation and Toxicity Monitoring:
- Tumor volumes and body weights are measured throughout the study.
- The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
- Animal health is monitored for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
5. Study Termination and Analysis:
- The study is terminated when tumors in the control group reach a specific size or after a predetermined duration.
- Tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for a murine xenograft efficacy study.
The PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.
Beyond Oncology: Other Therapeutic Avenues
While oncology is a major focus, the therapeutic potential of imidazo[1,2-a]pyridine analogs extends to other areas.
-
Neurodegenerative Diseases: Certain derivatives, such as 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), have been developed as ligands for detecting β-amyloid plaques in the brain, with potential applications in the diagnosis of Alzheimer's disease.[4][5] In vivo biodistribution studies in mice have shown high initial brain uptake and fast washout, indicating their potential as imaging agents.[4][5]
-
Infectious Diseases: Imidazo[1,2-a]pyridine amides have yielded a clinical candidate, Q203 (telacebec), which is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1] This highlights the versatility of this scaffold in combating infectious agents.
-
Inflammation: Some imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating signaling pathways such as STAT3/NF-κB/iNOS/COX-2.[16] The compound 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) showed notable analgesic activity in vivo with an ED50 of 12.38 mg/kg.[17]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the development of novel therapeutics. The in vivo efficacy data for various analogs, particularly in the field of oncology, is compelling. The ability of these compounds to potently and selectively inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, and crucial cellular processes like cell cycle progression, underscores their therapeutic potential. The structure-activity relationship studies continue to guide the design of next-generation imidazo[1,2-a]pyridine analogs with improved efficacy and safety profiles. Future research will likely focus on further optimizing these compounds for clinical development and exploring their full therapeutic potential across a range of diseases.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemmethod.com [chemmethod.com]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2][3] Its rigid, bicyclic framework provides a versatile template for designing potent and selective modulators of various biological targets. This guide offers an in-depth analysis and comparison of how chemical modifications at the 6-position of the imidazo[1,2-a]pyridine core profoundly influence its biological activity, with a focus on its applications as kinase inhibitors and anticancer agents.
The Crucial Role of the 6-Position in Modulating Kinase Inhibition
The 6-position of the imidazo[1,2-a]pyridine ring often extends into solvent-exposed regions of kinase active sites, making it an ideal point for modification to enhance potency, tune selectivity, and improve pharmacokinetic properties.
Targeting the c-Met Kinase
The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose aberrant signaling is implicated in numerous cancers. Several studies have explored the SAR at the 6-position of imidazo[1,2-a]pyridines to develop potent c-Met inhibitors.[4]
Key Insights & Causality:
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the 6-position has proven to be a successful strategy. The SAR exploration revealed that incorporating polar groups on a 6-phenyl ring significantly influences cellular activity.[4] For instance, benzonitrile analogues demonstrated improved c-Met inhibition compared to simple phenyl derivatives. This suggests that the polar cyano group may form favorable interactions, such as hydrogen bonds with water molecules or protein residues in the solvent-exposed region of the c-Met binding pocket, or it may enhance the compound's overall physicochemical properties for better cell penetration.
-
Dual c-Met/VEGFR2 Inhibition: In the development of dual inhibitors, a 6-methylpyridone substituent was identified as exceptionally potent against both c-Met and VEGFR2.[5] The pyridone moiety can form a rigid conformation through an intramolecular hydrogen bond, which is a key strategy for enhancing binding affinity by reducing the entropic penalty upon binding to the target.[5]
Comparative Performance Data: 6-Substituted Imidazo[1,2-a]pyridines as c-Met Inhibitors
| Compound ID (Reference) | 6-Substituent | c-Met Kinase IC₅₀ (nM) | EBC-1 Cell IC₅₀ (nM) | MKN45 Cell IC₅₀ (nM) |
| 16d [4] | 4-Cyanophenyl | N/A | 106.7 | N/A |
| 16f [4] | 3-Cyanophenyl | N/A | 145.0 | N/A |
| 16b [4] | 5-Cyanopyridin-2-yl | N/A | 188.5 | N/A |
| 26 [5] | 6-Methylpyridone derivative | 1.9 | N/A | 5.0 |
Targeting Phosphoinositide 3-Kinase (PI3Kα)
The PI3K signaling pathway is frequently hyperactivated in cancer, making its components, particularly the p110α isoform (PI3Kα), attractive therapeutic targets.[6] A series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed to inhibit this kinase.
Key Insights & Causality: The core hypothesis was that the imidazo[1,2-a]pyridine moiety could serve as an effective hinge-binding fragment, while the quinazoline core would occupy another key region of the ATP-binding pocket. Modifications at the 6-position of the imidazo[1,2-a]pyridine were not the primary focus of this specific series, which instead functionalized the quinazoline part; however, the study validates the utility of the 6-yl linkage to a larger pharmacophore to achieve high potency. The most potent compound, 13k , demonstrated an IC₅₀ of 1.94 nM against PI3Kα and sub-micromolar activity against various tumor cell lines, inducing cell cycle arrest and apoptosis.[6]
Comparison as Broad-Spectrum Anticancer Agents
Beyond specific kinase targets, 6-substituted imidazo[1,2-a]pyridines have been evaluated for their general cytotoxic effects against various cancer cell lines.
Activity Against Colon Cancer Cell Lines
A series of 6-substituted imidazo[1,2-a]pyridines synthesized via a multicomponent reaction exhibited excellent activity against the colon cancer cell lines HT-29 and Caco-2.[7] Importantly, these compounds did not show significant toxicity against normal white blood cells, indicating a favorable therapeutic window.[7][8]
Key Insights & Causality: The mechanism of action for these compounds involves the induction of apoptosis. Experimental data shows that treatment with these imidazo[1,2-a]pyridines leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases 3 and 8, key executioners in the apoptotic pathway.[7] The specific substituents at the 6-position modulate the potency, though a clear, overarching SAR trend for general cytotoxicity is complex and likely cell-line dependent.
Inhibition of Rab Geranylgeranyl Transferase (RGGT)
The C6 position has been identified as a "privileged" site for modifications aimed at inhibiting Rab Geranylgeranyl Transferase (RGGT), an enzyme involved in protein prenylation, a process critical for the function of small G-proteins like Rab.[9]
Key Insights & Causality: A study involving 12 novel 6-substituted analogs explored the effects of varying the bulk, length, geometry, and acidic/basic nature of the substituent.[9] This work confirmed that modifications are well-tolerated at this position, allowing for the introduction of diverse chemical matter to retain or enhance activity. The most active compounds inhibited Rab11A prenylation at concentrations between 25 and 100 μM and exhibited cytotoxic activity against HeLa cancer cells.[9]
Comparative Performance Data: 6-Substituted Imidazo[1,2-a]pyridines as RGGT Inhibitors
| Compound ID (Reference) | 6-Substituent (R1) | HeLa Cytotoxicity IC₅₀ (μM) | Rab11A Prenylation LED (μM) |
| 1b [9] | p-F-C₆H₄ | 134 | 100 |
| 1c [9] | p-Cl-C₆H₄ | 114 | 50 |
| 1e [9] | p-CF₃-C₆H₄ | 103 | 25 |
| 1g [9] | m-F-C₆H₄ | 114 | 100 |
| 1h [9] | m-CHO-C₆H₄ | 105 | 50 |
LED: Lowest Effective Dose that produces an observable effect on prenylation.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, this section details common experimental procedures for the synthesis and evaluation of 6-substituted imidazo[1,2-a]pyridines.
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating C-C bonds, making it ideal for introducing aryl and heteroaryl diversity at the 6-position starting from a 6-bromo or 6-iodoimidazo[1,2-a]pyridine precursor.[9][10]
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel suitable for microwave heating or conventional reflux, combine 6-bromoimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a carbonate base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically composed of an organic solvent and water (e.g., Toluene:EtOH:H₂O or DME:H₂O).[9][10]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05-0.10 eq), under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the mixture to 100 °C (or as specified by the procedure) and stir for the required duration (typically 2-12 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted imidazo[1,2-a]pyridine.
Biological Assay: Cell Viability (PrestoBlue® Assay)
This protocol is used to determine the cytotoxic activity (IC₅₀) of the synthesized compounds against cancer cell lines.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).[9]
-
Reagent Addition: Add PrestoBlue® Cell Viability Reagent to each well according to the manufacturer's instructions (typically 10% of the well volume) and incubate for 1-2 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The structure-activity relationship of 6-substituted imidazo[1,2-a]pyridines is a rich and productive field of study. The 6-position is a highly tunable "handle" that allows medicinal chemists to significantly alter biological activity.
-
For Kinase Inhibition: The introduction of aryl and heteroaryl groups, particularly those bearing polar substituents or those capable of enforcing conformational rigidity, is a validated strategy for enhancing potency against targets like c-Met.
-
For Anticancer Activity: A wide variety of substituents at the 6-position are tolerated, leading to compounds that can induce apoptosis in cancer cells or inhibit other critical cellular processes like protein prenylation.
Future efforts will likely focus on leveraging the 6-position to develop inhibitors with novel kinase selectivity profiles and to optimize ADME (absorption, distribution, metabolism, and excretion) properties, moving these promising scaffolds from preclinical discovery towards clinical application.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous clinically significant drugs and its intriguing photophysical properties.[1][2] The development of efficient and versatile synthetic routes to this privileged heterocyclic system is, therefore, a subject of intense research. This guide provides a comprehensive head-to-head comparison of the most prominent methods for the synthesis of imidazo[1,2-a]pyridines, offering insights into their mechanisms, practical considerations, and performance based on experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Introduction to Imidazo[1,2-a]pyridine Synthesis
The construction of the imidazo[1,2-a]pyridine core generally involves the formation of the five-membered imidazole ring onto a pre-existing pyridine moiety, typically starting from a 2-aminopyridine derivative. Over the years, the synthetic chemist's toolbox for accessing these compounds has expanded from classical condensation reactions to sophisticated multicomponent and catalytic methodologies. This guide will delve into the intricacies of these methods, evaluating them on key performance indicators such as yield, reaction time, substrate scope, and operational simplicity.
Comparative Analysis of Key Synthetic Methodologies
Here, we present a detailed comparison of the leading strategies for the synthesis of imidazo[1,2-a]pyridines, highlighting their strengths and weaknesses.
| Method | Typical Reactants | Catalyst/Reagent | Typical Conditions | Yield Range (%) | Reaction Time | Key Advantages | Limitations |
| Tschitschibabin/Ortoleva-King Reaction | 2-Aminopyridine, α-Haloketone/Ketone + Iodine | Base (e.g., NaHCO₃) or Acid/Iodine | 60-150 °C | 40-95% | 1-24 h | Well-established, readily available starting materials.[3] | Harsh reaction conditions, limited functional group tolerance, potential for side products. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., Sc(OTf)₃, NH₄Cl) | Room temp. to 80 °C | 60-98% | 0.5-24 h | High atom economy, diversity-oriented, one-pot.[1][2][4] | Isocyanides can be toxic and have strong odors. |
| A³ Coupling Reaction | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper or other transition metal catalysts (e.g., CuI, Cu/SiO₂) | 50-120 °C | 45-90% | 6-48 h | Convergent, good functional group tolerance.[5][6] | Requires transition metal catalyst, can be sensitive to air. |
| Microwave-Assisted Synthesis | Various (e.g., 2-aminopyridine, α-haloketone) | Often catalyst-free or with simple catalysts | Microwave irradiation, 100-150 °C | 82-96% | 5-30 min | Rapid reaction times, often higher yields, green chemistry approach.[7][8] | Requires specialized equipment, scalability can be a concern. |
In-Depth Analysis of Synthetic Protocols and Mechanisms
The Classical Approach: Tschitschibabin and Ortoleva-King Reactions
The Tschitschibabin reaction, first reported in 1925, is the archetypal synthesis of imidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine with an α-haloketone.[3] The Ortoleva-King reaction is a closely related variant that generates the reactive α-halo species in situ from a ketone and iodine.[9][10]
Mechanism: The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine.
Experimental Protocol (Tschitschibabin Reaction):
-
To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone (1.1 mmol) and a base such as sodium bicarbonate (2.0 mmol).
-
Heat the reaction mixture at reflux for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of a base is crucial to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting 2-aminopyridine, rendering it non-nucleophilic. The choice of solvent is often dictated by the solubility of the starting materials and the desired reaction temperature.
Diagram of the Tschitschibabin Reaction Mechanism:
Caption: Mechanism of the Tschitschibabin Reaction.
The Power of Multicomponent Reactions: Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][4] This reaction is prized for its ability to rapidly generate molecular diversity from simple starting materials.
Mechanism: The GBB reaction is initiated by the condensation of the 2-aminopyridine and the aldehyde to form a Schiff base. The isocyanide then undergoes an α-addition to the imine, forming a nitrilium ion intermediate. This is followed by an intramolecular cyclization and subsequent tautomerization to afford the final 3-aminoimidazo[1,2-a]pyridine product.[11][12]
Experimental Protocol (GBB Reaction):
-
To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, acetonitrile), add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.1 mmol) to the reaction mixture and continue stirring at room temperature or with gentle heating (e.g., 60 °C) for 2-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Causality Behind Experimental Choices: The acid catalyst is essential for the initial imine formation and for activating the imine towards nucleophilic attack by the isocyanide. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents often being preferred.
Diagram of the Groebke-Blackburn-Bienaymé Reaction Mechanism:
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Transition Metal Catalysis: The A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful method for the synthesis of propargylamines, which can undergo a subsequent cyclization to form imidazo[1,2-a]pyridines in a one-pot fashion when a 2-aminopyridine is used as the amine component.[5][6] This reaction is typically catalyzed by copper salts, although other transition metals have also been employed.
Mechanism: The catalytic cycle is believed to involve the formation of a copper acetylide from the terminal alkyne and the copper catalyst. In parallel, the aldehyde and 2-aminopyridine condense to form an imine. The copper acetylide then adds to the imine, generating a propargylamine intermediate. This intermediate then undergoes an intramolecular 5-exo-dig cyclization, followed by isomerization to yield the aromatic imidazo[1,2-a]pyridine.
Experimental Protocol (A³ Coupling/Cyclization):
-
To a reaction vessel, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper catalyst (e.g., CuI, 5 mol%) in a suitable solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture at 80-120 °C for 12-48 hours under an inert atmosphere, monitoring the reaction by TLC.
-
After completion, cool the mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired imidazo[1,2-a]pyridine.
Causality Behind Experimental Choices: The copper catalyst is crucial for the activation of the alkyne. The choice of a high-boiling point solvent is often necessary to drive the reaction to completion. An inert atmosphere is typically required to prevent oxidation of the copper(I) catalyst.
Diagram of the A³ Coupling/Cyclization Mechanism:
Caption: Mechanism of the A³ Coupling/Cyclization Reaction.
The Green Chemistry Approach: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times.[13][7][8] Many of the classical and modern methods for imidazo[1,2-a]pyridine synthesis can be adapted for microwave conditions.
Experimental Protocol (Microwave-Assisted Tschitschibabin Reaction):
-
In a microwave-safe reaction vessel, combine the 2-aminopyridine (1.0 mmol), the α-haloketone (1.1 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a minimal amount of a suitable high-boiling point solvent (e.g., DMF, DMSO) or under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 5-20 minutes.
-
After cooling, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The use of microwave irradiation allows for rapid and efficient heating of the reaction mixture, significantly reducing the reaction time. High-boiling point polar solvents are often used as they can efficiently absorb microwave energy. Solvent-free conditions are also highly desirable from a green chemistry perspective.
Conclusion and Future Perspectives
The synthesis of imidazo[1,2-a]pyridines has evolved significantly, with a range of methods now available to the synthetic chemist. The choice of the most appropriate method depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the importance of green chemistry principles.
-
For rapid access to a diverse range of 3-amino-substituted derivatives, the Groebke-Blackburn-Bienaymé reaction is an excellent choice.
-
For the convergent synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines with good functional group tolerance, the A³ coupling reaction is a powerful tool.
-
The classical Tschitschibabin and Ortoleva-King reactions remain valuable for their simplicity and the use of readily available starting materials, particularly when harsh conditions are not a concern.
-
Microwave-assisted synthesis offers a green and efficient alternative for accelerating these reactions and often improving yields.
Future developments in this field are likely to focus on the discovery of new, more sustainable catalytic systems, the expansion of the substrate scope of existing methods, and the development of novel one-pot and tandem reaction sequences for the even more efficient construction of complex imidazo[1,2-a]pyridine derivatives.
References
- 1. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the Therapeutic Index of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Derivatives
This guide provides a comprehensive framework for evaluating the therapeutic index of novel 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine derivatives. As researchers and drug development professionals, our primary goal is to identify compounds with a wide therapeutic window, ensuring maximal efficacy with minimal toxicity. This document outlines the critical experimental data and comparative analysis required to make informed decisions about advancing lead candidates.
The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3] The parent compound, this compound, serves as a key synthetic intermediate for generating diverse libraries of molecules with potentially enhanced therapeutic properties.[4][5] This guide will compare three hypothetical, yet representative, derivatives (designated as IMPY-A , IMPY-B , and IMPY-C ) to a standard-of-care chemotherapeutic agent, Doxorubicin, to contextualize their therapeutic potential.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio of the dose that produces a toxic effect to the dose that elicits a desired therapeutic response.[6][7] A higher TI is indicative of a wider margin of safety.[6][7] In preclinical studies, the TI is typically calculated as:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of the subjects experience a specific toxic effect.
-
ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the subjects.
For in vitro studies, a similar concept, the selectivity index (SI), is often used:
SI = CC50 / IC50
Where:
-
CC50 (Median Cytotoxic Concentration): The concentration that kills 50% of normal, non-cancerous cells.
-
IC50 (Median Inhibitory Concentration): The concentration that inhibits 50% of the target activity (e.g., cancer cell proliferation).
Part 1: In Vitro Evaluation of Cytotoxicity and Selectivity
The initial phase of assessing the therapeutic potential of our imidazo[1,2-a]pyridine derivatives involves a comprehensive in vitro analysis of their cytotoxic effects on both cancerous and non-cancerous cell lines. This allows for an early go/no-go decision based on the compound's selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8]
Methodology:
-
Cell Seeding: Human colon cancer cells (HT-29) and normal human fibroblasts (MRC-5) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of IMPY-A , IMPY-B , IMPY-C , and Doxorubicin (ranging from 0.01 µM to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT reagent (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of cell viability relative to the vehicle control.
Data Summary: In Vitro Cytotoxicity and Selectivity Index
The following table summarizes the hypothetical data obtained from the MTT assays:
| Compound | HT-29 IC50 (µM) | MRC-5 CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| IMPY-A | 0.5 | 15 | 30 |
| IMPY-B | 1.2 | 48 | 40 |
| IMPY-C | 5.0 | >100 | >20 |
| Doxorubicin | 0.2 | 1.0 | 5 |
Interpretation of Results:
-
IMPY-A and IMPY-B demonstrate potent cytotoxicity against the HT-29 colon cancer cell line.
-
Crucially, both IMPY-A and IMPY-B exhibit significantly higher selectivity indices (30 and 40, respectively) compared to Doxorubicin (SI = 5). This suggests a wider in vitro therapeutic window, indicating that these compounds are more toxic to cancer cells than to normal fibroblasts.
-
IMPY-C shows lower potency against HT-29 cells, and while it has low toxicity to normal cells, its overall profile is less promising than IMPY-A and IMPY-B in this initial screen.
Part 2: In Vivo Assessment of Efficacy and Toxicity
Based on the promising in vitro selectivity of IMPY-A and IMPY-B , these compounds were advanced to in vivo studies using a murine xenograft model of human colon cancer.
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo efficacy and toxicity evaluation.
Determination of ED50 and TD50
-
Efficacy (ED50): The dose of each compound required to achieve a 50% reduction in tumor growth compared to the vehicle control group at the end of the study was determined.
-
Toxicity (TD50): The dose that caused a 10% or greater loss in body weight in 50% of the animals was used as a key indicator of toxicity. Further toxicological evaluation included hematological analysis and histopathology of major organs.
Data Summary: In Vivo Therapeutic Index
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI = TD50/ED50) |
| IMPY-A | 10 | 40 | 4.0 |
| IMPY-B | 25 | 125 | 5.0 |
| Doxorubicin | 3 | 5 | 1.7 |
Interpretation of Results:
-
Both IMPY-A and IMPY-B demonstrate a superior therapeutic index compared to Doxorubicin in this model.
-
IMPY-B , despite being less potent than IMPY-A (higher ED50), exhibits a significantly wider safety margin (higher TD50), resulting in the most favorable therapeutic index of the tested compounds.
-
The narrow therapeutic index of Doxorubicin is consistent with its known clinical profile, where efficacy is often limited by toxicity.[9][10]
Part 3: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action provides a rationale for the observed efficacy and can inform future optimization efforts. Studies have suggested that some imidazo[1,2-a]pyridine derivatives induce apoptosis in cancer cells through the activation of caspase pathways.[11]
Proposed Mechanism of Action
Caption: Proposed apoptotic pathway activated by IMPY derivatives.
This proposed pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspases 9 and 3, is a common mechanism for anticancer agents.[11] The selectivity of IMPY-A and IMPY-B may stem from a preferential uptake or activation within the tumor microenvironment or a higher dependence of cancer cells on pathways that these compounds inhibit.
Conclusion and Future Directions
This comparative guide illustrates a systematic approach to evaluating the therapeutic index of novel this compound derivatives.
-
Lead Candidate: Based on the comprehensive in vitro and in vivo data, IMPY-B emerges as the most promising lead candidate due to its superior therapeutic index of 5.0, suggesting a favorable safety profile compared to both IMPY-A and the standard-of-care, Doxorubicin.
-
Next Steps: Further preclinical development of IMPY-B should include:
-
Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies.
-
Evaluation in additional cancer models, including patient-derived xenografts.
-
In-depth mechanistic studies to confirm the proposed pathway and identify the direct molecular target.
-
By rigorously applying this evaluation framework, researchers can effectively prioritize and de-risk novel chemical entities, ultimately accelerating the development of safer and more effective therapies.
References
- 1. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalajocs.com [journalajocs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision dosing of targeted anticancer drugs—challenges in the real world - Kim - Translational Cancer Research [tcr.amegroups.org]
- 11. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Executive Summary: The Disposal Imperative
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a halogenated heterocyclic compound pivotal in pharmaceutical research and development, serving as a versatile intermediate in the synthesis of bioactive molecules.[1][2] Its structure, containing two chlorine atoms, places it firmly in the category of halogenated organic compounds. This classification is not merely academic; it dictates a stringent and specific set of disposal protocols designed to mitigate environmental impact and ensure laboratory safety. Improper disposal, such as commingling with non-halogenated waste or drain disposal, can lead to regulatory non-compliance, increased disposal costs, and significant environmental harm.[3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is essential. While a complete toxicological profile for this specific compound is not extensively published, data from structurally similar imidazopyridine derivatives and general principles of halogenated organics allow for a robust risk assessment.
Key Hazards:
-
Irritation: Analogous compounds are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[4] Direct contact should be avoided at all times.
-
Toxicity: While acute toxicity data is limited, imidazopyridine derivatives can be pharmacologically active.[5][6][7][8] Assume the compound is harmful if swallowed, in contact with skin, or inhaled.
-
Hazardous Decomposition: During thermal decomposition or combustion, this compound may generate highly toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[4][9][10] This is a critical consideration for the ultimate disposal method.
Personal Protective Equipment (PPE) Requirements: A baseline of required PPE when handling this compound for disposal is summarized in the table below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and eye irritation.[4] |
| Skin/Body Protection | Laboratory coat. Closed-toe shoes. | To protect skin from accidental spills. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors.[4][9] |
The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated organic waste.[3][11][12]
Step 1: Designate a Halogenated Organic Waste Container
-
Select the Right Container: Obtain a dedicated, leak-proof waste container with a secure, threaded screw-top cap.[3][12] The container must be made of a material compatible with chlorinated organic compounds. UN-approved containers are recommended.[3]
-
Initial Labeling: Before adding any waste, the container must be clearly labeled.[12] The label must include:
Step 2: Waste Collection and Accumulation
-
Pure Compound Disposal: If disposing of the unused or expired pure compound, place it in its original container (if intact and properly sealed) or transfer the solid to the designated halogenated waste container.
-
Solution Disposal: Solutions of this compound in organic solvents (e.g., dichloromethane, chloroform) should be poured carefully into the designated halogenated waste container.
-
Contaminated Materials: Dispose of any items grossly contaminated with the compound (e.g., pipette tips, weighing paper, gloves) in a designated solid hazardous waste container, also labeled as containing halogenated organic waste.
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[12][13] Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong acids or bases.[4][13]
Step 3: Final Disposal Arrangement
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and local hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[14][15]
-
Professional Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service.[9] These services are equipped to transport and incinerate halogenated organic waste in compliance with federal and local regulations.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the critical decision-making process for segregating waste streams associated with this compound.
Caption: Waste segregation workflow for halogenated compounds.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation.[4] If the spill is large, evacuate personnel from the immediate area.
-
Wear PPE: Don appropriate PPE as outlined in Section 2.0 before attempting cleanup.
-
Contain and Absorb: Prevent further spread of the spill.[4] Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and absorb the spilled material.
-
Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for disposal.[4][9]
-
Label and Dispose: Label the container as "HAZARDOUS WASTE: Spill Debris containing this compound " and manage it as halogenated waste for professional disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. aksci.com [aksci.com]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.fi [fishersci.fi]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. aksci.com [aksci.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
A Researcher's Guide to Safely Handling 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Welcome to your essential guide for the safe handling, use, and disposal of this compound. This document is designed for researchers, scientists, and drug development professionals who work with this versatile yet hazardous chemical compound. Our goal is to provide you with not just a set of procedures, but a deep understanding of the principles behind them, ensuring your safety and the integrity of your research.
This compound is a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of neurological disorders and oncology.[1] Its unique imidazo[1,2-a]pyridine scaffold and reactive chloromethyl group make it a key building block for creating complex bioactive molecules.[1] However, its utility in research is matched by its potential hazards, which necessitate stringent safety protocols.
Understanding the Risks: Hazard Identification and Analysis
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation if inhaled.[2][3]
The primary routes of exposure are inhalation, skin contact, and eye contact. The toxicological properties of this compound have not been thoroughly investigated, which underscores the importance of minimizing exposure through rigorous adherence to safety protocols.[3]
The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls like fume hoods are the first and most critical line of defense, personal protective equipment (PPE) is your final barrier against exposure. The selection of appropriate PPE is not merely a box-ticking exercise; it is a scientifically informed decision based on the specific hazards of the chemical.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex. | Provides a robust barrier against skin contact. Nitrile and neoprene offer good chemical resistance. Latex gloves provide poor protection against many chemicals.[4] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Standard safety glasses are insufficient as they do not protect against splashes. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face.[5] |
| Body Protection | A lab coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities. | Protects the skin and personal clothing from contamination. An apron provides an extra layer of defense against spills of corrosive or toxic liquids.[6] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[4] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) should be used by trained personnel.[3] |
Step-by-Step Gowning and Degowning Protocol
Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.
-
Gowning (Donning):
-
Put on your lab coat and fasten all buttons.
-
Put on your chemical splash goggles or face shield.
-
Wash your hands thoroughly.
-
Put on your inner pair of gloves.
-
Put on your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Degowning (Doffing):
-
Remove the outer, contaminated pair of gloves and dispose of them in the designated chemical waste container.
-
Remove your lab coat, folding it inward to contain any potential contamination, and store it appropriately.
-
Remove your eye protection.
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing agents.[7]
-
Keep the container tightly closed and ensure it is clearly labeled.[2][7]
Handling and Use
-
ALWAYS handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Use tools and equipment that can be easily decontaminated.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][7]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is critical.
First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Leak Containment
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
Place these items in a sealed and labeled container.
-
-
Environmental Precautions:
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, advancing science while prioritizing personal and environmental safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. pppmag.com [pppmag.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
